molecular formula C11H19NO9 B12392530 N-Acetylneuraminic acid-13C-2

N-Acetylneuraminic acid-13C-2

货号: B12392530
分子量: 310.26 g/mol
InChI 键: KBGAYAKRZNYFFG-PXTSTKFASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Acetylneuraminic acid-13C-2 is a useful research compound. Its molecular formula is C11H19NO9 and its molecular weight is 310.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C11H19NO9

分子量

310.26 g/mol

IUPAC 名称

(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(313C)nonanoic acid

InChI

InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1/i2+1

InChI 键

KBGAYAKRZNYFFG-PXTSTKFASA-N

手性 SMILES

CC(=O)N[C@H]([C@H]([13CH2]C(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O

规范 SMILES

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O

产品来源

United States

Foundational & Exploratory

N-Acetylneuraminic Acid-13C-2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid in humans, plays a crucial role in a multitude of biological processes, including cell recognition, cell adhesion, and immune responses. Its isotopically labeled form, N-Acetylneuraminic acid-13C-2 ([2-13C]Neu5Ac), in which the carbon atom at the second position (C2) is replaced with the stable isotope 13C, serves as an invaluable tool in research and drug development. This heavy isotope labeling allows for the precise tracking and quantification of Neu5Ac in various biological systems and analytical platforms without altering its chemical properties.

This technical guide provides a comprehensive overview of this compound, focusing on its applications, relevant experimental methodologies, and the interpretation of data derived from its use.

Core Applications in Research

This compound is primarily utilized in two key areas of research:

  • Metabolic Flux Analysis: As a metabolic tracer, [2-13C]Neu5Ac allows researchers to follow the metabolic fate of Neu5Ac within cells and organisms. By tracking the incorporation of the 13C label into various downstream metabolites, scientists can elucidate metabolic pathways, measure pathway flux, and identify potential enzymatic dysregulations in disease states.

  • Quantitative Analysis (Internal Standard): In analytical chemistry, particularly in mass spectrometry-based methods, [2-13C]Neu5Ac is an ideal internal standard for the accurate quantification of endogenous N-Acetylneuraminic acid.[1][2][3] Its identical chemical behavior and distinct mass allow for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Physicochemical Data

PropertyValueReference
Chemical Formula C₁₀¹³CH₁₉NO₉ChemSpider
Molecular Weight 310.26 g/mol ChemSpider
Appearance White crystalline powderWikipedia[4]
Melting Point 186 °C (decomposes)Wikipedia[4]
Storage Temperature -20°CSigma-Aldrich[5]

Experimental Protocols

13C NMR Spectroscopy for Studying Neu5Ac Solution Conformations

This protocol outlines the methodology used to analyze the different forms of N-Acetylneuraminic acid in an aqueous solution using 13C-labeled isotopomers, including [2-13C]Neu5Ac.[6][7][8]

a. Sample Preparation:

  • Prepare a ~0.1 M solution of [2-13C]Neu5Ac in a 95:5 (v/v) mixture of H₂O and D₂O.

  • Adjust the pH of the solution to the desired value (e.g., pH 2.0 or pH 8.0) using appropriate acidic or basic solutions.

  • Transfer approximately 300 µL of the final solution into a 3-mm NMR tube.

b. NMR Data Acquisition:

  • Acquire 13C{1H} NMR spectra on a spectrometer operating at a suitable frequency (e.g., 150 MHz).

  • Maintain the sample temperature at 25 °C during data acquisition.

  • Obtain proton-coupled 13C NMR spectra to measure JCH coupling constants, which provide structural information.

c. Data Analysis:

  • Assign the signals in the 13C NMR spectrum to the different forms of Neu5Ac present in the solution (α-pyranose, β-pyranose, keto, keto hydrate, and enol forms).[6][7]

  • Integrate the signals corresponding to each form to determine their relative abundance at the given pH.

Quantification of N-Acetylneuraminic Acid in Biological Samples using LC-MS/MS with [2-13C]Neu5Ac as an Internal Standard

This protocol provides a general workflow for the quantification of Neu5Ac in biological matrices like urine or plasma.

a. Sample Preparation:

  • To a known volume of the biological sample (e.g., 100 µL of urine), add a known amount of [2-13C]Neu5Ac solution to serve as the internal standard.

  • For total Neu5Ac quantification, perform acid hydrolysis to release conjugated Neu5Ac. A common method is to use 0.1 M H₂SO₄ at 80°C for 2 hours.[2]

  • Remove proteins and other interfering substances, for example, by solid-phase extraction.

b. LC-MS/MS Analysis:

  • Perform chromatographic separation using a suitable column, such as a reverse-phase C18 column.

  • Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile).

  • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

  • Monitor the specific mass-to-charge ratio (m/z) transitions for both endogenous Neu5Ac and the [2-13C]Neu5Ac internal standard.

c. Data Analysis:

  • Calculate the peak area ratio of the analyte (endogenous Neu5Ac) to the internal standard ([2-13C]Neu5Ac).

  • Determine the concentration of endogenous Neu5Ac in the sample by comparing this ratio to a standard curve generated with known concentrations of Neu5Ac.

Quantitative Data

The following table summarizes the relative abundance of different forms of N-Acetylneuraminic acid in aqueous solution at different pH values, as determined by 13C NMR spectroscopy using labeled isotopomers.[6][7][8]

FormpH 2.0 Abundance (%)pH 8.0 Abundance (%)
β-pyranose 91.292.1
α-pyranose 5.87.5
Keto ~0.7~0.4
Keto Hydrate ~1.9Not reported
Enol ~0.5Not detected

Visualizations

Metabolic Pathway of N-Acetylneuraminic Acid

The following diagram illustrates the biosynthesis and degradation pathways of N-Acetylneuraminic acid in vertebrate cells.[9] This pathway highlights how [2-13C]Neu5Ac can be used to trace metabolic flux.

Neu5Ac_Metabolism UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc GNE ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P GNE Neu5Ac_9P Neu5Ac-9-P ManNAc_6P->Neu5Ac_9P NANS Neu5Ac Neu5Ac (Cytosol) Neu5Ac_9P->Neu5Ac NANP CMP_Neu5Ac CMP-Neu5Ac (Nucleus) Neu5Ac->CMP_Neu5Ac CMAS Degradation Degradation (ManNAc + Pyruvate) Neu5Ac->Degradation NPL Glycoconjugates Glycoconjugates (Golgi) CMP_Neu5Ac->Glycoconjugates Sialyltransferases Lysosome Neu5Ac (Lysosome) Glycoconjugates->Lysosome Endocytosis Lysosome->Neu5Ac Sialidases LCMS_Workflow Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with [2-13C]Neu5Ac Internal Standard Sample->Spike Hydrolysis Acid Hydrolysis (Optional, for total Neu5Ac) Spike->Hydrolysis Extraction Sample Cleanup (e.g., SPE) Hydrolysis->Extraction LC LC Separation (e.g., C18 column) Extraction->LC MS MS/MS Detection (ESI-, MRM) LC->MS Analysis Data Analysis (Peak Area Ratio, Standard Curve) MS->Analysis Result Quantified Neu5Ac Concentration Analysis->Result

References

N-Acetylneuraminic acid-13C-2 chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Acetylneuraminic acid-13C-2

Introduction

N-Acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family, is a nine-carbon monosaccharide that plays a critical role in numerous biological processes.[1][2] It is typically found as the terminal residue on glycoproteins and glycolipids on cell surfaces, where it is involved in cell-cell recognition, immune responses, and pathogen binding.[1] Isotopic labeling of Neu5Ac, specifically with carbon-13 (¹³C), provides an invaluable tool for researchers in drug development and metabolic studies.

This compound ([2-¹³C]Neu5Ac) is an isotopologue of Neu5Ac where the carbon atom at the C2 position (the anomeric carbon) is replaced with a ¹³C isotope. This stable, non-radioactive label allows the molecule to be traced and quantified in complex biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a detailed overview of the chemical structure, quantitative data, and relevant experimental protocols for this compound.

Chemical Structure

The systematic IUPAC name for N-Acetylneuraminic acid is 5-(Acetylamino)-3,5-dideoxy-D-glycero-α-D-galacto-non-2-ulopyranosonic acid.[1] In aqueous solutions, Neu5Ac exists in equilibrium between its α- and β-pyranose (cyclic) forms, with the β-anomer being significantly more abundant.[3] It also coexists with minor acyclic forms, including the keto, keto hydrate, and enol forms.[3][4][5]

In this compound, the ¹³C isotope is specifically located at the C2 anomeric carbon. This position is central to its structure as an α-keto acid and is a key site for spectroscopic analysis.

Quantitative Data Summary

The following table summarizes key quantitative data for both unlabeled and ¹³C-labeled N-Acetylneuraminic acid.

PropertyUnlabeled N-Acetylneuraminic AcidThis compound
Molecular Formula C₁₁H₁₉NO₉[1]¹³CC₁₀H₁₉NO₉
Molar Mass 309.27 g/mol [1]~310.27 g/mol (M+1 mass shift)
Isotopic Purity Natural Abundance (~1.1% ¹³C)[6]Typically ≥99 atom % ¹³C
¹³C NMR Chemical Shifts Natural abundance signals.β-pyranose: 95.97 ppmα-pyranose: 96.53 ppmKeto form: ~198 ppmEnol form: ~143 ppmKeto hydrate: ~94 ppm(Data for the labeled C2 carbon in H₂O:D₂O 95:5 at pH 2.0)[3][4][5]
Mass Spectrometry Molecular Ion [M-H]⁻ at m/z 307.8[7]Expected mass shift of +1 Da compared to the unlabeled compound. Used as an internal standard in isotopic dilution methods.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of isotopically labeled compounds. The following sections outline protocols relevant to this compound.

Protocol 1: Enzymatic Synthesis of N-Acetylneuraminic Acid

This protocol describes a general enzymatic cascade reaction that can be adapted for isotopic labeling by using a ¹³C-labeled precursor. The process involves two key enzymes: N-acetylglucosamine-2-epimerase (AGE) and N-neuraminic acid aldolase (NanA).[10]

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.5), N-acetyl-D-glucosamine (GlcNAc), and an excess of pyruvate. For ¹³C labeling at the C2 position, a custom synthesis starting with a precursor already labeled at the equivalent position is required.

  • Enzyme Addition: Add purified AGE and NanA enzymes to the reaction mixture. A typical ratio might be 1:4 (AGE:NanA) to drive the reaction towards product formation.[10]

  • Incubation: Incubate the reaction at an optimal temperature, typically 37°C, for a period ranging from several hours to 24 hours.[10] Pyruvate may be supplemented during the reaction to maintain a high concentration and maximize yield.[10]

  • Monitoring: Monitor the formation of Neu5Ac using methods like HPLC or LC-MS.

  • Purification: Purify the resulting Neu5Ac from the reaction mixture using ion-exchange chromatography.

Protocol 2: Analysis by ¹³C NMR Spectroscopy

NMR spectroscopy is the definitive method for confirming the position of the ¹³C label and quantifying the different isomeric forms of [2-¹³C]Neu5Ac in solution.[3][4][5]

Methodology:

  • Sample Preparation: Prepare an approximately 0.1 M solution of the ¹³C-labeled Neu5Ac in a solvent mixture of 95:5 v/v H₂O:D₂O.[3] D₂O provides the lock signal for the NMR spectrometer.

  • pH Adjustment: Adjust the pH of the solution as needed for the experiment (e.g., pH 2.0 or pH 8.0) to study the distribution of different forms, as their equilibrium is pH-dependent.[3][4]

  • NMR Acquisition: Transfer the solution (~300 µL) to a 3-mm NMR tube.[3] Acquire a ¹³C{¹H} NMR spectrum on a high-field NMR spectrometer.

  • Data Analysis: Integrate the signals corresponding to the labeled C2 carbon in the α-pyranose (96.53 ppm), β-pyranose (95.97 ppm), and various acyclic forms to determine their relative abundance in the solution.[3]

Protocol 3: Quantification by Isotopic Dilution LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for quantifying Neu5Ac in biological samples. Using a ¹³C-labeled version of Neu5Ac as an internal standard allows for precise and accurate measurement.[9]

Methodology:

  • Sample Preparation: To a biological sample (e.g., urine, plasma), add a known amount of ¹³C-labeled Neu5Ac internal standard (e.g., N-Acetyl-D-[1,2,3-¹³C₃]neuraminic acid).[9]

  • Derivatization: Perform a derivatization step to improve chromatographic retention and ionization efficiency. A common method is butanolysis, which involves heating the sample with 3M HCl in n-butanol.[9]

  • LC Separation: Inject the derivatized sample onto a reverse-phase HPLC column. Use a suitable gradient of mobile phases (e.g., water and acetonitrile with additives like acetic acid and TFA) to separate the analyte from the matrix.[11]

  • MS/MS Detection: Detect the analyte and the internal standard using a tandem mass spectrometer operating in positive ion electrospray mode. Use Multiple Reaction Monitoring (MRM) for selective detection. For the butanoyl-derivatized forms, the monitored transitions could be m/z 366→330 for unlabeled Neu5Ac and m/z 369→333 for a ¹³C₃-labeled internal standard.[9] A similar shift would be observed for a ¹³C₂-labeled compound.

  • Quantification: Calculate the concentration of endogenous Neu5Ac by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a workflow for its analysis.

Caption: Chemical structure of this compound (β-pyranose form).

Isotopic_Analysis_Workflow start Biological Sample (e.g., Plasma, Urine) spike Spike with known amount of ¹³C-labeled Neu5Ac Standard start->spike prep Sample Preparation (e.g., Derivatization) spike->prep lcms LC-MS/MS Analysis prep->lcms quant Quantification (Analyte/Standard Ratio) lcms->quant

Caption: Workflow for quantification using isotopic dilution mass spectrometry.

References

An In-depth Technical Guide to the Physical Properties of N-Acetylneuraminic acid-13C-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-Acetylneuraminic acid-13C-2, an isotopically labeled form of the most common sialic acid in nature. The inclusion of a stable isotope at the C-2 position makes it an invaluable tool for metabolic research, proteomics, and drug development, enabling precise tracking and quantification in complex biological systems through techniques such as mass spectrometry and NMR spectroscopy.

Core Physical and Chemical Properties

This compound, also known as [2-¹³C]NANA or [2-¹³C]sialic acid, shares most of its physical properties with its unlabeled counterpart.[1] The primary difference lies in its molecular weight due to the incorporation of the ¹³C isotope.

Data Presentation: Summary of Physical Properties

PropertyValueNotes
Chemical Formula ¹³CC₁₀H₁₉NO₉The ¹³C isotope is located at the C-2 (anomeric) carbon position.
Molecular Weight 310.27 g/mol Calculated based on the isotopic enrichment. The unlabeled molecular weight is 309.27 g/mol .[2][3]
Appearance White to off-white crystalline solid[2][3][4]
Melting Point 184-186 °CThis value is for the unlabeled compound and is expected to be very similar for the labeled version.[2][4]
Solubility Water: 50 g/L (at 20°C)[2] PBS (pH 7.2): ~10 mg/mL[5][6] DMSO: ~1 mg/mL[5][6] DMF: ~0.1 mg/mL[5][6]The compound is hygroscopic.[3]
Storage Temperature -20°CShould be stored desiccated and protected from light.[2][3]
Stability StableIncompatible with strong oxidizing agents.[2]

Spectroscopic Data

The key feature of this compound is its utility in spectroscopic analysis.

¹³C NMR Spectroscopy

In aqueous solutions, N-Acetylneuraminic acid exists in equilibrium between its α- and β-pyranose anomers, and to a lesser extent, acyclic keto and hydrated forms.[4][7][8] The ¹³C label at the C-2 position provides a distinct and powerful signal for observing these forms.

  • β-pyranose: This is the major form in solution (>90%). The C-2 signal appears at approximately 96.0 ppm.[4]

  • α-pyranose: This is the minor anomeric form. The C-2 signal is observed at approximately 96.5 ppm.[4]

  • Keto form: A small percentage exists in the acyclic keto form, with a characteristic C-2 signal around 198 ppm at pH 2.[4][7][8]

  • Keto hydrate form: The hydrated (gem-diol) form of the keto group shows a C-2 signal at approximately 94 ppm.[4][7]

The precise chemical shifts and the relative abundance of these forms are sensitive to pH.[7][8]

Mass Spectrometry

This compound serves as an ideal internal standard for quantitative LC-MS/MS analysis.[9] In mass spectrometry, the molecule will exhibit a mass shift of +1 compared to the unlabeled compound. In LC-MS/MS analysis using positive-ion electrospray mode, specific precursor-to-product ion transitions (Selective Reaction Monitoring, SRM) are used for detection and quantification.[10]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable data. The following protocols are based on established methods for analyzing sialic acids and their isotopically labeled analogues.

Protocol 1: ¹³C NMR Spectroscopy Analysis

This protocol is adapted from methodologies used to study the solution behavior of ¹³C-labeled N-Acetylneuraminic acid.[4]

  • Sample Preparation:

    • Prepare a solution of this compound at a concentration of approximately 0.1 M.

    • The solvent should be 95:5 (v/v) H₂O:D₂O to provide a deuterium lock signal for the NMR spectrometer.

    • Adjust the pH of the solution as required for the experiment using dilute HCl or NaOH.

    • Transfer approximately 300-500 µL of the final solution to a suitable NMR tube (e.g., 3-5 mm).

  • Data Acquisition:

    • Acquire ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Use a standard pulse program for ¹³C acquisition with proton decoupling.

    • Set the spectral width to adequately cover the expected chemical shift range (~0-220 ppm).

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, especially for detecting minor isomers like the keto form.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the chemical shifts.

    • Integrate the signals corresponding to the C-2 carbon of the different forms (α-pyranose, β-pyranose, keto, etc.) to determine their relative quantification.

Protocol 2: LC-MS/MS Quantification

This protocol outlines a general workflow for the quantification of N-Acetylneuraminic acid using its ¹³C-labeled version as an internal standard, based on published methods.[9][10]

  • Sample Preparation (from Plasma or Urine):

    • For total sialic acid measurement, perform acid hydrolysis to release conjugated sialic acids. A common method is using 0.1 M trifluoroacetic acid at 80°C for 60 minutes.[9]

    • Thaw plasma or urine samples on ice.

    • Spike the samples with a known concentration of this compound to serve as an internal standard.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the precipitated proteins and other debris.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining polar analytes like sialic acids.[10][11]

    • Mobile Phase A: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in water.[10]

    • Mobile Phase B: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in acetonitrile.[10]

    • Apply a gradient elution, starting with a high percentage of mobile phase B (e.g., 96%) and decreasing it over time to elute the analytes.[10]

  • Mass Spectrometry Detection:

    • Use a triple quadrupole mass spectrometer operating in positive-ion electrospray ionization (ESI+) mode.

    • Monitor the analytes using Selective Reaction Monitoring (SRM).

    • Define the specific m/z transitions for both the analyte (unlabeled N-Acetylneuraminic acid) and the internal standard (this compound). For example, for unlabeled Neu5Ac, a parent ion of m/z 308.0 might be selected.[9]

    • Optimize mass spectrometer parameters such as ion spray voltage and source temperature.[10]

  • Quantification:

    • Construct a calibration curve using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of N-Acetylneuraminic acid in the unknown samples by interpolating from the calibration curve.

Mandatory Visualizations

Diagram 1: Role in Glycoconjugate Structure

G cluster_glycoprotein Cell Surface Glycoprotein Protein Polypeptide Chain NGlycan N-Glycan Core Protein->NGlycan attached to Asn Gal Galactose NGlycan->Gal branches to Neu5Ac N-Acetylneuraminic acid (Sialic Acid) Gal->Neu5Ac terminated by Recognition Cell-Cell Recognition Pathogen Binding Neu5Ac->Recognition mediates interaction

Caption: Role of N-Acetylneuraminic acid as a terminal residue on glycoproteins.

Diagram 2: Experimental Workflow for Quantification

G start_node Biological Sample (e.g., Plasma) A Spike with N-Ac-neuraminic acid-13C-2 (Internal Standard) start_node->A process_node process_node instrument_node instrument_node output_node output_node B Protein Precipitation & Centrifugation A->B C Collect Supernatant B->C D HILIC Separation C->D E ESI-MS/MS Detection (SRM Mode) D->E F Data Analysis: Peak Area Ratio (Analyte / IS) E->F

Caption: LC-MS/MS workflow for N-Acetylneuraminic acid quantification.

References

A Technical Guide to N-Acetyl-D-[2-¹³C]neuraminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-[2-¹³C]neuraminic acid is a stable isotope-labeled form of N-acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family. As terminal residues of glycoconjugates on cell surfaces, sialic acids play critical roles in a myriad of biological processes, including cell-cell recognition, cell adhesion, and pathogen binding. The incorporation of a ¹³C label at the anomeric C-2 position provides a powerful and non-radioactive probe for detailed molecular studies. This technical guide provides an in-depth overview of N-Acetyl-D-[2-¹³C]neuraminic acid, its properties, relevant experimental protocols, and its application in research. The CAS number for the unlabeled form of N-acetylneuraminic acid is 131-48-6. It is important to note that this CAS number is often used in commercial listings for various isotopically labeled forms of the molecule.

Physicochemical Properties and Quantitative Data

N-Acetyl-D-[2-¹³C]neuraminic acid exists in aqueous solution as an equilibrium mixture of several forms: the α- and β-pyranose anomers, as well as acyclic keto, keto hydrate, and enol forms. The precise distribution of these forms is pH-dependent. The ¹³C label at the C-2 position allows for the direct quantification of these species using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Table 1: Equilibrium Composition of N-Acetyl-D-[2-¹³C]neuraminic Acid in Aqueous Solution Determined by ¹³C NMR Spectroscopy[1]
FormRelative Abundance at pH 2.0 (%)Relative Abundance at pH 8.0 (%)¹³C Chemical Shift (ppm) of C-2
β-Pyranose91.292.1~96.0
α-Pyranose5.87.5~96.5
Keto Hydrate1.9Not Reported~94.0
Keto0.70.4~198.0
Enol0.5Not Detected (> pH 6.0)~143.0

Experimental Protocols

¹³C NMR Spectroscopy for Quantification of Anomeric and Acyclic Forms

This protocol is adapted from the methodology described by Klepach et al. (2008).[1]

Objective: To quantify the relative concentrations of the different forms of N-Acetyl-D-[2-¹³C]neuraminic acid in an aqueous solution.

Materials:

  • N-Acetyl-D-[2-¹³C]neuraminic acid

  • Deionized water (H₂O)

  • Deuterium oxide (D₂O)

  • NMR tubes (3-mm)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a ~0.1 M solution of N-Acetyl-D-[2-¹³C]neuraminic acid in a 95:5 (v/v) mixture of H₂O and D₂O. The D₂O provides a lock signal for the NMR spectrometer.

  • pH Adjustment: Adjust the pH of the solution to the desired value (e.g., pH 2.0 or pH 8.0) using dilute HCl or NaOH.

  • NMR Data Acquisition:

    • Transfer approximately 300 µL of the prepared solution into a 3-mm NMR tube.

    • Acquire ¹³C{¹H} NMR spectra at 25 °C.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the low-abundance acyclic forms.

  • Data Analysis:

    • Identify the signals corresponding to the C-2 carbon of the α-pyranose, β-pyranose, keto, keto hydrate, and enol forms based on their characteristic chemical shifts (see Table 1).

    • Integrate the signals to determine the relative abundance of each form.

Enzymatic Synthesis of N-Acetyl-D-[2-¹³C]neuraminic Acid

Objective: To synthesize N-Acetyl-D-[2-¹³C]neuraminic acid from N-acetyl-D-mannosamine and [2-¹³C]pyruvate.

Enzymes:

  • N-acetylneuraminate lyase (NAL)

Materials:

  • N-acetyl-D-mannosamine (ManNAc)

  • Sodium [2-¹³C]pyruvate

  • Tris-HCl buffer

  • Purified NAL enzyme

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve N-acetyl-D-mannosamine and a molar excess of sodium [2-¹³C]pyruvate in Tris-HCl buffer (e.g., 100 mM, pH 7.5).

  • Enzymatic Reaction: Add a catalytic amount of NAL to the reaction mixture. Incubate the reaction at 37°C with gentle agitation. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reaction Termination and Purification: Once the reaction has reached completion, terminate it by heat inactivation of the enzyme (e.g., boiling for 5 minutes). The product can be purified from the reaction mixture using anion-exchange chromatography.

Metabolic Labeling and Mass Spectrometry Analysis (General Protocol)

A specific protocol for metabolic labeling with N-Acetyl-D-[2-¹³C]neuraminic acid is not widely published. However, a general protocol for metabolic labeling of sialic acids can be adapted.[4]

Objective: To incorporate N-Acetyl-D-[2-¹³C]neuraminic acid into cellular glycoconjugates for analysis by mass spectrometry.

Materials:

  • Cell line of interest

  • Cell culture medium

  • N-Acetyl-D-[2-¹³C]neuraminic acid

  • Cell lysis buffer

  • Protease inhibitors

  • Enzymes for glycan release (e.g., PNGase F for N-glycans)

  • Materials for glycan purification (e.g., solid-phase extraction cartridges)

  • Mass spectrometer (e.g., MALDI-TOF or ESI-LC/MS)

Procedure:

  • Cell Culture and Labeling: Culture the cells in a medium supplemented with N-Acetyl-D-[2-¹³C]neuraminic acid for a specified period to allow for its incorporation into newly synthesized glycans.

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

  • Protein Isolation and Glycan Release: Isolate the glycoproteins of interest. Release the N-glycans by enzymatic digestion with PNGase F.

  • Glycan Purification: Purify the released glycans from peptides and other cellular components using solid-phase extraction.

  • Mass Spectrometry Analysis: Analyze the purified glycans by mass spectrometry to identify the incorporation of the ¹³C label. The mass shift corresponding to the ¹³C incorporation will be observed in the mass spectra of the sialylated glycans.

Visualizations

Biosynthesis of N-Acetyl-D-[2-¹³C]neuraminic Acid

The following diagram illustrates the enzymatic synthesis of N-Acetyl-D-[2-¹³C]neuraminic acid from N-acetyl-D-mannosamine and [2-¹³C]pyruvate, catalyzed by N-acetylneuraminate lyase.

G cluster_reactants Reactants cluster_product Product ManNAc N-Acetyl-D-mannosamine NAL N-Acetylneuraminate Lyase (NAL) ManNAc->NAL Pyruvate [2-13C]Pyruvate Pyruvate->NAL Neu5Ac N-Acetyl-D-[2-13C]neuraminic acid NAL->Neu5Ac

Caption: Enzymatic synthesis of labeled Neu5Ac.

Metabolic Labeling Workflow

This diagram outlines the general workflow for metabolic labeling of cellular glycoconjugates with N-Acetyl-D-[2-¹³C]neuraminic acid and subsequent analysis.

G Start Start: Cell Culture Labeling Metabolic Labeling with N-Acetyl-D-[2-13C]neuraminic acid Start->Labeling Harvest Cell Harvesting and Lysis Labeling->Harvest GlycoproteinIsolation Glycoprotein Isolation Harvest->GlycoproteinIsolation GlycanRelease Enzymatic Glycan Release (e.g., PNGase F) GlycoproteinIsolation->GlycanRelease Purification Glycan Purification GlycanRelease->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Metabolic labeling and analysis workflow.

Role in Cell Surface Recognition

The terminal position of sialic acids on cell surface glycans is crucial for molecular recognition events. The diagram below illustrates this fundamental principle.

G cluster_cell Cell Surface Receptor Cell Surface Receptor (e.g., Lectin) SialicAcid Terminal Sialic Acid (N-Acetyl-D-[2-13C]neuraminic acid) Receptor->SialicAcid Binds to Glycoprotein Glycoprotein CellMembrane Cell Membrane SialicAcid->Glycoprotein Attached to

Caption: Sialic acid in cell surface recognition.

References

Synthesis of N-Acetylneuraminic Acid-¹³C-2: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of N-Acetylneuraminic acid-¹³C-2 (Neu5Ac-¹³C-2), a critical isotopically labeled monosaccharide for various biomedical research applications, including metabolic flux analysis and nuclear magnetic resonance (NMR) spectroscopy. This document details both chemoenzymatic and purely chemical synthesis strategies, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing workflows using Graphviz diagrams.

Introduction to N-Acetylneuraminic Acid and Isotopic Labeling

N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a crucial role in numerous biological processes, including cell-cell recognition, cell adhesion, and as a receptor for pathogens.[1] Isotopic labeling of Neu5Ac, particularly with ¹³C, provides a powerful tool for studying its metabolism, dynamics, and interactions in complex biological systems without altering its chemical properties.[2] The synthesis of site-specifically labeled Neu5Ac, such as at the C-2 position, is of significant interest for detailed mechanistic and structural studies.[3][4]

Chemoenzymatic Synthesis of N-Acetylneuraminic Acid-¹³C-2

Chemoenzymatic synthesis is a widely employed method that leverages the high specificity and efficiency of enzymes for key bond-forming reactions. The synthesis of Neu5Ac-¹³C-2 typically involves the enzymatic condensation of N-acetyl-D-mannosamine (ManNAc) with a ¹³C-labeled pyruvate derivative.

Synthesis Pathway

The primary enzymatic reaction for the synthesis of Neu5Ac is catalyzed by N-acetylneuraminate lyase (NAL, also known as NeuAc aldolase). This enzyme catalyzes the reversible aldol condensation of pyruvate and N-acetyl-D-mannosamine (ManNAc). To achieve labeling at the C-2 position of Neu5Ac, [2-¹³C]-pyruvate is used as the labeled precursor.

chemoenzymatic_synthesis ManNAc N-Acetyl-D-mannosamine (ManNAc) NAL N-Acetylneuraminate Lyase (NAL) ManNAc->NAL Pyruvate [2-¹³C]-Pyruvic Acid Pyruvate->NAL Neu5Ac N-Acetylneuraminic acid-¹³C-2 NAL->Neu5Ac Aldol Condensation

Figure 1: Chemoenzymatic synthesis of Neu5Ac-¹³C-2.
Experimental Protocol: Enzymatic Synthesis

This protocol is a synthesized procedure based on established methodologies.[5][6]

Materials:

  • N-Acetyl-D-mannosamine (ManNAc)

  • [2-¹³C]-Pyruvic acid, sodium salt

  • N-acetylneuraminate lyase (NAL) from a suitable source (e.g., recombinant E. coli)

  • Tris-HCl buffer (pH 7.5)

  • Dowex 1-X8 resin (formate form)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve N-acetyl-D-mannosamine (1.0 eq) and sodium [2-¹³C]-pyruvate (1.5 eq) in 100 mM Tris-HCl buffer (pH 7.5).

  • Add N-acetylneuraminate lyase (NAL) to the solution (e.g., 20 units per mmol of ManNAc).

  • Incubate the reaction mixture at 37°C with gentle shaking for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Anion-Exchange Chromatography (HPAEC).

  • Upon completion, terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.

  • Centrifuge the mixture to pellet the denatured protein and collect the supernatant.

  • Apply the supernatant to a Dowex 1-X8 (formate form) column.

  • Wash the column with deionized water to remove unreacted ManNAc and pyruvate.

  • Elute the N-Acetylneuraminic acid-¹³C-2 with a linear gradient of formic acid (e.g., 0-1 M).

  • Collect and pool the fractions containing the product, as identified by a suitable assay (e.g., resorcinol assay).

  • Lyophilize the pooled fractions to obtain the purified N-Acetylneuraminic acid-¹³C-2.

  • Further purify by recrystallization from ethanol/diethyl ether if necessary.

Quantitative Data
ParameterValueReference
Typical Yield70-85%[5]
Isotopic Enrichment>99%Assumed from precursor
Purity>98% (after chromatography)[6]

Chemical Synthesis of N-Acetylneuraminic Acid-¹³C-2

While chemoenzymatic methods are often preferred for their specificity, purely chemical syntheses provide an alternative route. These methods typically involve more steps and require careful control of stereochemistry.

General Synthetic Strategy

A common chemical approach involves the stereoselective condensation of a protected N-acetyl-D-mannosamine derivative with a C3-synthon that incorporates the ¹³C label at the desired position. A Wittig-type reaction or a Henry reaction can be employed for the key C-C bond formation.

chemical_synthesis_workflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_processing Workup & Purification ManNAc_deriv Protected N-Acetyl-D-mannosamine Condensation Stereoselective Condensation (e.g., Wittig Reaction) ManNAc_deriv->Condensation C3_synthon [2-¹³C]-C3 Synthon (e.g., phosphonate) C3_synthon->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Deprotection Deprotection Cyclization->Deprotection Purification Chromatographic Purification Deprotection->Purification Product N-Acetylneuraminic acid-¹³C-2 Purification->Product

Figure 2: General workflow for the chemical synthesis of Neu5Ac-¹³C-2.
Experimental Protocol: A Representative Chemical Synthesis

This protocol is a generalized representation based on multi-step chemical syntheses of sialic acid derivatives.[7][8]

Materials:

  • Protected N-acetyl-D-mannosamine derivative (e.g., 4,6-O-benzylidene-N-acetyl-D-mannosamine)

  • Triethyl [2-¹³C]-phosphonoacetate

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • N-bromosuccinimide (NBS)

  • Methanol

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Aqueous sodium hydroxide (NaOH)

  • Dowex 50W-X8 resin (H⁺ form)

Procedure:

  • Wittig-Horner-Emmons Reaction: a. Suspend sodium hydride in anhydrous THF under an inert atmosphere. b. Add triethyl [2-¹³C]-phosphonoacetate dropwise at 0°C and stir until hydrogen evolution ceases. c. Add a solution of the protected ManNAc derivative in THF and allow the reaction to warm to room temperature and stir for 12-16 hours. d. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. e. Purify the resulting unsaturated ester by silica gel chromatography.

  • Bromoetherification and Debromination: a. Dissolve the unsaturated ester in methanol and add N-bromosuccinimide (NBS). Stir in the dark until the reaction is complete (monitored by TLC).[7] b. Remove the solvent under reduced pressure. c. Dissolve the crude bromoether in toluene, add tributyltin hydride and AIBN, and heat to reflux. d. Purify the cyclized product by chromatography.

  • Deprotection: a. Dissolve the protected Neu5Ac derivative in methanol/acetic acid. b. Add Pd/C catalyst and subject the mixture to hydrogenation to remove benzylidene and other protecting groups. c. Filter the catalyst and concentrate the filtrate. d. Perform saponification of the methyl ester using aqueous NaOH. e. Neutralize the solution with Dowex 50W-X8 (H⁺ form) resin.

  • Final Purification: a. Purify the final product by ion-exchange chromatography as described in the chemoenzymatic protocol.

Quantitative Data for Chemical Synthesis
ParameterValueReference
Overall Yield15-30% (multi-step)[7]
Isotopic Enrichment>99%Assumed from precursor
Purity>98% (after final purification)[8]

Conclusion

Both chemoenzymatic and chemical synthesis routes offer viable pathways for obtaining N-Acetylneuraminic acid-¹³C-2. The chemoenzymatic approach is generally favored due to its higher yields, milder reaction conditions, and superior stereocontrol, making it a more efficient and straightforward method. However, chemical synthesis provides a valuable alternative, particularly when enzymatic routes are not feasible or when specific protecting group strategies are required for subsequent modifications. The choice of method will depend on the specific requirements of the research, available resources, and the desired scale of production.

References

An In-depth Technical Guide to the Biosynthesis of N-Acetylneuraminic acid-13C-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the biosynthetic pathways of N-Acetylneuraminic acid (NeuAc), with a specific focus on the chemoenzymatic synthesis of N-Acetylneuraminic acid-13C-2. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the core metabolic and synthetic processes.

Introduction to N-Acetylneuraminic Acid Biosynthesis

N-Acetylneuraminic acid (NeuAc), the most common sialic acid, plays a crucial role in various biological processes, including cell-cell recognition, cell adhesion, and as a receptor for pathogens.[1] Its biosynthesis in vertebrates primarily occurs in the cytoplasm, leading to the formation of CMP-NeuAc in the nucleus, which then serves as the donor for sialyltransferases in the Golgi apparatus.[2] The core pathway involves the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetyl-D-mannosamine (ManNAc), which is then condensed with phosphoenolpyruvate (PEP) or pyruvate to form NeuAc or its phosphate derivatives.[3][4]

Biosynthetic Pathways of N-Acetylneuraminic Acid

Microorganisms utilize several pathways for the de novo synthesis of NeuAc, primarily converging on the formation of the key precursor, N-acetyl-D-mannosamine (ManNAc).[4] These pathways provide a versatile platform for metabolic engineering to produce NeuAc and its isotopically labeled variants.

The AGE Pathway

In this pathway, N-acetyl-D-glucosamine (GlcNAc) is directly epimerized to N-acetyl-D-mannosamine (ManNAc) by the enzyme N-acetylglucosamine-2-epimerase (AGE).[5][6] Subsequently, N-acetylneuraminic acid aldolase (NAL), also known as NanA, catalyzes the reversible aldol condensation of ManNAc and pyruvate to yield N-acetylneuraminic acid.[6][7][8]

AGE_Pathway GlcNAc N-Acetyl-D-glucosamine (GlcNAc) ManNAc N-Acetyl-D-mannosamine (ManNAc) GlcNAc->ManNAc AGE NeuAc N-Acetylneuraminic acid (NeuAc) ManNAc->NeuAc NAL (NanA) Pyruvate Pyruvate Pyruvate->NeuAc

Figure 1: The AGE pathway for N-Acetylneuraminic acid biosynthesis.
The NeuC Pathway

The NeuC pathway starts from UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted to ManNAc by the enzyme UDP-GlcNAc 2-epimerase (NeuC).[3] N-acetylneuraminic acid synthase (NeuB) then catalyzes the condensation of ManNAc with phosphoenolpyruvate (PEP) to produce N-acetylneuraminic acid-9-phosphate, which is subsequently dephosphorylated to NeuAc.[3]

NeuC_Pathway UDP_GlcNAc UDP-N-Acetyl-D-glucosamine (UDP-GlcNAc) ManNAc N-Acetyl-D-mannosamine (ManNAc) UDP_GlcNAc->ManNAc NeuC NeuAc9P N-Acetylneuraminic acid 9-phosphate ManNAc->NeuAc9P NeuB PEP Phosphoenolpyruvate (PEP) PEP->NeuAc9P NeuAc N-Acetylneuraminic acid (NeuAc) NeuAc9P->NeuAc Phosphatase

Figure 2: The NeuC pathway for N-Acetylneuraminic acid biosynthesis.

Chemoenzymatic Synthesis of this compound

The synthesis of N-Acetylneuraminic acid specifically labeled with ¹³C at the C-2 position (this compound) can be achieved through a chemoenzymatic approach. This strategy relies on the enzymatic condensation of a specifically labeled precursor, [2-¹³C]-N-acetyl-D-mannosamine, with pyruvate, catalyzed by N-acetylneuraminic acid aldolase.

Proposed Synthetic Pathway

A plausible route for the synthesis of [2-¹³C]-N-acetyl-D-mannosamine involves the enzymatic conversion of [2-¹³C]-N-acetyl-D-glucosamine. The subsequent aldol condensation with pyruvate yields the desired [2-¹³C]-N-acetylneuraminic acid.

Synthesis_Pathway GlcNAc_13C2 [2-13C]-N-Acetyl-D-glucosamine ManNAc_13C2 [2-13C]-N-Acetyl-D-mannosamine GlcNAc_13C2->ManNAc_13C2 AGE NeuAc_13C2 [2-13C]-N-Acetylneuraminic acid ManNAc_13C2->NeuAc_13C2 NAL (NanA) Pyruvate Pyruvate Pyruvate->NeuAc_13C2

Figure 3: Proposed pathway for the synthesis of this compound.

Quantitative Data

The efficiency of the enzymatic synthesis of N-acetylneuraminic acid is dependent on various factors, including the source of the enzyme, substrate concentrations, and reaction conditions.

EnzymeSource OrganismSubstrate(s)Km (mM)kcat (s⁻¹)Optimal pHOptimal Temp. (°C)Reference
NAL (NanA)Escherichia coli K12NeuAc3.5 ± 0.440 ± 27.537[8]
ManNAc10 ± 12.0 ± 0.17.537[8]
Pyruvate1.1 ± 0.12.1 ± 0.17.537[8]
NAL (PmNanA)Pasteurella multocidaNeuAc4.2 ± 0.347 ± 17.537[8]
ManNAc8 ± 11.8 ± 0.17.537[8]
Pyruvate1.2 ± 0.11.9 ± 0.17.537[8]
CgNalCorynebacterium glutamicumNeuAc19.3 ± 1.135.1 ± 0.87.537[4]
ManNAc7.1 ± 0.61.5 ± 0.048.537[4]
Pyruvate0.8 ± 0.11.6 ± 0.038.537[4]

Table 1: Kinetic Parameters of N-Acetylneuraminic Acid Aldolases (NAL).

Precursor(s)Enzyme SystemProductYieldReference
ChitinSmChiA, CmNAGase, AGE, NanANeuAc9.2 g/L[6]
GlcNAc, PyruvaterhRnBp, Sialic acid aldolaseNeuAc~80% conversion[9]
ManNAc derivatives, PyruvateNeuNAc aldolaseSialic acid derivativesVaries[10]

Table 2: Reported Yields for Enzymatic NeuAc Synthesis.

Experimental Protocols

This section provides a detailed methodology for the chemoenzymatic synthesis of this compound.

General Experimental Workflow

The overall process involves the synthesis of the labeled precursor, the enzymatic condensation reaction, and the subsequent purification and analysis of the final product.

Workflow cluster_prep Precursor Synthesis cluster_reaction Enzymatic Condensation cluster_purification Purification & Analysis Start Start with [2-13C]-GlcNAc Epimerization Enzymatic Epimerization (AGE) Start->Epimerization Precursor [2-13C]-ManNAc Epimerization->Precursor Reaction Aldol Condensation with Pyruvate (NAL) Precursor->Reaction Quenching Reaction Quenching Reaction->Quenching Purification Ion-Exchange Chromatography Quenching->Purification Analysis NMR Spectroscopy Mass Spectrometry Purification->Analysis End [2-13C]-NeuAc Product Analysis->End

Figure 4: Experimental workflow for the synthesis of this compound.
Synthesis of [2-¹³C]-N-acetyl-D-mannosamine

Materials:

  • [2-¹³C]-N-acetyl-D-glucosamine

  • N-acetylglucosamine-2-epimerase (AGE) from a suitable source (e.g., recombinant E. coli)

  • ATP (Adenosine 5'-triphosphate)

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

Protocol:

  • Prepare a reaction mixture containing 100 mM [2-¹³C]-N-acetyl-D-glucosamine, 2.5 mM ATP, and 2 mM MgCl₂ in 100 mM Tris-HCl buffer (pH 7.5).[6]

  • Add purified AGE to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction at 37°C for a sufficient period (e.g., 24-48 hours) to allow for epimerization. Monitor the reaction progress by a suitable method, such as HPLC or TLC.

  • Upon completion, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 5 minutes).[6]

  • The resulting mixture containing [2-¹³C]-N-acetyl-D-mannosamine can be used directly in the next step or purified if necessary.

Enzymatic Synthesis of [2-¹³C]-N-acetylneuraminic acid

Materials:

  • [2-¹³C]-N-acetyl-D-mannosamine solution from the previous step

  • Sodium pyruvate

  • N-acetylneuraminic acid aldolase (NAL) from a suitable source (e.g., recombinant E. coli or Pasteurella multocida)

  • Potassium phosphate buffer (pH 7.4)

  • Dithiothreitol (DTT)

Protocol:

  • Prepare the reaction mixture in a buffer (pH 7.4) containing 0.05 M potassium phosphate and 7.5% (v/v) dithiothreitol.[10]

  • Add the [2-¹³C]-N-acetyl-D-mannosamine solution and a molar excess of sodium pyruvate (e.g., 10 equivalents) to the reaction buffer.[10]

  • Initiate the reaction by adding purified NAL.

  • Incubate the reaction at 37°C. The reaction time will depend on the enzyme and substrate concentrations and should be optimized by monitoring product formation.

  • Terminate the reaction, for example, by adding a quenching agent or by heat inactivation.

Purification of [2-¹³C]-N-acetylneuraminic acid

Protocol:

  • Centrifuge the terminated reaction mixture to remove any precipitated protein.

  • Apply the supernatant to an anion-exchange chromatography column (e.g., Dowex 1x8, formate form).

  • Wash the column with deionized water to remove unreacted neutral sugars and other non-anionic components.

  • Elute the bound [2-¹³C]-N-acetylneuraminic acid using a gradient of formic acid.

  • Collect the fractions containing the product and confirm its presence using a suitable analytical method (e.g., resorcinol assay).[10]

  • Pool the positive fractions and lyophilize to obtain the purified [2-¹³C]-N-acetylneuraminic acid.

Product Characterization

The identity and isotopic enrichment of the final product should be confirmed by:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of N-acetylneuraminic acid and the specific incorporation of the ¹³C label at the C-2 position.[11][12]

  • Mass Spectrometry: High-resolution mass spectrometry will confirm the molecular weight of the labeled product and can be used to determine the level of isotopic enrichment.

Conclusion

This technical guide has outlined the key biosynthetic pathways of N-Acetylneuraminic acid and provided a detailed framework for the chemoenzymatic synthesis of this compound. The provided protocols and quantitative data serve as a valuable resource for researchers in glycobiology, drug development, and related fields, enabling the production of isotopically labeled sialic acids for a variety of scientific applications.

References

The Pivotal Role of N-Acetylneuraminic Acid in Cellular Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid in human cells, occupies a critical position at the terminus of glycan chains on glycoproteins and glycolipids.[1][2][3] This strategic location enables it to play a profound role in a multitude of cellular processes, ranging from intercellular recognition and adhesion to complex signaling cascades and host-pathogen interactions.[1][4][5] Its influence extends to critical aspects of health and disease, including neurological development, immune modulation, and cancer progression.[1][6][7] This technical guide provides an in-depth exploration of the core biological functions of Neu5Ac, presenting key quantitative data, detailed experimental methodologies for its study, and visual representations of its involvement in cellular pathways.

Core Biological Functions of N-Acetylneuraminic Acid

Neu5Ac's biological significance stems from its terminal position on the glycan chains of cell surface glycoconjugates, where it acts as a crucial mediator of molecular and cellular interactions.[1][6]

Cellular Recognition and Adhesion

The negatively charged nature of Neu5Ac at physiological pH contributes to the overall negative charge of the cell surface, influencing cellular interactions.[2] This charge can mediate both repulsive and attractive forces between cells and with the extracellular matrix.

  • Cell-Cell Adhesion: Neu5Ac is a key component of ligands for selectins, a class of cell adhesion molecules involved in processes like leukocyte trafficking during inflammation. The interaction between sialylated ligands on leukocytes and selectins on endothelial cells facilitates the initial tethering and rolling of leukocytes on the blood vessel wall.

  • Neural Cell Adhesion: Polysialic acid (polySia), a polymer of Neu5Ac, is prominently attached to the Neural Cell Adhesion Molecule (N-CAM).[8] This large, negatively charged polySia chain modulates the adhesive properties of N-CAM, promoting neural plasticity, axon guidance, and synaptogenesis.[6][8] The formation of filament bundle networks by polysialic acid units represents a unique mechanism for regulating intercellular adhesion.[8]

Signaling Pathways

Sialylation, the process of adding sialic acids to glycans, can significantly modulate the function of signaling receptors.

  • Receptor Activation and Modulation: The presence of Neu5Ac on receptor glycoproteins can influence ligand binding, receptor dimerization, and subsequent downstream signaling. For example, aberrant sialylation of receptor tyrosine kinases has been implicated in altered cell growth and proliferation signals in cancer. Sialic acids on the cell surface act as ligands for Siglec (sialic acid-binding immunoglobulin-like lectin) receptors, which are involved in suppressing immune activation and preventing excessive inflammation.[7]

  • Immune Response Regulation: Sialic acids play a crucial role in the immune system's ability to differentiate between "self" and "non-self." Host cells are decorated with a dense layer of sialic acids, which are recognized by inhibitory Siglec receptors on immune cells, preventing an autoimmune response.[9]

Protein Glycosylation and Stability

As a terminal monosaccharide on N-linked and O-linked glycans, Neu5Ac plays a vital role in the structure and function of glycoproteins.[10]

  • Protein Folding and Stability: The addition of bulky, negatively charged sialic acid residues can influence the conformation and stability of glycoproteins. This can protect proteins from proteolytic degradation and modulate their biological activity.

  • Serum Half-Life of Glycoproteins: The sialylation status of circulating glycoproteins is a key determinant of their lifespan in the bloodstream. Desialylated glycoproteins are recognized by asialoglycoprotein receptors in the liver and cleared from circulation.

Pathogen Recognition and Molecular Mimicry

Many pathogens have evolved to exploit host sialic acid for their own benefit.

  • Viral Entry: Influenza viruses utilize hemagglutinin proteins to bind to sialic acid residues on the surface of host respiratory epithelial cells, initiating infection.[2][11] The preference of different influenza strains for α2,3- or α2,6-linked sialic acids is a major determinant of their host specificity.[11]

  • Bacterial Pathogenesis: Some pathogenic bacteria can decorate their own surface with Neu5Ac, a strategy known as molecular mimicry.[12][13] This allows them to evade the host immune system by appearing as "self."[9][12] Bacteria have also evolved specific transporters to scavenge host-derived Neu5Ac for use as a nutrient or for incorporation into their own cell surface structures.[2][14][15]

Quantitative Data on N-Acetylneuraminic Acid

Understanding the quantitative aspects of Neu5Ac is crucial for elucidating its biological roles.

ParameterOrganism/Cell TypeValueReference
Concentration
Free Neu5Ac in Human PlasmaHuman25.0 ng/mL (LLOQ)[16]
Conjugated Neu5Ac in Urine3-5 year old children~70% of total sialic acid[17]
Binding Affinity
SiaP (Periplasmic binding protein) to Neu5AcHaemophilus influenzaeNanomolar affinity[18]
Enzyme Kinetics
SiaB (CMP-sialic acid synthetase) catalytic efficiency for Neu5Ac vs. Neu5GcNon-typeable Haemophilus influenzae (NTHi)~4000-fold higher for Neu5Ac[12]

Experimental Protocols

A variety of experimental techniques are employed to study the biological roles of Neu5Ac.

Quantification of Sialic Acids

Method: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is widely used for the sensitive and quantitative analysis of sialic acids.[19]

  • Release of Sialic Acids: Sialic acids are released from glycoconjugates by acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2-4 hours) or enzymatic digestion with sialidases.[19][20]

  • Purification: The released sialic acids are purified from the hydrolysate using micro-anion exchange columns.[19]

  • Fluorescence Derivatization: The purified sialic acids are derivatized with a fluorescent labeling agent, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) or o-phenylenediamine (OPD).[19][21] The reaction is typically carried out at 50-60°C for 2-3 hours.

  • HPLC Analysis: The fluorescently labeled sialic acids are separated and quantified by reverse-phase HPLC with a fluorescence detector.[19] A C18 column is commonly used.[19]

Sialyltransferase Activity Assay

Method: Non-Radioactive, High-Throughput Assay

This assay measures the activity of sialyltransferases by detecting the release of CMP, a product of the sialyltransferase reaction.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the sialyltransferase enzyme, the acceptor substrate (e.g., asialofetuin), the donor substrate (CMP-Neu5Ac), and a suitable buffer.[22]

  • Enzymatic Reaction: The reaction is initiated by adding the enzyme and incubated at 37°C for a specific period.

  • Coupling Phosphatase Reaction: The generated CMP is converted to cytidine and inorganic phosphate (Pi) by a coupling phosphatase, such as CD73.

  • Phosphate Detection: The amount of released Pi is quantified using a colorimetric method, such as the Malachite Green assay. The absorbance is measured, and the sialyltransferase activity is calculated based on a standard curve.

Cell Adhesion Assay

Method: Static Adhesion Assay

This assay measures the ability of cells to adhere to an extracellular matrix protein or another cell layer under static conditions.[23]

  • Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., fibronectin) or a monolayer of cells.

  • Cell Seeding: The cells of interest, often fluorescently labeled, are seeded into the coated wells and allowed to adhere for a specific time.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The number of adherent cells is quantified by measuring the fluorescence intensity or by imaging and cell counting.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involving Neu5Ac is essential for a comprehensive understanding.

Sialic_Acid_Metabolism cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_golgi Golgi Apparatus UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc GNE ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P GNE Neu5Ac_9P Neu5Ac-9-P ManNAc_6P->Neu5Ac_9P NANS Neu5Ac Neu5Ac Neu5Ac_9P->Neu5Ac NANP CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac CMAS CMP_Neu5Ac_Golgi CMP-Neu5Ac CMP_Neu5Ac->CMP_Neu5Ac_Golgi SLC35A1 (Antiporter) Glycoprotein Glycoprotein Sialylated_Glycoprotein Sialylated Glycoprotein Glycoprotein->Sialylated_Glycoprotein CMP_Neu5Ac_Golgi->Sialylated_Glycoprotein Sialyltransferases (STs)

Caption: Biosynthesis and transfer of N-Acetylneuraminic acid.

Pathogen_Interaction cluster_host Host Cell cluster_pathogen Pathogen Host_Glycan Host Cell Surface Glycan (with terminal Neu5Ac) Bacteria Pathogenic Bacterium Host_Glycan->Bacteria Neu5Ac Scavenging Influenza Influenza Virus Influenza->Host_Glycan Binding & Entry Bacterial_Mimicry Bacterial Surface (displaying Neu5Ac) Bacteria->Bacterial_Mimicry Molecular Mimicry Immune_Cell Immune Evasion Bacterial_Mimicry->Immune_Cell

Caption: N-Acetylneuraminic acid in host-pathogen interactions.

Experimental_Workflow_Sialic_Acid_Quantification Sample Glycoprotein Sample Hydrolysis Acid Hydrolysis or Sialidase Digestion Sample->Hydrolysis Released_Sialic_Acids Released Sialic Acids Hydrolysis->Released_Sialic_Acids Purification Anion Exchange Purification Released_Sialic_Acids->Purification Purified_Sialic_Acids Purified Sialic Acids Purification->Purified_Sialic_Acids Derivatization Fluorescent Derivatization (DMB) Purified_Sialic_Acids->Derivatization Labeled_Sialic_Acids Labeled Sialic Acids Derivatization->Labeled_Sialic_Acids HPLC HPLC Analysis Labeled_Sialic_Acids->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for quantitative analysis of sialic acids.

Conclusion

N-Acetylneuraminic acid is a molecule of immense biological importance, with its roles extending across a vast array of cellular functions. Its strategic placement at the forefront of the cell surface makes it a critical determinant in cell-cell communication, signaling, and interactions with the extracellular environment. The aberrant expression of Neu5Ac is increasingly recognized as a hallmark of various diseases, including cancer and inflammatory disorders, making it a compelling target for novel therapeutic interventions. A thorough understanding of its biology, facilitated by the robust experimental methodologies outlined in this guide, is paramount for advancing research and development in these critical areas.

References

An In-depth Technical Guide on the Discovery and Analysis of N-Acetylneuraminic Acid and its Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a pivotal role in numerous biological processes, from viral recognition to cellular communication. Its discovery marked a significant milestone in glycobiology, paving the way for a deeper understanding of the functional roles of carbohydrates in health and disease. This technical guide provides a comprehensive overview of the historical discovery of Neu5Ac, detailed experimental protocols for its isolation and analysis, a summary of the physicochemical properties of Neu5Ac and its isotopes, and an exploration of its involvement in signaling pathways, particularly in the context of influenza virus infection.

The Discovery of N-Acetylneuraminic Acid: A Historical Perspective

The journey to understanding N-Acetylneuraminic acid, a cornerstone of sialic acid biology, began in the mid-20th century with the pioneering work of Gunnar Blix and Ernst Klenk. In 1936, Swedish biochemist Gunnar Blix isolated a crystalline substance from bovine submaxillary mucin, which he later termed "sialic acid" due to its acidic nature and origin from salivary glands.[1][2] Concurrently, in 1941, German scientist Ernst Klenk identified a similar acidic sugar from brain glycolipids, which he named "neuraminic acid" because of its presence in neural tissue.[3]

For several years, the relationship between these two discoveries remained unclear. It was through the collaborative efforts of Blix, Klenk, and Alfred Gottschalk in the 1950s that the fundamental structure of what we now know as N-Acetylneuraminic acid was elucidated.[2][4][5] In 1957, they reached a consensus on the nomenclature, establishing "sialic acid" as the family name for derivatives of neuraminic acid.[2][6] This collaborative spirit was crucial in piecing together the complex structure and laying the foundation for future research into the diverse world of sialic acids, which now number over 50 different structures.[5]

Physicochemical Properties of N-Acetylneuraminic Acid and its Isotopes

The unique physicochemical properties of Neu5Ac and its isotopically labeled counterparts are fundamental to their biological functions and analytical detection. The following table summarizes key quantitative data for unlabeled Neu5Ac and its common isotopes.

PropertyN-Acetylneuraminic acid (Neu5Ac)[1-¹³C]Neu5Ac[1,2,3-¹³C₃]Neu5Ac[4,5,6,7,8,9-¹³C₆]Neu5Ac[¹⁵N]Neu5Ac
Molecular Formula C₁₁H₁₉NO₉¹³CC₁₀H₁₉NO₉¹³C₃C₈H₁₉NO₉¹³C₆C₅H₁₉NO₉C₁₁H₁₉¹⁵NO₉
Average Molecular Weight ( g/mol ) 309.27310.27312.25315.23310.26
Monoisotopic Molecular Weight ( g/mol ) 309.10598310.10934312.11605315.12612310.10307
Melting Point (°C) 186 (decomposes)Not explicitly reportedNot explicitly reportedNot explicitly reportedNot explicitly reported
Appearance White crystalline solidWhite solidWhite solidWhite solidWhite solid
Solubility Soluble in waterSoluble in waterSoluble in waterSoluble in waterSoluble in water

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and analysis of N-Acetylneuraminic acid and its isotopes.

Isolation of N-Acetylneuraminic Acid from Bovine Submaxillary Mucin

This protocol is based on the classical acid hydrolysis method.

Materials:

  • Bovine Submaxillary Mucin

  • 0.1 M Sulfuric Acid (H₂SO₄)

  • Barium Hydroxide (Ba(OH)₂) solution (saturated)

  • Dowex 1-X8 resin (formate form)

  • Formic acid (0.3 M)

  • Ethanol

  • Diethyl ether

Procedure:

  • Hydrolysis: Suspend bovine submaxillary mucin in 0.1 M H₂SO₄ and heat at 80°C for 1 hour to release sialic acids.

  • Neutralization: Cool the hydrolysate and neutralize with a saturated Ba(OH)₂ solution to precipitate sulfate ions as barium sulfate.

  • Centrifugation: Centrifuge the mixture to remove the precipitate.

  • Ion-Exchange Chromatography: Apply the supernatant to a Dowex 1-X8 column (formate form).

  • Washing: Wash the column with deionized water to remove neutral and basic compounds.

  • Elution: Elute the bound sialic acids with 0.3 M formic acid.

  • Concentration: Evaporate the eluate to dryness under reduced pressure.

  • Crystallization: Dissolve the residue in a minimal amount of water, then add ethanol and diethyl ether to induce crystallization.

  • Collection: Collect the crystals of N-Acetylneuraminic acid by filtration and dry under vacuum.

Synthesis of Isotopically Labeled N-Acetylneuraminic Acid

This chemoenzymatic method utilizes N-acetyl-D-mannosamine and a ¹³C-labeled pyruvate source.

Materials:

  • N-acetyl-D-mannosamine (ManNAc)

  • [1-¹³C]Pyruvic acid

  • N-acetylneuraminate lyase (NAL)

  • Phosphate buffer (pH 7.2)

  • Dowex 1-X8 resin (formate form)

  • Formic acid (0.3 M)

Procedure:

  • Enzymatic Reaction: Dissolve ManNAc and [1-¹³C]pyruvic acid in phosphate buffer (pH 7.2). Add N-acetylneuraminate lyase to catalyze the aldol condensation. Incubate the reaction mixture at 37°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Once the reaction is complete, purify the [1-¹³C]Neu5Ac using ion-exchange chromatography as described in the isolation protocol (Section 3.1, steps 4-7).

This protocol describes the synthesis of the precursor for ¹⁵N-labeled Neu5Ac.

Materials:

  • D-Fructose

  • [¹⁵N]Ammonium chloride (¹⁵NH₄Cl)

  • Pyridine

  • Acetic anhydride

Procedure:

  • Amination: React D-fructose with ¹⁵NH₄Cl in pyridine to form [¹⁵N]D-glucosamine.

  • Acetylation: Acetylate the [¹⁵N]D-glucosamine with acetic anhydride in pyridine to yield [¹⁵N]N-acetyl-D-glucosamine.

  • Purification: Purify the product by recrystallization from ethanol/ether. This labeled precursor can then be used in enzymatic synthesis pathways to produce [¹⁵N]Neu5Ac.

Quantitative Analysis of N-Acetylneuraminic Acid by DMB-HPLC

This widely used method involves derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by reversed-phase HPLC with fluorescence detection.

Materials:

  • Sample containing sialic acids

  • 2 M Acetic Acid

  • DMB derivatization reagent (7 mM DMB, 1.4 M acetic acid, 0.75 M β-mercaptoethanol, 18 mM sodium hydrosulfite)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Neu5Ac standard solutions

Procedure:

  • Release of Sialic Acids: Hydrolyze the sample with 2 M acetic acid at 80°C for 2 hours to release sialic acids.

  • Derivatization: Mix the hydrolysate with the DMB derivatization reagent and incubate at 50°C for 2.5 hours in the dark.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reversed-phase HPLC column.

    • Use a gradient of water/acetonitrile containing 0.1% TFA as the mobile phase.

    • Detect the DMB-labeled sialic acids using a fluorescence detector (Excitation: 373 nm, Emission: 448 nm).

  • Quantification: Quantify the amount of Neu5Ac in the sample by comparing the peak area to a standard curve generated from known concentrations of Neu5Ac standards.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for N-Acetylneuraminic Acid Analysis

The following diagram illustrates the key steps in the analytical workflow for Neu5Ac quantification.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis cluster_3 Data Processing Sample Sample Hydrolysis Hydrolysis Sample->Hydrolysis 2M Acetic Acid, 80°C DMB_Labeling DMB_Labeling Hydrolysis->DMB_Labeling DMB Reagent, 50°C HPLC HPLC DMB_Labeling->HPLC C18 Column Fluorescence_Detection Fluorescence_Detection HPLC->Fluorescence_Detection Ex: 373nm, Em: 448nm Quantification Quantification Fluorescence_Detection->Quantification Standard Curve

Caption: Workflow for Neu5Ac analysis.

Signaling Pathway of Influenza Virus Entry Mediated by N-Acetylneuraminic Acid

N-Acetylneuraminic acid serves as the primary receptor for influenza virus attachment to host cells. The viral hemagglutinin (HA) protein specifically recognizes and binds to terminal Neu5Ac residues on cell surface glycoproteins and glycolipids. This binding event triggers endocytosis of the virus particle.

G cluster_0 Extracellular cluster_1 Host Cell Membrane cluster_2 Intracellular Influenza_Virus Influenza Virus (Hemagglutinin) Neu5Ac_Receptor N-Acetylneuraminic Acid Receptor Influenza_Virus->Neu5Ac_Receptor Binding Cell_Surface Glycoproteins/ Glycolipids Neu5Ac_Receptor->Cell_Surface Endosome Endosome Cell_Surface->Endosome Endocytosis Viral_RNA_Release Viral RNA Release Endosome->Viral_RNA_Release Acidification & Membrane Fusion

Caption: Influenza virus entry pathway.

Conclusion

The discovery and characterization of N-Acetylneuraminic acid have been instrumental in advancing our understanding of glycobiology. The development of sophisticated analytical techniques and methods for isotopic labeling has further empowered researchers to probe the intricate roles of Neu5Ac in various physiological and pathological processes. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for scientists and professionals in the field, facilitating further research and the development of novel therapeutic strategies targeting sialic acid-mediated interactions.

References

N-Acetylneuraminic acid-13C-2 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the stability and storage conditions of N-Acetylneuraminic acid-13C-2.

Introduction

N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a crucial role in various biological processes, including cell signaling, cell adhesion, and immune responses.[1] Isotopically labeled versions, such as this compound, are invaluable tools in metabolic research, drug development, and clinical diagnostics, enabling precise tracking and quantification in complex biological systems through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

The integrity of this labeled compound is paramount for the accuracy and reproducibility of experimental results. Degradation of this compound can lead to erroneous measurements and misinterpretation of data. This guide provides a comprehensive overview of the stability profile of N-Acetylneuraminic acid, serving as a critical reference for its 13C-labeled analogue. The chemical stability of the molecule is not significantly altered by the presence of a stable isotope like 13C. Therefore, the data presented for unlabeled Neu5Ac is considered a reliable proxy for this compound. This document outlines recommended storage conditions, summarizes stability data under various environmental stressors, and provides standardized experimental protocols for stability assessment.

Stability Profile of N-Acetylneuraminic Acid

The stability of N-Acetylneuraminic acid is primarily influenced by pH, temperature, and the presence of oxidizing agents.[1] As a solid, the compound is highly stable; however, its stability diminishes in aqueous solutions.

Solid-State Stability

When supplied as a crystalline solid, N-Acetylneuraminic acid is exceptionally stable. Proper storage is key to maintaining its long-term integrity.

ParameterConditionStability
Storage Temperature -20°C≥ 4 years[4]
Form Crystalline SolidHigh[4]

Table 1: Solid-State Stability of N-Acetylneuraminic Acid.

Aqueous Solution Stability

The stability of Neu5Ac in aqueous solutions is highly dependent on pH and temperature. It is most stable at neutral pH and low temperatures.[1] Storing aqueous solutions for extended periods is not recommended.[4]

Effect of pH and Temperature: Neu5Ac exhibits considerable stability in the pH range of 3.0 to 10.0, even at elevated temperatures.[1][5] However, degradation is significant under strongly acidic (pH 1.0–2.0) and strongly alkaline (pH 11.0–12.0) conditions.[1] The thermal degradation process follows first-order reaction kinetics.[1]

pHTemperatureDurationRemaining Neu5Ac (%)
1.060°C6 hours91.5%[1]
2.060°C6 hours94.5%[1]
11.060°C6 hours88.1%[1]
12.060°C6 hours45.1%[1]
1.090°C6 hours48.0%[1]
2.090°C6 hours59.6%[1]
11.090°C6 hours36.0%[1]
12.090°C6 hours1.5%[1]
7.0121°C20 min (Autoclave)>99.0%[1]
1.0121°C20 min (Autoclave)14.0%[1]
12.0121°C20 min (Autoclave)11.0%[1]

Table 2: Stability of N-Acetylneuraminic Acid in Aqueous Solution under Various pH and Temperature Conditions.

Oxidative Stability

The presence of oxidizing agents can significantly compromise the stability of Neu5Ac. The addition of hydrogen peroxide (H₂O₂) has been shown to greatly reduce its stability in solutions at pH 5.0, 7.0, and 9.0.[1][5]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended.

FormStorage TemperatureContainerSpecial Instructions
Crystalline Solid -20°C[4]Tightly sealed, light-resistantKeep away from moisture.
Aqueous Solution 2-8°CSterile, tightly sealedPrepare fresh and use within one day.[4] Avoid repeated freeze-thaw cycles.
Stock Solution (in organic solvent) -20°CTightly sealed, inert gas purgedSoluble in DMSO (~1 mg/ml) and dimethylformamide (~0.1 mg/ml).[4] Purge with an inert gas like nitrogen or argon.

Table 3: Recommended Storage Conditions for this compound.

Experimental Protocols for Stability Assessment

The following protocol describes a general method for evaluating the thermal and pH stability of this compound, adapted from methodologies used for the unlabeled compound.[1]

Objective

To determine the degradation kinetics and stability of this compound under various pH and temperature stress conditions.

Materials
  • This compound

  • Phosphate-buffered saline (PBS), pH 7.2

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • High-purity water

  • HPLC or UPLC system with a suitable column (e.g., reversed-phase C18)[6]

  • Fluorescence or Mass Spectrometry detector

  • pH meter

  • Incubator or water bath

Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound by dissolving the crystalline solid in an appropriate buffer (e.g., PBS) to a known concentration (e.g., 10 mg/mL).[4]

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution. Adjust the pH of these solutions to the desired levels (e.g., 1.0, 2.0, 7.0, 11.0, 12.0) using HCl or NaOH.

Stability Testing Procedure
  • Initial Analysis (T=0): Immediately analyze an aliquot from each pH-adjusted working solution to establish the initial concentration (C₀).

  • Incubation: Place the sealed vials of the remaining working solutions in an incubator or water bath set to the desired test temperatures (e.g., 60°C, 70°C, 80°C, 90°C).[1]

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6 hours), withdraw an aliquot from each solution. Immediately cool the sample on ice to halt further degradation.

  • Sample Analysis: Analyze the samples using a validated analytical method, such as HPLC-MS, to determine the concentration of the remaining this compound (C).

Data Analysis
  • Calculate the percentage of remaining this compound at each time point relative to the initial concentration.

  • To determine the degradation kinetics, plot the natural logarithm of the concentration ratio (ln(C/C₀)) against time.[1]

  • If the plot is linear, it indicates first-order degradation kinetics. The slope of the line represents the negative degradation rate constant (-k).

Visualizations: Degradation Pathways and Workflows

The following diagrams illustrate the key degradation pathways and a typical experimental workflow for stability testing.

Neu5Ac This compound (Aqueous Solution) Acid Strong Acid (pH 1.0-2.0) Alkali Strong Alkali (pH 11.0-12.0) Oxidant Oxidizing Agent (e.g., H₂O₂) Degradation Degradation Products Acid->Degradation Acid-Catalyzed Hydrolysis Alkali->Degradation Alkaline Deacetylation Oxidant->Degradation Oxidation

Caption: Major degradation pathways for N-Acetylneuraminic acid in aqueous solution.

cluster_prep 1. Sample Preparation cluster_stress 2. Stability Testing cluster_analysis 3. Data Analysis A Prepare Stock Solution (Neu5Ac-13C-2 in buffer) B Create Working Solutions & Adjust pH A->B C Analyze T=0 Sample B->C D Incubate at Stress Temperature C->D E Collect Samples at Time Intervals D->E F Quantify Remaining Analyte (e.g., HPLC-MS) E->F G Calculate Degradation Rate & Determine Kinetics F->G

Caption: Experimental workflow for assessing the stability of this compound.

References

A Technical Guide to N-Acetylneuraminic Acid-13C-2 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the procurement and application of N-Acetylneuraminic acid-13C-2, a stable isotope-labeled monosaccharide crucial for advancements in glycobiology, metabolic research, and drug development. This document provides a detailed overview of commercial suppliers, experimental protocols for its use in metabolic labeling, and the underlying biochemical pathways.

Commercial Suppliers of this compound

The selection of a reliable supplier for isotopically labeled compounds is paramount for experimental success. The following table summarizes the key information for commercial suppliers of this compound. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed certificates of analysis.

SupplierProduct NameCatalog NumberMolecular FormulaIsotopic PurityAdditional Information
Omicron Biochemicals, Inc. N-acetyl-D-[2-13C]neuraminic acidNEU-00213CC10H19NO9Not explicitly stated; high purity implied.[1]Also referred to as [2-13C]NANA or [2-13C]sialic acid.[1]
Santa Cruz Biotechnology, Inc. N-Acetyl-D-Neuraminic Acid-13CNot specifiedC1013CH19NO9Refer to Certificate of Analysis for lot-specific data.[2]Intended for research use only.[2]
BOC Sciences N-acetyl-D-neuraminic acid-[2-13C]Not specifiedC1013CH19NO9Not explicitly stated.Labeled analogue of N-Acetylneuraminic acid.
Pharmaffiliates N-Acetyl-D-[2-13C]neuraminic AcidPA STI 003290C1013CH19NO9Not explicitly stated.Labeled analogue of N-Acetylneuraminic Acid.[3]
Clearsynth N-acetyl-D-[2-13C]neuraminic acidCS-OC-0043313CC10H19NO9Not explicitly stated.Intended for laboratory and research use only.[4]

Sialic Acid Metabolism and Tracing with 13C Labeling

N-Acetylneuraminic acid (Neu5Ac) is a key sialic acid in vertebrates, playing a crucial role in many biological processes. The biosynthesis of Neu5Ac occurs in the cytoplasm and is initiated from UDP-N-acetylglucosamine (UDP-GlcNAc). The labeled this compound, when introduced to cells, is taken up and incorporated into the sialic acid metabolic pathway. This allows for the tracing of its metabolic fate into sialoglycans, providing insights into glycan biosynthesis, turnover, and localization.

Sialic_Acid_Metabolism UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc GNE ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P GNE Neu5Ac_9P Neu5Ac-9-P ManNAc_6P->Neu5Ac_9P NANS Neu5Ac N-Acetylneuraminic acid (Neu5Ac) Neu5Ac_9P->Neu5Ac NANP C13_Neu5Ac N-Acetylneuraminic acid-13C-2 CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac CMAS C13_Neu5Ac->Neu5Ac Metabolic Incorporation C13_CMP_Neu5Ac CMP-Neu5Ac-13C-2 C13_Neu5Ac->C13_CMP_Neu5Ac CMAS Glycoproteins Glycoproteins/ Glycolipids CMP_Neu5Ac->Glycoproteins Sialyltransferases C13_Glycoproteins 13C-Labeled Sialoglycans C13_CMP_Neu5Ac->C13_Glycoproteins Sialyltransferases

Caption: Sialic Acid Biosynthesis and Metabolic Labeling Workflow.

Experimental Protocols

The use of this compound in metabolic labeling experiments allows for the sensitive detection and quantification of newly synthesized sialoglycans by mass spectrometry or NMR spectroscopy. Below are generalized protocols for these applications.

Metabolic Labeling of Glycoproteins with this compound

This protocol describes the general procedure for introducing the 13C-labeled sialic acid into cultured cells.

Materials:

  • This compound

  • Cell culture medium appropriate for the cell line

  • Cultured cells (e.g., HEK293, Jurkat)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Cell Culture: Culture cells to the desired confluency under standard conditions.

  • Preparation of Labeling Medium: Prepare the cell culture medium supplemented with this compound. The final concentration may need to be optimized for the specific cell line and experimental goals, but a starting point of 50-100 µM is common.

  • Labeling: Remove the standard culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a period of 24 to 72 hours to allow for the uptake and incorporation of the labeled sialic acid into glycoproteins.

  • Cell Harvest and Lysis: After the incubation period, wash the cells with ice-cold PBS and harvest. Lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate. The samples are now ready for downstream analysis by mass spectrometry or NMR.

Analysis of 13C-Labeled Sialoglycans by Mass Spectrometry

This protocol outlines the general steps for the analysis of metabolically labeled glycoproteins using mass spectrometry.

Materials:

  • 13C-labeled cell lysate

  • Trypsin or other suitable protease

  • PNGase F

  • Solid-phase extraction (SPE) cartridges for glycan cleanup

  • MALDI matrix or ESI solvent system

  • Mass spectrometer (MALDI-TOF or ESI-LC/MS)

Procedure:

  • Proteolysis: The protein lysate is subjected to proteolytic digestion (e.g., with trypsin) to generate glycopeptides.

  • Glycan Release: N-glycans are released from the glycopeptides by enzymatic digestion with PNGase F.

  • Glycan Enrichment and Desalting: The released glycans are enriched and desalted using SPE cartridges.

  • Mass Spectrometry Analysis: The purified glycans are analyzed by mass spectrometry. The mass shift corresponding to the incorporation of the 13C isotope allows for the identification and quantification of newly synthesized sialoglycans.[5] The labile nature of sialic acids can make their analysis by mass spectrometry challenging; derivatization methods can be employed to stabilize the sialic acid residues.[5][6]

MS_Workflow Start 13C-Labeled Cell Lysate Proteolysis Proteolytic Digestion (e.g., Trypsin) Start->Proteolysis Glycan_Release N-Glycan Release (PNGase F) Proteolysis->Glycan_Release Enrichment Glycan Enrichment & Desalting (SPE) Glycan_Release->Enrichment MS_Analysis Mass Spectrometry Analysis (MALDI-TOF or ESI-LC/MS) Enrichment->MS_Analysis Data_Analysis Data Analysis (Identification & Quantification of 13C-labeled sialoglycans) MS_Analysis->Data_Analysis

Caption: Mass Spectrometry Workflow for Labeled Sialoglycans.
Analysis of 13C-Labeled Glycoproteins by NMR Spectroscopy

NMR spectroscopy is a powerful technique for the structural analysis of glycoproteins. The incorporation of 13C labels enhances the sensitivity and resolution of NMR experiments.[7][8]

Materials:

  • 13C-labeled glycoprotein sample (purified)

  • NMR buffer (e.g., phosphate buffer in D2O)

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Sample Preparation: The purified 13C-labeled glycoprotein is exchanged into an appropriate NMR buffer.

  • NMR Data Acquisition: A series of 1D and 2D NMR experiments (e.g., 1H-13C HSQC) are acquired. The signals from the 13C-labeled sialic acid residues will be enhanced, allowing for their specific detection and structural characterization within the glycoprotein.[7][8]

  • Data Analysis: The NMR spectra are processed and analyzed to determine the chemical shifts and coupling constants of the labeled sialic acid, providing information about its linkage and conformation.

Conclusion

This compound is an invaluable tool for researchers in glycobiology and related fields. Its use in metabolic labeling studies, coupled with powerful analytical techniques like mass spectrometry and NMR spectroscopy, enables the detailed investigation of sialic acid metabolism and the roles of sialoglycans in health and disease. This guide provides a foundational understanding for the procurement and application of this important research compound. For specific applications and advanced methodologies, consulting the primary scientific literature is highly recommended.

References

An In-depth Technical Guide to the Core of Sialic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that occupy the terminal positions of glycan chains on glycoproteins and glycolipids. This strategic location makes them key players in a vast array of biological processes, from cell-cell communication and signaling to immune regulation and microbial pathogenesis.[1] The dynamic process of adding and removing sialic acid residues, known as sialylation, is a critical post-translational modification that profoundly influences protein function and cellular behavior.[2] Aberrant sialylation is a hallmark of numerous diseases, most notably cancer, where it is associated with metastasis, immune evasion, and therapeutic resistance.[3][4] This guide provides a comprehensive technical overview of the core pathways of sialic acid metabolism, including biosynthesis, catabolism, and salvage pathways. It details the key enzymes involved, presents available quantitative data, outlines experimental protocols for studying this intricate system, and visualizes the core metabolic and signaling pathways.

Core Metabolic Pathways

The cellular pool of sialic acid is maintained through a delicate balance of three interconnected pathways: de novo biosynthesis, catabolism, and a salvage pathway.

De Novo Biosynthesis of Sialic Acid

The de novo synthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, begins in the cytoplasm with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine biosynthetic pathway.[5] This multi-step process involves the sequential action of several key enzymes.

The initial and rate-limiting step is catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE).[6][7] GNE first converts UDP-GlcNAc to N-acetylmannosamine (ManNAc) and then phosphorylates ManNAc to form N-acetylmannosamine-6-phosphate (ManNAc-6-P).[8][9] Subsequently, N-acetylneuraminate-9-phosphate synthase (NANS) condenses ManNAc-6-P with phosphoenolpyruvate (PEP) to produce N-acetylneuraminate-9-phosphate (Neu5Ac-9-P).[10][11] This is then dephosphorylated by N-acetylneuraminate-9-phosphate phosphatase (NANP) to yield free Neu5Ac in the cytoplasm.[5]

For its utilization in glycosylation, Neu5Ac must be activated. This activation occurs in the nucleus, where CMP-sialic acid synthetase (CMAS) catalyzes the reaction of Neu5Ac with cytidine triphosphate (CTP) to form cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac).[12][13][14] CMP-Neu5Ac is the activated sugar nucleotide donor for all sialyltransferase reactions.[15] It is then transported from the nucleus to the Golgi apparatus, where sialyltransferases transfer the sialic acid moiety to the terminal positions of nascent glycan chains on proteins and lipids.[5][13]

dot

Sialic_Acid_Biosynthesis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_golgi Golgi Apparatus UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc GNE (Epimerase) ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P GNE (Kinase) Neu5Ac_9P Neu5Ac-9-P ManNAc_6P->Neu5Ac_9P NANS Neu5Ac_cyto Neu5Ac (Cytoplasm) Neu5Ac_9P->Neu5Ac_cyto NANP Neu5Ac_nuc Neu5Ac (Nucleus) Neu5Ac_cyto->Neu5Ac_nuc Transport CMP_Neu5Ac CMP-Neu5Ac Neu5Ac_nuc->CMP_Neu5Ac CMAS CMP_Neu5Ac->UDP_GlcNAc Feedback Inhibition Sialoglycoconjugates Sialoglycoconjugates (Golgi) CMP_Neu5Ac->Sialoglycoconjugates Sialyltransferases

Caption: De novo biosynthesis pathway of sialic acid.

Sialic Acid Catabolism

The breakdown of sialic acids is primarily carried out by a family of enzymes called sialidases, or neuraminidases.[12] These enzymes catalyze the removal of terminal sialic acid residues from sialoglycoconjugates.[14] In higher animals, sialoglycoconjugates are often taken up by endocytosis, and after fusion of the endosome with a lysosome, lysosomal sialidases cleave off the sialic acid residues.[12] Free sialic acid is then transported out of the lysosome into the cytosol.[12]

Once in the cytosol, free sialic acid can either be recycled and re-enter the activation pathway in the nucleus or be degraded.[12] The primary catabolic enzyme in the cytosol is N-acetylneuraminate lyase (NAL), which breaks down Neu5Ac into N-acetylmannosamine (ManNAc) and pyruvate.[12] ManNAc can then be phosphorylated by N-acetylmannosamine kinase to re-enter the biosynthetic pathway.

dot

Sialic_Acid_Catabolism cluster_lysosome Lysosome Sialoglycoconjugates Sialoglycoconjugates Free_Sialic_Acid Free Sialic Acid (Cytosol) Sialoglycoconjugates->Free_Sialic_Acid Sialidases (e.g., NEU2, NEU3) ManNAc N-Acetylmannosamine Free_Sialic_Acid->ManNAc N-Acetylneuraminate Lyase (NAL) Pyruvate Pyruvate Free_Sialic_Acid->Pyruvate N-Acetylneuraminate Lyase (NAL) Recycling Recycling to Biosynthesis Free_Sialic_Acid->Recycling ManNAc->Recycling Sialoglycoconjugates -> Free Sialic Acid (Lysosome) Sialidases (e.g., NEU1) Free Sialic Acid (Lysosome) Free Sialic Acid (Lysosome) Free Sialic Acid (Lysosome)->Free_Sialic_Acid Transport Sialyltransferase_Assay_Workflow Start Prepare Reaction Mix (Buffer, MnCl2, Acceptor, CMP-Neu5Ac, Enzyme) Incubate_ST Incubate at 37°C (Sialyltransferase Reaction) Start->Incubate_ST Add_Phosphatase Add Phosphatase Incubate_ST->Add_Phosphatase Incubate_Phosphatase Incubate at 37°C (Phosphate Release) Add_Phosphatase->Incubate_Phosphatase Add_Reagent Add Malachite Green Reagent Incubate_Phosphatase->Add_Reagent Incubate_Color Incubate at RT (Color Development) Add_Reagent->Incubate_Color Read_Absorbance Read Absorbance (620-650 nm) Incubate_Color->Read_Absorbance Quantify Quantify Phosphate Read_Absorbance->Quantify Neuraminidase_Assay_Workflow Start Prepare Reaction Mix (Buffer, CaCl2, 4-MU-NANA, Enzyme) Incubate Incubate at 37°C (Protected from Light) Start->Incubate Stop Add Stop Solution Incubate->Stop Read_Fluorescence Read Fluorescence (Ex: 365 nm, Em: 450 nm) Stop->Read_Fluorescence Quantify Quantify 4-MU Read_Fluorescence->Quantify Sialic_Acid_Signaling cluster_cell1 Cell 1 cluster_cell2 Cell 2 (e.g., Immune Cell) Sialoglycoprotein Sialoglycoprotein Siglec Siglec Receptor Sialoglycoprotein->Siglec Binding Downstream_Signaling Downstream Signaling Cascade Siglec->Downstream_Signaling Signal Transduction

References

Function of terminal sialic acids on glycoproteins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Function of Terminal Sialic Acids on Glycoproteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sialic acids are a family of nine-carbon acidic monosaccharides that occupy the outermost, or terminal, position on the glycan chains of glycoproteins and glycolipids.[1][2] This terminal placement is not merely a structural cap; it is a position of immense biological significance, placing sialic acids at the critical interface for cellular communication, recognition, and signaling.[1][3] The process of attaching sialic acid to a glycan chain, known as sialylation, is a crucial post-translational modification catalyzed by enzymes called sialyltransferases.[4] This modification imparts a negative charge to the cell surface, influencing a vast array of physiological and pathological processes, from immune regulation and neural development to cancer progression and pathogen interaction.[4][5][6] This guide provides a detailed exploration of the core functions of terminal sialic acids, quantitative data on their interactions, and key experimental protocols for their study.

Core Functions of Terminal Sialic Acids

The functions of terminal sialic acids can be broadly categorized into two fundamental roles: "masking" underlying recognition sites and acting as "ligands" for specific binding proteins.

Biophysical and Masking Functions

The dense presentation of negatively charged sialic acids on the cell surface glycocalyx creates significant electrostatic repulsion.[1][5] This has several key consequences:

  • Maintaining Cellular Spacing: The repulsive forces help keep cells apart, influencing tissue architecture and cell-cell adhesion dynamics.

  • Masking Recognition Sites: Sialylation can physically block or "mask" the recognition of underlying glycan structures by endogenous lectins.[7] For example, the sialylation of β1 integrins can inhibit their binding to galectin-3, a protein that can induce apoptosis. By masking these sites, sialylation protects cancer cells from galectin-3-induced cell death.[7][8] Similarly, sialylation can functionally silence the hyaluronan receptor LYVE-1 in the lymphatic endothelium.[7]

Ligand Recognition Functions

Terminal sialic acids serve as specific recognition epitopes for a variety of glycan-binding proteins, or lectins. These interactions mediate a wide range of biological activities.

  • Siglecs (Sialic acid-binding immunoglobulin-like lectins): The Siglec family comprises over 14 transmembrane receptors expressed primarily on immune cells that recognize specific sialic acid linkages.[9][10] Most Siglecs contain intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) and function as inhibitory receptors.[10][11] Upon binding to sialylated ligands on host cells ("self"), these Siglecs recruit phosphatases like SHP-1 and SHP-2, which dampen immune cell activation and maintain immune tolerance.[10] This "Sialic-Siglec axis" is a critical immune checkpoint.[9] In cancer, tumor cells exploit this by overexpressing sialylated ligands (e.g., CD24) that bind to inhibitory Siglecs (e.g., Siglec-10) on macrophages, suppressing phagocytosis and enabling immune evasion.[4][8]

  • Selectins: These lectins, expressed on leukocytes (L-selectin), platelets (P-selectin), and endothelial cells (E-selectin), mediate the initial tethering and rolling of leukocytes on the vascular endothelium during an inflammatory response.[5] They achieve this by binding to sialylated and fucosylated ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1) and sialyl-Lewisx (sLex), on the surface of leukocytes and cancer cells.[5][8]

  • Factor H: A key regulator of the alternative complement pathway, Factor H protects host cells from complement-mediated damage by binding to cell surface sialic acids.[5][12] This interaction prevents the amplification of the complement cascade on "self" surfaces.

  • Viral and Bacterial Adhesion: Many pathogens exploit host sialic acids as receptors to initiate infection.[2][3] The influenza virus hemagglutinin, for example, binds to terminal sialic acids on respiratory epithelial cells to gain entry.[3] Human influenza viruses preferentially bind to α2,6-linked sialic acids, while avian strains favor α2,3-linkages, a specificity that often dictates host tropism.[3]

  • Molecular Mimicry: Some pathogenic bacteria can decorate their own surfaces with sialic acids, a strategy of molecular mimicry that camouflages them from the host immune system.[13]

  • Toxin Binding: Bacterial toxins, such as the botulinum neurotoxin, can bind to sialic acids on host cells as part of their intoxication mechanism.[7]

Quantitative Data on Sialic Acid Interactions

The interactions involving sialic acids are governed by specific binding affinities and enzymatic efficiencies. Understanding these quantitative parameters is crucial for drug development and mechanistic studies.

Table 1: Kinetic Parameters of Sialyltransferases

Sialyltransferases (STs) catalyze the transfer of sialic acid from a donor substrate (CMP-Sialic Acid) to an acceptor glycan. Their efficiency is described by Michaelis-Menten kinetics.

EnzymeAcceptor SubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Reference
Human ST8SiaIIIα2,3-sialyllactose1.1 ± 0.11.3 ± 0.031.2[14]
Human ST8SiaIIIα2,8-disialyllactose0.8 ± 0.051.2 ± 0.021.5[14]
C. jejuni Cst-IILacto-N-neotetraose0.40 ± 0.0511.2 ± 0.428[15]
Chicken Liver STAsialofetuin0.14--[16]

Note: Kinetic parameters can vary significantly based on experimental conditions and the specific acceptor substrate used. This table provides illustrative examples.

Table 2: Binding Affinities of Siglec-Sialoside Interactions

Siglecs typically exhibit low-affinity (in the high µM to mM range) interactions with monovalent sialoside ligands, with avidity being achieved through multivalent presentation on the cell surface.

SiglecLigandKD (µM)MethodReference
Siglec-9LGALS3BP (glycoprotein)1.2 ± 0.2NMR[17]
Siglec-9Monomeric α2,6-sialyllactosamine~19,200 (19.2 mM)NMR[17]
CD22 (Siglec-2)Neu5Acα2-6Galβ1-4GlcNAc2.5-[18]
Siglec-GNeu5Acα2-6Galβ1-4GlcNAc130-[18]
Siglec-GNeu5Acα2-3Galβ1-4GlcNAc150-[18]

Note: KD (dissociation constant) is a measure of binding affinity; a lower KD indicates a stronger interaction.

Signaling Pathways and Logical Relationships

Sialylation_Biosynthesis_Pathway

Caption: Simplified Sialylation Biosynthesis Pathway.

Masking_vs_Ligand_Function

Caption: "Masking" vs. "Ligand" functions of sialic acid.

Siglec_Signaling_Pathway

Caption: Siglec-mediated immune inhibition at the cancer cell interface.

Experimental Protocols

Studying the function of terminal sialic acids requires robust methodologies to identify their presence and elucidate their roles.

Protocol 1: Functional Analysis via Enzymatic Removal of Sialic Acids

This protocol uses neuraminidase (also known as sialidase) to cleave terminal sialic acid residues, allowing for a comparison of cellular function before and after removal.

Objective: To assess the functional role of sialic acids on live cells.

Materials:

  • Cells in suspension or adherent culture.

  • Phosphate-Buffered Saline (PBS) or appropriate buffer (e.g., HBSS).

  • Neuraminidase from Vibrio cholerae or Arthrobacter ureafaciens (linkage specificity may vary).

  • Reaction Buffer: Typically a buffer with a pH optimum for the chosen enzyme (e.g., pH 6.0 for V. cholerae neuraminidase).

  • Incubator at 37°C.

  • Flow cytometer or plate reader for downstream functional assays.

Methodology:

  • Cell Preparation: Harvest cells and wash them three times with cold PBS by centrifugation to remove media components. Resuspend the cell pellet in the reaction buffer at a concentration of 1-5 x 106 cells/mL.

  • Enzyme Treatment: Divide the cell suspension into two tubes: "Test" and "Control".

    • To the "Test" tube, add neuraminidase to a final concentration of 0.02-0.1 U/mL.

    • To the "Control" tube, add an equivalent volume of reaction buffer without the enzyme.

  • Incubation: Incubate both tubes at 37°C for 30-60 minutes with gentle agitation. The optimal time may need to be determined empirically.

  • Washing: After incubation, wash the cells three times with cold PBS or media to remove the enzyme and cleaved sialic acids.

  • Verification (Optional but Recommended): Confirm the removal of sialic acids by staining a small aliquot of cells with a sialic acid-binding lectin (e.g., FITC-conjugated SNA or MAA) and analyzing via flow cytometry. A significant decrease in fluorescence in the "Test" sample indicates successful desialylation.

  • Functional Assay: Resuspend the washed cells in the appropriate medium for your downstream assay (e.g., cell adhesion assay, immune cell co-culture, apoptosis assay) and proceed immediately with the experiment. Compare the results from the neuraminidase-treated cells to the control cells to determine the function of the sialic acid residues.

Protocol 2: Workflow for Mass Spectrometry-Based Sialoglycan Analysis

Mass spectrometry (MS) is a powerful tool for detailed structural characterization of sialylated glycans, including linkage analysis.[19][20] The lability of the sialic acid linkage often requires a derivatization step to stabilize it for MS analysis.[19][21]

MS_Workflow

Caption: Experimental workflow for sialoglycan analysis by LC-MS.

Methodology Outline:

  • Glycan Release: N-linked glycans are enzymatically cleaved from the purified glycoprotein using an enzyme like PNGase F.

  • Derivatization/Stabilization: The carboxylic acid group of sialic acids is modified to prevent its loss during MS ionization. A common method is amidation using an amine-containing reagent (e.g., p-toluidine) in the presence of a coupling agent like EDC.[19] Different reagents can be used for linkage-specific derivatization to distinguish α2,3- from α2,6-linked sialic acids by mass.[22]

  • Purification: The released and derivatized glycans are purified from salts, detergents, and peptides, often using solid-phase extraction (SPE) with graphitized carbon columns.

  • LC-MS/MS Analysis: The purified glycans are separated using liquid chromatography (often porous graphitic carbon or HILIC columns) coupled directly to a high-resolution mass spectrometer.[20] The instrument acquires MS1 scans to determine the mass (and thus composition) of the eluting glycans and MS2 (tandem MS) scans to fragment the glycans, providing structural and linkage information.[23]

  • Data Analysis: Specialized software is used to identify glycan structures from the MS and MS/MS data and to quantify their relative abundance.

Conclusion

Terminal sialic acids on glycoproteins are not passive bystanders but are active directors of a multitude of biological processes. Their ability to act as both a shield (masking) and a beacon (ligand) places them at the center of cell-cell communication, immune regulation, and host-pathogen interactions.[1][7] The aberrant sialylation observed in diseases like cancer underscores their importance and highlights the enzymes of sialic acid metabolism as promising targets for therapeutic intervention.[4][9] A thorough understanding of their function, supported by robust quantitative and experimental methodologies, is essential for researchers and drug developers aiming to harness the therapeutic potential of modulating glycosylation.

References

An In-depth Technical Guide to N-Acetylneuraminic Acid: Nomenclature, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylneuraminic acid (Neu5Ac) is the most prevalent member of the sialic acid family, a class of nine-carbon α-keto acids.[1][2][3][4] Found at the terminal positions of glycan chains on glycoproteins and glycolipids, Neu5Ac plays a critical role in a myriad of biological processes, including cell-cell recognition, immune modulation, and host-pathogen interactions.[1][5][6][7] Its strategic location on the cell surface makes it a key player in cellular communication and signaling. This guide provides a comprehensive overview of the nomenclature, physicochemical properties, experimental protocols, and its involvement in key signaling pathways.

Nomenclature and Synonyms

The systematic naming and various synonyms for N-Acetylneuraminic acid can be complex. A clear understanding of its nomenclature is fundamental for researchers in the field.

2.1. IUPAC Name

The formal IUPAC name for the most common anomer of N-Acetylneuraminic acid is 5-(Acetylamino)-3,5-dideoxy-D-glycero-α-D-galacto-non-2-ulopyranosonic acid .[2]

2.2. Common Names and Abbreviations

In literature and commercial use, several shorter names and abbreviations are frequently used for convenience:

  • N-Acetylneuraminic acid [1][2][8]

  • Neu5Ac [1][2][9][10]

  • NANA [1][2][9][10]

  • Sialic acid (often used as a generic term for all sialic acids, but also commonly refers to Neu5Ac as the most abundant form)[6][7][8][10]

2.3. Other Synonyms

A variety of other names have been used historically and in specific contexts:

  • Aceneuramic acid[2][8]

  • Lactaminic acid[6][8]

  • N-Acetyl-D-neuraminic acid[8]

  • 5-Acetamido-3,5-dideoxy-D-glycero-D-galacto-nonulopyranosonic Acid[9]

2.4. Hierarchical Nomenclature

The nomenclature can be understood in a hierarchical manner, as illustrated in the diagram below. "Nonulosonic acids" are a broad family of 9-carbon keto-sugars. Within this family are the "sialic acids," which are typically 3-deoxy-non-2-ulosonic acids. The parent compound of sialic acids is "neuraminic acid." N-Acetylneuraminic acid (Neu5Ac) is the N-acetylated derivative of neuraminic acid and is the most common type of sialic acid found in humans.[5]

G cluster_key Nomenclature Hierarchy A Nonulosonic Acids (NulOs) (9-carbon keto-sugars) B Sialic Acids (3-deoxy-non-2-ulosonic acids) A->B C Neuraminic Acid (Neu) (Parent Sialic Acid) B->C D N-Acetylneuraminic Acid (Neu5Ac) (N-acetylated Neuraminic Acid) C->D

A simplified hierarchy of N-Acetylneuraminic acid nomenclature.

Physicochemical Properties

The physical and chemical properties of N-Acetylneuraminic acid are crucial for its handling, analysis, and understanding its biological function. Key quantitative data are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₁H₁₉NO₉[1]
Molecular Weight 309.27 g/mol [9]
Appearance White to off-white crystalline powder[7]
Melting Point 184-186 °C (decomposes)[7][9][10][11][12]
Solubility in Water ~50 g/L (at 20 °C)[9][11]
Solubility in other solvents DMF: ~0.1 mg/mL, DMSO: ~1 mg/mL, PBS (pH 7.2): ~10 mg/mL[4]
Optical Rotation [α]D²⁰ -31.0° to -34.0° (c=1, H₂O)[3][10]
pKa ~2.6[2]

Experimental Protocols

This section details common experimental methodologies for the synthesis, purification, and analysis of N-Acetylneuraminic acid.

4.1. Enzymatic Synthesis

Enzymatic synthesis is a widely used method due to its high specificity and mild reaction conditions. A common two-step enzymatic process involves the use of N-acetyl-D-glucosamine (GlcNAc) as a starting substrate.

Protocol: One-Pot Enzymatic Synthesis from GlcNAc

  • Enzymes :

    • N-acetyl-D-glucosamine-2-epimerase (AGE)

    • N-acetylneuraminic acid aldolase (NanA)

  • Reaction Mixture :

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 100 mM N-acetyl-D-glucosamine (GlcNAc)

    • 200 mM Pyruvate

    • 2.5 mM ATP

    • 2 mM MgCl₂

    • AGE (e.g., 200 U/L)

    • NanA (e.g., 500 U/L)

  • Procedure :

    • Combine all components in a reaction vessel.

    • Incubate the mixture at 37°C for 12-24 hours.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing for Neu5Ac concentration using HPLC.

    • Terminate the reaction by boiling the mixture for 5 minutes to denature the enzymes.

    • Centrifuge the reaction mixture to remove precipitated proteins.

    • The supernatant containing Neu5Ac can then be subjected to purification.

G GlcNAc N-acetyl-D-glucosamine (GlcNAc) ManNAc N-acetyl-D-mannosamine (ManNAc) GlcNAc->ManNAc AGE Neu5Ac N-Acetylneuraminic Acid (Neu5Ac) ManNAc->Neu5Ac NanA Pyruvate Pyruvate Pyruvate->Neu5Ac NanA

Enzymatic synthesis pathway of Neu5Ac from GlcNAc.

4.2. Purification

Purification of N-Acetylneuraminic acid from reaction mixtures or natural sources often involves recrystallization and chromatography.

Protocol: Purification by Recrystallization

  • Initial Preparation : Dissolve the crude N-Acetylneuraminic acid material in water at an elevated temperature (e.g., 60°C) to create a concentrated solution (e.g., 400 g/L).

  • Filtration : Quickly filter the hot solution through a 0.22 µm membrane to remove any insoluble impurities.

  • Crystallization : Allow the filtrate to cool slowly to 4°C and leave it undisturbed for 24 hours to allow for crystal formation.

  • Isolation : Separate the crystals from the supernatant by filtration or centrifugation.

  • Washing : Wash the collected crystals with a cold 75% ethanol-water solution to remove residual soluble impurities.

  • Drying : Dry the purified crystals under vacuum at 60°C for 12-24 hours.

  • Further Purification (Optional) : For higher purity, the dried crystals can be stirred in anhydrous ethanol at 60°C for several hours, followed by filtration, washing with 75% ethanol, and vacuum drying.

4.3. Analysis

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification and analysis of N-Acetylneuraminic acid.

Protocol: HPLC Analysis

  • Sample Preparation :

    • For solid samples, dissolve in the mobile phase to a known concentration.

    • For biological samples, perform protein precipitation (e.g., with acetonitrile) followed by centrifugation. The supernatant is then used for analysis.

  • HPLC System :

    • Column : A suitable column for polar compounds, such as an amino-based column or a hydrophilic interaction chromatography (HILIC) column.

    • Mobile Phase : An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid in water). A common mobile phase is acetonitrile:0.1% phosphoric acid (95:5, v/v).

    • Flow Rate : Typically 1.0 mL/min.

    • Detection : Charged Aerosol Detector (CAD) or fluorescence detection after derivatization (e.g., with 1,2-diamino-4,5-methylenedioxybenzene, DMB).

  • Procedure :

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the prepared sample.

    • Run the analysis and record the chromatogram.

    • Identify and quantify the N-Acetylneuraminic acid peak by comparing its retention time and peak area to that of a known standard.

Biological Significance and Signaling Pathways

N-Acetylneuraminic acid, as the terminal sialic acid on glycoconjugates, is a critical mediator of a wide range of cellular signaling events.

5.1. Biosynthesis and Cellular Trafficking

The biosynthesis of Neu5Ac occurs in the cytoplasm, is activated in the nucleus to CMP-Neu5Ac, and then transported into the Golgi apparatus for incorporation into glycoproteins and glycolipids. These sialoglycoconjugates are then transported to the cell surface or secreted.

G cluster_0 Cellular Compartments Cytoplasm Cytoplasm Nucleus Nucleus Golgi Golgi Apparatus CellSurface Cell Surface / Secretion UDP_GlcNAc UDP-GlcNAc Neu5Ac Neu5Ac UDP_GlcNAc->Neu5Ac Biosynthesis CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac Activation (CMAS) Sialoglycoconjugates Sialoglycoproteins & Sialoglycolipids CMP_Neu5Ac->Sialoglycoconjugates Sialylation (Sialyltransferases) Sialoglycoconjugates->CellSurface Transport

Overview of the cellular biosynthesis and trafficking of Neu5Ac.

5.2. Role in Siglec Signaling

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors primarily expressed on immune cells that recognize sialic acids. The interaction between Neu5Ac and Siglecs plays a crucial role in regulating immune responses, often acting as an immune checkpoint.

Many inhibitory Siglecs contain intracellular immunoreceptor tyrosine-based inhibition motifs (ITIMs). Upon binding to sialic acids on opposing cells (trans-interaction) or on the same cell surface (cis-interaction), the tyrosine residues within the ITIMs become phosphorylated. This leads to the recruitment of Src homology 2 (SH2) domain-containing phosphatases, such as SHP-1 and SHP-2. These phosphatases then dephosphorylate downstream signaling molecules, leading to the dampening of cellular activation signals. This mechanism is crucial for maintaining immune homeostasis and preventing autoimmunity.

G cluster_membrane Cell Membrane Siglec Inhibitory Siglec Receptor ITIM ITIM Siglec->ITIM Phosphorylation SHP SHP-1 / SHP-2 (Phosphatases) ITIM->SHP Recruitment & Activation Neu5Ac N-Acetylneuraminic Acid (on glycoconjugate) Neu5Ac->Siglec Binding Downstream Downstream Signaling (e.g., Kinases) SHP->Downstream Dephosphorylation Inhibition Inhibition of Cellular Activation Downstream->Inhibition

Simplified Siglec signaling pathway initiated by Neu5Ac binding.

5.3. Ganglioside Signaling

N-Acetylneuraminic acid is a key component of gangliosides, which are sialylated glycosphingolipids abundant in the nervous system. Gangliosides are involved in modulating various signaling pathways, including those related to cell growth, differentiation, and adhesion. They can directly interact with and modulate the activity of receptor tyrosine kinases (RTKs) and other membrane-associated signaling proteins.

Conclusion

N-Acetylneuraminic acid is a molecule of immense biological importance, with its nomenclature and multifaceted roles continuing to be areas of active research. For scientists and professionals in drug development, a thorough understanding of its properties, handling, and involvement in cellular signaling is paramount. The methodologies and pathways outlined in this guide provide a foundational understanding for further exploration and application in various research and therapeutic contexts.

References

Methodological & Application

Application Notes and Protocols: N-Acetylneuraminic acid-13C-2 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family, plays a pivotal role in biological processes by typically capping the glycan chains of glycoproteins and glycolipids.[1][2] These terminal residues are critical mediators of cell-cell recognition, host-pathogen interactions, and immune responses.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure, conformation, and interactions of biomolecules like Neu5Ac in solution under near-physiological conditions.[4][5]

However, the low natural abundance of the NMR-active ¹³C isotope (∼1.1%) limits the sensitivity and scope of NMR studies. Isotopic labeling, particularly the site-specific incorporation of ¹³C, overcomes this limitation. Labeling Neu5Ac at the C-2 position is especially advantageous. The C-2 carbon is the anomeric center, a unique non-protonated carbon involved in the glycosidic linkage.[6] Its chemical shift is highly sensitive to the linkage type (e.g., α2–3, α2–6), the conformation around the glycosidic bond, and the local chemical environment, making [2-¹³C]Neu5Ac an exquisitely precise probe for molecular structure and interactions.[4][6]

These application notes provide an overview of the key uses of [2-¹³C]Neu5Ac in NMR spectroscopy and detailed protocols for its application in research and drug development.

Application Notes

Application 1: Conformational and Tautomeric Analysis in Solution

In aqueous solution, N-Acetylneuraminic acid exists as a dynamic equilibrium of multiple forms. The dominant species are the α- and β-pyranose anomers, but minor acyclic forms, including the keto, keto hydrate, and enol tautomers, are also present.[7][8][9] Directly observing and quantifying these low-abundance species is challenging with unlabeled compounds.

By using ¹³C labeling at the C-2 position, the unique chemical shift of this carbon in each tautomer can be clearly resolved and quantified using 1D ¹³C NMR spectroscopy.[9] This allows for a detailed characterization of the solution-state behavior of Neu5Ac under various conditions (e.g., pH, temperature), which is fundamental to understanding its reactivity and recognition by proteins.[7]

Table 1: ¹³C Chemical Shifts and Abundance of C-2 in Various Forms of Neu5Ac at pH 2.0

Form ¹³C Chemical Shift (ppm) Approximate Abundance (%)
β-pyranose ~96.0 ~91.2
α-pyranose ~96.5 ~5.8
Keto Hydrate ~94.0 ~1.9
Keto ~198.0 ~0.7
Enol ~143.0 ~0.5

(Data compiled from Klepach et al., 2008)[7][9]

Application 2: Real-Time Monitoring of Sialic Acid Biosynthesis

The biosynthesis of Neu5Ac proceeds through a multi-step enzymatic pathway starting from UDP-GlcNAc.[1] Monitoring the kinetics of this pathway is crucial for understanding metabolic flux and for developing inhibitors of the enzymes involved. While labeling at C-2 is excellent for structural studies, labeling the N-acetyl group provides a convenient reporter for tracking the metabolic conversion through the pathway. The ¹H and ¹³C chemical shifts of the N-acetyl group are distinct for each key intermediate: UDP-N-acetylglucosamine (UDP-GlcNAc), N-acetylmannosamine (ManNAc), and N-acetylneuraminic acid (Neu5Ac).[1][10]

Using 1D ¹H or 2D ¹H-¹³C correlation NMR experiments like HSQC or SOFAST-HMQC, researchers can monitor the appearance and disappearance of these intermediates in real-time, either with purified recombinant enzymes or in complex biological mixtures like cell extracts.[1][11][12] This allows for the direct measurement of enzyme conversion velocities and the study of pathway regulation.[13]

Sialic_Acid_Biosynthesis cluster_enzymes Enzymes UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc GNE ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P MNK Neu5Ac_9P Neu5Ac-9-P ManNAc_6P->Neu5Ac_9P NANS + PEP Neu5Ac Neu5Ac Neu5Ac_9P->Neu5Ac NANP CMP_Neu5Ac CMP-Neu5Ac (to Golgi) Neu5Ac->CMP_Neu5Ac CMAS GNE GNE: UDP-GlcNAc 2-epimerase MNK MNK: ManNAc kinase NANS NANS: Neu5Ac-9-P synthase NANP NANP: Neu5Ac-9-P phosphatase CMAS CMAS: CMP-Neu5Ac synthetase

Diagram 1: The de novo sialic acid biosynthesis pathway.
Application 3: Characterizing Protein-Ligand Interactions

Understanding how proteins recognize and bind sialic acids is fundamental to drug discovery, particularly for antivirals and anti-inflammatory agents.[2][3] NMR is a premier tool for this purpose, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction.

When [2-¹³C]Neu5Ac binds to a protein, changes in the electronic environment cause perturbations in the C-2 chemical shift. These changes can be monitored using 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. By titrating the labeled sialic acid into an unlabeled protein sample, one can observe the C-2 signal shift or broaden, allowing for the determination of the binding affinity (Kd).

Furthermore, if the protein target is isotopically labeled (e.g., with ¹⁵N), titrating in unlabeled Neu5Ac and monitoring the protein's ¹H-¹⁵N HSQC spectrum can map the binding site on the protein surface (Chemical Shift Perturbation mapping). Combining these approaches provides a comprehensive view of the interaction from both the ligand's and the protein's perspective.

Protein_Ligand_Interaction_Workflow cluster_prep Sample Preparation cluster_nmr NMR Titration & Data Acquisition cluster_analysis Data Analysis Protein Prepare Protein Solution (e.g., 50 µM in NMR Buffer) Acquire_Ref Acquire 2D 1H-13C HSQC of Protein Alone (Reference) Protein->Acquire_Ref Ligand Prepare [2-13C]Neu5Ac Stock (e.g., 2 mM in NMR Buffer) Titrate Add Aliquots of [2-13C]Neu5Ac to Protein Sample Ligand->Titrate Acquire_Ref->Titrate Acquire_Spectra Acquire 2D 1H-13C HSQC after Each Addition Titrate->Acquire_Spectra Repeat for multiple ligand concentrations Overlay Overlay and Compare Spectra Acquire_Spectra->Overlay CSP Calculate Chemical Shift Perturbations (CSP) Overlay->CSP Binding_Curve Plot CSP vs. [Ligand]/[Protein] Ratio CSP->Binding_Curve Kd Fit Data to Binding Isotherm to Determine Kd Binding_Curve->Kd

Diagram 2: Workflow for NMR analysis of protein-[2-¹³C]Neu5Ac interaction.

Experimental Protocols

Protocol 1: Sample Preparation for 1D ¹³C NMR of [2-¹³C]Neu5Ac

This protocol outlines the basic steps for preparing a [2-¹³C]Neu5Ac sample for conformational analysis.

  • Reagent Preparation :

    • NMR Buffer: 20 mM Sodium Phosphate, 50 mM NaCl in 99.9% D₂O, pH adjusted to desired value (e.g., 7.0).

    • [2-¹³C]N-Acetylneuraminic acid.

    • Internal Standard (optional): 1,4-dioxane or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

  • Procedure :

    • Weigh 1-5 mg of [2-¹³C]Neu5Ac directly into a clean, dry microcentrifuge tube.

    • Add 500 µL of NMR buffer to the tube.

    • Vortex gently until the solid is completely dissolved.

    • If required, check and adjust the pD (pH in D₂O) using a calibrated pH meter (pD = pH reading + 0.4). Use dilute NaOD or DCl for adjustment.

    • Transfer the solution to a clean 5 mm NMR tube.

    • The sample is now ready for NMR data acquisition.

Protocol 2: 2D ¹H-¹³C HSQC for Protein-Ligand Interaction Analysis

This protocol details the use of 2D NMR to measure the binding of [2-¹³C]Neu5Ac to an unlabeled protein.

  • Sample Preparation :

    • Prepare a stock solution of unlabeled protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 25 mM Sodium Phosphate, 100 mM KCl, pH 7.0) containing 10% D₂O.[6]

    • Prepare a concentrated stock solution of [2-¹³C]Neu5Ac (e.g., 2-5 mM) in the exact same buffer.

  • NMR Titration and Acquisition :

    • Transfer ~500 µL of the protein solution to an NMR tube.

    • Acquire a reference 2D ¹H-¹³C HSQC spectrum. This spectrum serves as the "zero-point" or unbound state.

    • Add a small, precise volume of the [2-¹³C]Neu5Ac stock solution to the NMR tube to achieve a desired ligand:protein molar ratio (e.g., 0.5:1).

    • Mix gently by inverting the tube and allow the sample to equilibrate for 5-10 minutes.

    • Acquire another 2D ¹H-¹³C HSQC spectrum using the same parameters as the reference.

    • Repeat steps 3-5, incrementally increasing the molar ratio (e.g., 1:1, 2:1, 5:1, 10:1) until signal saturation is observed.

  • Data Analysis :

    • Process all spectra identically using software such as TopSpin, NMRPipe, or MestReNova.

    • Overlay the spectra to visualize the movement (chemical shift perturbation) of the cross-peak corresponding to the C-2 of Neu5Ac.

    • Calculate the combined chemical shift perturbation (CSP) for each titration point.

    • Plot the CSP against the molar ratio of ligand to protein and fit the data to a one-site binding model to extract the dissociation constant (Kd).

Table 2: Representative Acquisition Parameters for a 2D ¹H-¹³C HSQC Experiment

Parameter Typical Value Purpose
Spectrometer ≥ 600 MHz Higher field provides better resolution and sensitivity.
Temperature 298 K (25 °C) Should be stable and chosen to ensure protein stability.
¹H Spectral Width 12-14 ppm To cover all proton chemical shifts.
¹³C Spectral Width 25-30 ppm Centered on the expected C-2 region (~95-105 ppm).
¹H Acquisition Points 2048 Determines digital resolution in the direct dimension.
¹³C Increments 128-256 Determines digital resolution in the indirect dimension.
Scans per Increment 16-64 Number of scans averaged; increases signal-to-noise.
Recycle Delay (d1) 1.0 - 1.5 s Time between scans for magnetization to recover.
¹JCH Coupling Constant ~145 Hz Set to optimize magnetization transfer for one-bond C-H correlations.

(Parameters are illustrative and should be optimized for the specific sample and spectrometer).[14][15]

Protocol 3: Enzymatic Labeling of Glycoproteins with [¹³C]Neu5Ac

This advanced protocol describes how to remodel the glycan of a glycoprotein to terminate with ¹³C-labeled sialic acid.[4][16]

Enzymatic_Labeling_Workflow cluster_donor Donor Synthesis Start Start with Glycoprotein (with native sialylation) Step1 Step 1: Desialylation Incubate with Neuraminidase to remove terminal Neu5Ac Start->Step1 Result1 Asialo-glycoprotein Step1->Result1 Step2 Step 2: Resialylation Incubate Asialo-glycoprotein with [13C]CMP-Neu5Ac and Sialyltransferase (e.g., ST6Gal-I) Result1->Step2 Donor_Start [13C]Neu5Ac Donor_Step1 Incubate with CMAS + CTP Donor_Start->Donor_Step1 Donor_Result [13C]CMP-Neu5Ac Donor_Step1->Donor_Result Donor_Result->Step2 Result2 Purify Labeled Glycoprotein (e.g., Affinity Chromatography) Step2->Result2 End [13C]Sialylated Glycoprotein (Ready for NMR analysis) Result2->End

Diagram 3: Workflow for chemoenzymatic labeling of glycoproteins.
  • Desialylation :

    • Incubate the purified glycoprotein with an excess of neuraminidase (sialidase) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5) for 2-4 hours at 37°C to remove existing, unlabeled sialic acids.

    • Purify the resulting asialo-glycoprotein, for example, by using lectin affinity chromatography to separate it from the neuraminidase.[16]

  • Synthesis of ¹³C-CMP-Neu5Ac Donor :

    • The activated sugar donor, ¹³C-labeled CMP-N-acetylneuraminic acid ([¹³C]CMP-NeuAc), must be synthesized. This is typically done enzymatically by incubating [¹³C]Neu5Ac with CTP (cytidine triphosphate) and the enzyme CMP-NeuAc synthetase (CMAS).[4][16]

  • Enzymatic Resialylation :

    • Incubate the purified asialo-glycoprotein with the synthesized [¹³C]CMP-NeuAc and a specific sialyltransferase (e.g., ST6Gal-I for α2-6 linkages) in an appropriate buffer (e.g., 10 mM potassium phosphate, 200 mM NaCl, pH 6.5).[16]

    • Allow the reaction to proceed for 12-24 hours at 37°C.

  • Purification and Analysis :

    • Purify the final ¹³C-labeled glycoprotein away from the enzyme and unreacted sugar-nucleotide, for instance, via size-exclusion or affinity chromatography.

    • Concentrate the labeled glycoprotein into a suitable NMR buffer. The sample is now ready for analysis by 1D ¹³C or 2D ¹H-¹³C correlation NMR experiments to probe the structure and environment of the newly added terminal sialic acid.[4]

References

Application Notes and Protocols: Metabolic Labeling with N-Acetylneuraminic acid-13C-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique for tracing the flux of molecules through cellular pathways. N-Acetylneuraminic acid-13C-2 (Neu5Ac-13C-2) is a stable isotope-labeled form of sialic acid, a terminal monosaccharide on many cell surface and secreted glycans.[1][2] Its incorporation into glycoproteins and glycolipids allows for the precise and quantitative analysis of sialylation dynamics, metabolic flux, and glycan structure.[3][4] This document provides detailed application notes and experimental protocols for the use of Neu5Ac-13C-2 in metabolic labeling studies.

Sialic acids play crucial roles in a variety of biological processes, including cell-cell recognition, immune modulation, and pathogen binding.[1][5] Altered sialylation is a hallmark of several diseases, including cancer.[2] Therefore, methods to quantitatively assess sialic acid metabolism are essential for both basic research and the development of novel therapeutics.[6]

Applications

Metabolic labeling with Neu5Ac-13C-2 has a range of applications in glycobiology and drug development:

  • Metabolic Flux Analysis (MFA): By tracking the incorporation of the 13C label into sialic acid and its downstream metabolites, researchers can quantify the rates of metabolic pathways.[3][4] This is crucial for understanding how cellular metabolism is altered in disease or in response to therapeutic agents.

  • Quantitative Glycoproteomics: Neu5Ac-13C-2 enables the relative and absolute quantification of sialylated glycoproteins. This can be used to identify changes in the sialo-glycoproteome under different experimental conditions.

  • Structural Analysis of Glycans: The incorporation of a 13C-labeled sialic acid can be detected by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), providing valuable information about the structure and environment of glycans on glycoproteins.[7]

  • Drug Development and Biomarker Discovery: Understanding the dynamics of sialylation in disease models can aid in the development of targeted therapies. Changes in Neu5Ac incorporation can also be explored as potential biomarkers for disease diagnosis and prognosis.[2]

Data Presentation

The following tables provide examples of how quantitative data from metabolic labeling experiments with Neu5Ac-13C-2 can be structured.

Table 1: Hypothetical In Vitro Tracking of [¹³C₂]-Neu5Ac Incorporation in a Cancer Cell Line

Time Point (hours)Intracellular [¹³C₂]-Neu5Ac (pmol/mg protein)Glycoprotein-Bound [¹³C₂]-Sialic Acid (pmol/mg protein)
00.0 ± 0.00.0 ± 0.0
215.2 ± 1.85.8 ± 0.7
645.7 ± 5.122.1 ± 2.5
1288.3 ± 9.558.9 ± 6.2
24121.6 ± 13.2105.4 ± 11.3

Values are presented as mean ± standard deviation from triplicate experiments.

Table 2: Relative Quantification of Sialylated Glycans in Response to a Drug Candidate

GlycoproteinFold Change in [¹³C₂]-Sialylation (Treated vs. Control)p-value
EGFR-1.80.005
MUC1-2.5< 0.001
Integrin β1+1.20.048
CD44-1.50.012

Data represents the ratio of ¹³C-labeled sialic acid in treated cells compared to untreated control cells after 24 hours of labeling.

Experimental Protocols

Here are detailed protocols for key experiments involving metabolic labeling with Neu5Ac-13C-2.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling mammalian cells with Neu5Ac-13C-2.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (Neu5Ac-13C-2)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Conical tubes, pre-chilled

  • Centrifuge

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%) in standard growth medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with the desired final concentration of Neu5Ac-13C-2. A common starting concentration is 50-100 µM, but this should be optimized for each cell line and experimental goal.

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells twice with sterile PBS to remove any residual unlabeled Neu5Ac.

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours) in a standard cell culture incubator (37°C, 5% CO₂).

  • Cell Harvesting:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold PBS and use a cell scraper to detach the cells.

    • Transfer the cell suspension to a pre-chilled conical tube.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C for downstream processing.

Protocol 2: Extraction of Metabolites and Glycoproteins

This protocol outlines the separation of small molecule metabolites from glycoproteins.

Materials:

  • Labeled cell pellet from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Ice-cold 80% methanol

  • Centrifuge

Procedure:

  • Metabolite Extraction:

    • Resuspend the cell pellet in 1 mL of ice-cold 80% methanol to quench metabolism.

    • Incubate on ice for 20 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the polar metabolites. This fraction can be dried for subsequent LC-MS analysis.

  • Glycoprotein Extraction:

    • The remaining pellet contains proteins, lipids, and other macromolecules.

    • Resuspend the pellet in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate for further analysis.

Protocol 3: Analysis of ¹³C-Sialic Acid Incorporation by Mass Spectrometry

This protocol provides a general workflow for the analysis of labeled sialic acids.

Materials:

  • Protein lysate from Protocol 2

  • PNGase F

  • Mild acid (e.g., 2 M acetic acid)

  • Derivatization agent (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB)

  • Solid-phase extraction (SPE) C18 columns

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Release of N-glycans (Optional): For analysis of N-linked sialic acids, treat the glycoprotein sample with PNGase F to release the N-glycans.

  • Release of Sialic Acids: Release sialic acids from glycoproteins or released glycans by mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours).

  • Derivatization: Label the released sialic acids with a fluorescent tag like DMB for improved detection by HPLC with fluorescence detection or for enhanced ionization in mass spectrometry.[8][9]

  • Purification: Purify the derivatized sialic acids using SPE C18 columns to remove excess reagents.

  • LC-MS/MS Analysis: Analyze the samples using a suitable liquid chromatography method (e.g., HILIC or reversed-phase) coupled to a high-resolution mass spectrometer.[10] The instrument should be configured to detect the mass shift corresponding to the ¹³C₂-Neu5Ac.

  • Data Analysis: Quantify the light (¹²C) and heavy (¹³C) forms of Neu5Ac using specialized software. The ratio of heavy to light provides a measure of the incorporation of the stable isotope.

Visualizations

The following diagrams illustrate key pathways and workflows related to metabolic labeling with Neu5Ac-13C-2.

SialicAcidBiosynthesis cluster_medium Extracellular Medium cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus Neu5Ac_13C2_ext N-Acetylneuraminic acid-¹³C₂ Neu5Ac_13C2_int Neu5Ac-¹³C₂ Neu5Ac_13C2_ext->Neu5Ac_13C2_int Transport CMAS CMAS Neu5Ac_13C2_int->CMAS CMP_Neu5Ac_13C2 CMP-Neu5Ac-¹³C₂ CMP_Neu5Ac_13C2_golgi CMP-Neu5Ac-¹³C₂ CMP_Neu5Ac_13C2->CMP_Neu5Ac_13C2_golgi Transport CTP CTP CTP->CMAS PPi PPi CMAS->CMP_Neu5Ac_13C2 Synthesis CMAS->PPi Glycoprotein_un Nascent Glycoprotein ST Sialyltransferase Glycoprotein_un->ST Glycoprotein_sia Sialylated Glycoprotein (¹³C-labeled) ST->Glycoprotein_sia Sialylation CMP CMP ST->CMP CMP_Neu5Ac_13C2_golgi->ST

Caption: Sialic Acid Biosynthesis and Incorporation Pathway.

ExperimentalWorkflow Start Start: Cell Culture Labeling Metabolic Labeling with Neu5Ac-¹³C₂ Start->Labeling Harvest Cell Harvesting Labeling->Harvest Extraction Metabolite & Glycoprotein Extraction Harvest->Extraction Hydrolysis Release of Sialic Acids (Acid Hydrolysis) Extraction->Hydrolysis Derivatization Derivatization (e.g., DMB) Hydrolysis->Derivatization Analysis LC-MS/MS Analysis Derivatization->Analysis Data Data Analysis & Quantification Analysis->Data End End: Results Data->End

Caption: General Experimental Workflow for Metabolic Labeling.

LogicalRelationship Input Input: Neu5Ac-¹³C₂ Process Cellular Process: Metabolic Incorporation Input->Process Output Primary Output: ¹³C-Labeled Sialoglycans Process->Output Analysis Analytical Technique: Mass Spectrometry / NMR Output->Analysis Information Derived Information: - Metabolic Flux - Glycan Structure - Quantitative Changes Analysis->Information

References

Application Notes and Protocols for the Quantification of N-Acetylneuraminic Acid Using N-Acetylneuraminic acid-13C-2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in mammals, plays a crucial role in numerous biological processes, including cell-cell recognition, immune response modulation, and as a component of glycoproteins and glycolipids.[1][2] Its levels can be indicative of various physiological and pathological states, making its accurate quantification essential in biomedical research and drug development. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices, offering high selectivity and sensitivity.[3] The use of a stable isotope-labeled internal standard, such as N-Acetylneuraminic acid-13C-2, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the accurate quantification of Neu5Ac in biological samples.

I. Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of N-Acetylneuraminic acid using LC-MS/MS with a stable isotope-labeled internal standard. These values are compiled from various studies and may serve as a reference for method development and validation.[3][4][5][6]

Table 1: LC-MS/MS Method Performance Characteristics

ParameterTypical ValueReference
Lower Limit of Quantitation (LLOQ)10.0 - 25.0 ng/mL[3][4]
Upper Limit of Quantitation (ULOQ)5,000 - 10,000 ng/mL[3][4]
Linearity (r²)> 0.99[5]
Intra-run Precision (%CV)< 10.8%[3][4]
Inter-run Precision (%CV)< 6.7%[3][4]
Accuracy91.7% - 109.18%[3][4][6]
Matrix EffectMinimal with phospholipid removal[3][4]
Extraction Recovery> 90%[4]

Table 2: Example Calibration Curve Concentrations

Standard LevelConcentration (ng/mL)
125.0
250.0
3100
4500
51000
62500
75000
810000

II. Experimental Protocols

A. Protocol for Quantification of Free N-Acetylneuraminic Acid in Human Plasma

This protocol is adapted from established methods for the analysis of Neu5Ac in plasma using LC-MS/MS.[3][4]

1. Materials and Reagents

  • N-Acetylneuraminic acid (Neu5Ac) standard

  • This compound (Internal Standard, IS)

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Bovine Serum Albumin (BSA)

  • Phospholipid removal plates (e.g., Ostro 96-well plate)

2. Preparation of Stock and Working Solutions

  • Neu5Ac Stock Solution (1 mg/mL): Accurately weigh and dissolve Neu5Ac in a 50:50 (v/v) mixture of acetonitrile and water.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water.

  • Neu5Ac Working Solutions: Prepare a series of working solutions by serially diluting the Neu5Ac stock solution with 5% BSA in water to create calibration standards (e.g., 25 to 10,000 ng/mL).

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile. The optimal concentration should be determined during method development.

3. Sample Preparation

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, calibration standard, or quality control (QC) sample in a 96-well plate, add 150 µL of the IS working solution in acetonitrile.

  • Vortex the plate for 1 minute to precipitate proteins.

  • Transfer the supernatant to a phospholipid removal plate.

  • Elute the sample by applying a vacuum.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and centrifuge the plate before injection.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining the polar Neu5Ac.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required).

  • MRM Transitions:

    • Neu5Ac: The precursor ion for Neu5Ac is [M+H]+ at m/z 310. A common product ion is m/z 274.[3] In negative mode, the precursor is [M-H]- at m/z 308, with a product ion of m/z 87.[7]

    • This compound (IS): The precursor ion will be [M+H]+ at m/z 312 (assuming two 13C labels). The exact product ion will need to be determined by infusion and fragmentation of the standard, but a likely transition would be to m/z 276. In negative mode, the precursor would be [M-H]- at m/z 310, with a product ion likely remaining at m/z 87.

5. Data Analysis

  • Integrate the peak areas for Neu5Ac and the IS.

  • Calculate the peak area ratio (Neu5Ac/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Neu5Ac in the unknown samples using the regression equation from the calibration curve.

B. Protocol for Quantification of Total N-Acetylneuraminic Acid in Glycoproteins

This protocol involves an initial acid hydrolysis step to release the sialic acids from the glycoconjugates.[2]

1. Materials and Reagents

  • All materials from the previous protocol.

  • Acetic Acid, 2M.

2. Sample Preparation

  • To 50 µg of glycoprotein sample, add a known amount of this compound internal standard.

  • Add 2M acetic acid to a final volume of 100 µL.

  • Incubate the mixture at 80°C for 2 hours to hydrolyze the sialic acids.

  • Cool the samples to room temperature.

  • Proceed with the protein precipitation and phospholipid removal steps as described in the protocol for free Neu5Ac (Section II.A.3, steps 3-8).

3. LC-MS/MS Conditions and Data Analysis

  • Follow the same LC-MS/MS conditions and data analysis procedures as described for free Neu5Ac (Sections II.A.4 and II.A.5).

III. Diagrams

A. Signaling Pathways and Logical Relationships

The following diagrams illustrate the metabolic pathway of N-Acetylneuraminic acid and the general workflow for its quantification.

Neu5Ac_Metabolism cluster_cytosol Cytosol UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc GNE ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P GNE Neu5Ac_9P Neu5Ac-9-P ManNAc_6P->Neu5Ac_9P NANS Neu5Ac Neu5Ac Neu5Ac_9P->Neu5Ac NANP CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac CMAS (Nucleus) Glycoproteins Sialylated Glycoproteins/ Glycolipids CMP_Neu5Ac->Glycoproteins Sialyltransferases (Golgi) Lysosome Lysosome Glycoproteins->Lysosome Free_Neu5Ac Free Neu5Ac Lysosome->Free_Neu5Ac Neuraminidase Free_Neu5Ac->Neu5Ac Recycling

Caption: Metabolic pathway of N-Acetylneuraminic acid (Neu5Ac) biosynthesis and recycling.

LCMS_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound (IS) Sample->Spike Hydrolysis Acid Hydrolysis (for total Neu5Ac) Spike->Hydrolysis Optional Extraction Protein Precipitation & Phospholipid Removal Spike->Extraction Hydrolysis->Extraction LC_Separation HILIC Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for Neu5Ac quantification using LC-MS/MS.

IV. Discussion

The use of this compound as an internal standard provides a robust method for the accurate quantification of Neu5Ac. The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization and fragmentation, effectively correcting for variations throughout the analytical process.

Method Development Considerations:

  • Choice of MRM Transitions: The specific mass transitions for this compound should be optimized by infusing the standard into the mass spectrometer to determine the most abundant and stable product ions. The predicted transitions provided in the protocol serve as a starting point.

  • Chromatography: HILIC is generally preferred for the retention of highly polar compounds like Neu5Ac. However, other chromatographic techniques, such as reversed-phase with derivatization, can also be employed.[8]

  • Sample Matrix: The protocols provided are for human plasma. For other matrices such as urine, tissue homogenates, or cell lysates, the sample preparation procedure may need to be adapted to ensure efficient extraction and removal of interfering substances.[7]

  • Free vs. Total Neu5Ac: The presented protocols allow for the quantification of either free Neu5Ac or total Neu5Ac (after acid hydrolysis). The choice depends on the specific research question.

By following these detailed protocols and considering the key aspects of method development, researchers can confidently and accurately quantify N-Acetylneuraminic acid in a variety of biological samples, contributing to a deeper understanding of its role in health and disease.

References

Quantitative Analysis of Sialylation Using N-Acetylneuraminic acid-¹³C₂: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialylation, the enzymatic addition of sialic acids to the termini of glycan chains on glycoproteins and glycolipids, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signal transduction, and immune regulation.[1][2] Aberrant sialylation is a hallmark of various diseases, including cancer and neurodegenerative disorders.[3][4] Consequently, the quantitative analysis of sialylation is paramount for understanding disease pathogenesis and for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the quantitative analysis of sialylation using metabolic labeling with N-Acetylneuraminic acid-¹³C₂ (¹³C₂-Neu5Ac). This stable isotope labeling approach allows for the direct tracing of sialic acid incorporation into glycoconjugates, enabling precise quantification by mass spectrometry.

Principle of the Method

Metabolic labeling with ¹³C₂-Neu5Ac involves introducing the isotopically labeled monosaccharide into cell culture media.[5] Cells uptake the "heavy" sialic acid, which is then incorporated into the cellular sialylation pathway. Glycoproteins and other glycoconjugates synthesized in the presence of ¹³C₂-Neu5Ac will carry this heavy isotope tag. By comparing the mass spectra of glycans from labeled and unlabeled cell populations, the relative abundance of sialylated species can be accurately quantified. The mass shift of +2 Da for each incorporated ¹³C₂-Neu5Ac molecule allows for clear differentiation from the natural "light" sialic acid.

Applications

  • Quantitative Glycomics: Determine the relative and absolute abundance of specific sialylated glycan structures in different cell states (e.g., healthy vs. diseased, treated vs. untreated).

  • Drug Development: Assess the impact of therapeutic candidates on cellular sialylation profiles.

  • Biomarker Discovery: Identify changes in sialylation patterns associated with disease progression or drug response.

  • Cell Signaling Research: Investigate the role of sialylation in modulating specific signaling pathways.[6]

Data Presentation: Quantitative Analysis of Sialylation

The following tables represent illustrative quantitative data obtained from a hypothetical metabolic labeling experiment using ¹³C₂-Neu5Ac, followed by mass spectrometry analysis of released N-glycans.

Table 1: Relative Abundance of Sialylated N-Glycans in Control vs. Treated Cells.

N-Glycan StructureControl (Light) Peak AreaTreated (Heavy) Peak AreaFold Change (Heavy/Light)
A1G1S11.2 x 10⁶2.4 x 10⁶2.0
A2G2S18.5 x 10⁵4.2 x 10⁵0.5
A2G2S25.1 x 10⁵9.7 x 10⁵1.9
FA2G2S13.4 x 10⁵3.5 x 10⁵1.0
FA2G2S21.8 x 10⁵3.9 x 10⁵2.2

This table showcases the relative quantification of different sialylated N-glycans. The fold change indicates the up- or down-regulation of specific glycan structures upon treatment.

Table 2: ¹³C₂-Neu5Ac Incorporation Efficiency in Different Cell Lines.

Cell LineTotal Sialic Acid (pmol/µg protein)Labeled Sialic Acid (pmol/µg protein)Incorporation Efficiency (%)
HEK29315.213.890.8
HeLa12.811.186.7
Jurkat18.516.991.4
CHO22.120.391.9

This table illustrates how the efficiency of metabolic labeling can be determined across different cell lines, which is crucial for experimental design and data interpretation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with N-Acetylneuraminic acid-¹³C₂

Materials:

  • Adherent cells of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM, EMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • N-Acetylneuraminic acid-¹³C₂ (¹³C₂-Neu5Ac)

  • Cell culture plates/flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach 70-80% confluency.

  • Media Preparation: Prepare the labeling medium by supplementing the complete culture medium with ¹³C₂-Neu5Ac. The optimal concentration should be determined empirically for each cell line but can range from 50 µM to 200 µM.

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells twice with sterile PBS to remove any residual unlabeled sialic acid.[5]

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells in the humidified incubator for a period sufficient to allow for incorporation of the label into newly synthesized glycans. Labeling times can range from 24 to 72 hours, depending on the cell line's doubling time and the turnover rate of the glycoproteins of interest.

  • Cell Harvesting:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization or by using a cell scraper.

    • Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.[5]

    • Carefully aspirate the supernatant and store the cell pellet at -80°C for downstream processing.

Protocol 2: Glycan Release and Sample Preparation for Mass Spectrometry

Materials:

  • Labeled and unlabeled cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • PNGase F

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, graphitized carbon)

  • Mass spectrometry-grade solvents (acetonitrile, water, formic acid)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant containing the protein lysate.[5]

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Reduction and Alkylation:

    • To a known amount of protein, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

  • N-Glycan Release:

    • Denature the protein sample by heating at 95°C for 5 minutes.

    • Cool the sample and add PNGase F according to the manufacturer's instructions.

    • Incubate at 37°C for 12-18 hours to release the N-glycans.

  • Sample Cleanup:

    • Released glycans can be purified and enriched using SPE cartridges. For sialylated glycans, graphitized carbon cartridges are often effective.

    • Elute the glycans and dry them completely using a vacuum centrifuge.

Protocol 3: Mass Spectrometry Analysis

Procedure:

  • Sample Reconstitution: Reconstitute the dried glycans in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A porous graphitized carbon (PGC) column is often used for the separation of glycan isomers.

    • The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra.

  • Data Analysis:

    • Process the raw data using specialized glycomics software.

    • Identify the sialylated glycans based on their accurate mass and fragmentation patterns.

    • Quantify the relative abundance of light and heavy (¹³C₂-labeled) glycan pairs by comparing the peak areas of their respective extracted ion chromatograms.

Visualizations

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_preparation Sample Preparation cluster_analysis Mass Spectrometry Analysis cell_culture 1. Cell Culture labeling 2. Add ¹³C₂-Neu5Ac cell_culture->labeling harvesting 3. Harvest Cells labeling->harvesting lysis 4. Cell Lysis harvesting->lysis glycan_release 5. N-Glycan Release (PNGase F) lysis->glycan_release cleanup 6. SPE Cleanup glycan_release->cleanup lcms 7. LC-MS/MS cleanup->lcms data_analysis 8. Data Analysis lcms->data_analysis quantification 9. Quantification data_analysis->quantification SIGLEC_Signaling_Pathway cluster_membrane Cell Membrane cluster_neuron Neuron cluster_microglia Microglia cluster_intracellular Intracellular Signaling sialoglycan Sialoglycan (on Glycoprotein/Glycolipid) siglec SIGLEC Receptor sialoglycan->siglec Binding shps SHP-1 / SHP-2 Phosphatases siglec->shps Recruitment & Activation itam ITAM-containing Adaptor (e.g., DAP12) downstream Downstream Signaling (e.g., MAPK, PI3K) itam->downstream Activation (Pro-inflammatory) shps->downstream Dephosphorylation (Inhibition) inhibition Inhibition of Phagocytosis & Inflammation downstream->inhibition

References

Application Notes and Protocols for N-Acetylneuraminic acid-13C-2 in Glycan Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid in humans, plays a crucial role in a multitude of biological processes by terminally capping glycans on glycoproteins and glycolipids.[1][2] The analysis of sialylated glycans is therefore critical for understanding both normal physiology and disease states, including cancer and cardiovascular disease.[3][4] However, the labile nature of sialic acid residues presents a significant challenge for their analysis by mass spectrometry (MS), as they are prone to loss during sample preparation and ionization.[3][5][6]

Stable isotope labeling with N-Acetylneuraminic acid-13C-2 offers a powerful solution to overcome these analytical hurdles. By introducing a known mass shift, this isotopic label facilitates the accurate quantification and identification of sialylated glycans. This document provides detailed application notes and protocols for the use of this compound in glycan analysis, targeted at researchers, scientists, and professionals in drug development.

Principle of the Method

The core principle involves the incorporation of this compound into glycans, either through metabolic labeling in vivo or chemoenzymatic labeling in vitro. The subsequent analysis, typically by mass spectrometry, allows for the differentiation and relative or absolute quantification of sialylated glycans based on the mass difference between the labeled and unlabeled species.

Applications

  • Quantitative Glycomics: Determine the relative or absolute abundance of specific sialylated glycan structures in different biological samples (e.g., healthy vs. disease states).

  • Metabolic Flux Analysis: Trace the incorporation of sialic acid into newly synthesized glycans over time to study glycan biosynthesis and turnover.[7]

  • Biomarker Discovery: Identify changes in sialylation patterns that may serve as potential biomarkers for disease diagnosis, prognosis, or therapeutic monitoring.[4]

  • Biopharmaceutical Characterization: Assess the sialylation profile of therapeutic glycoproteins, a critical quality attribute that impacts their efficacy and serum half-life.[3]

Experimental Workflows and Protocols

Two primary strategies for incorporating this compound are metabolic labeling and chemoenzymatic labeling.

Metabolic Labeling Workflow

In this approach, cells are cultured in a medium supplemented with a 13C-labeled precursor, which is then metabolically incorporated into newly synthesized glycans.[7]

cluster_0 Cell Culture cluster_1 Glycoprotein Isolation & Glycan Release cluster_2 Sample Preparation & Analysis cell_culture 1. Cell Culture (e.g., HEK293 cells) labeling 2. Introduction of N-Acetylmannosamine-13C-2 (or other precursor) cell_culture->labeling incubation 3. Incubation (Allow metabolic incorporation) labeling->incubation harvest 4. Cell Harvesting & Lysis incubation->harvest protein_extraction 5. Protein Extraction & Quantification harvest->protein_extraction glycan_release 6. N-Glycan Release (e.g., PNGase F) protein_extraction->glycan_release labeling_purification 7. Glycan Labeling (e.g., fluorescent tag) glycan_release->labeling_purification cleanup 8. Clean-up (e.g., HILIC SPE) labeling_purification->cleanup analysis 9. LC-MS/MS Analysis cleanup->analysis cluster_0 Glycoprotein Preparation cluster_1 Enzymatic Labeling cluster_2 Analysis glycoprotein_iso 1. Isolate Glycoprotein of Interest desialylation 2. (Optional) Desialylation with Neuraminidase glycoprotein_iso->desialylation reaction_setup 3. Set up Labeling Reaction: - Glycoprotein - 13C-CMP-Neu5Ac - Sialyltransferase (e.g., ST6Gal-I) desialylation->reaction_setup incubation 4. Incubate (e.g., 37°C) reaction_setup->incubation glycan_release 5. N-Glycan Release (PNGase F) incubation->glycan_release cleanup 6. Clean-up (HILIC SPE) glycan_release->cleanup analysis 7. LC-MS/MS or NMR Analysis cleanup->analysis

References

Protocol for N-Acetylneuraminic acid-13C-2 labeling in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Metabolic Labeling of Cellular Sialoglycans using N-Acetylneuraminic acid-¹³C₂ Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic labeling with stable isotopes is a powerful technique for the quantitative analysis of glycan dynamics in cell culture. This application note provides a detailed protocol for the metabolic labeling of sialoglycans using a ¹³C-labeled precursor to N-acetylneuraminic acid (Neu5Ac). By introducing N-acetyl-D-mannosamine (¹³C₂-ManNAc), cells endogenously synthesize ¹³C₂-labeled Neu5Ac, which is subsequently incorporated into glycoproteins and glycolipids. This method allows for the precise tracking and quantification of sialic acid metabolism and incorporation into cellular glycoconjugates by mass spectrometry. The protocol covers preparation of the labeling medium, cell culture and labeling procedures, cell harvesting, and downstream sample preparation for mass spectrometric analysis.

Principle of the Method

This protocol utilizes the cell's natural sialic acid biosynthesis pathway to incorporate a stable isotope label into cellular sialoglycans. Instead of directly feeding cells N-acetylneuraminic acid (Neu5Ac), which can have variable uptake efficiency, this method uses its direct biological precursor, N-acetyl-D-mannosamine (ManNAc).[1] Cells readily take up exogenous ManNAc and process it through a series of enzymatic steps to produce activated CMP-sialic acid in the Golgi apparatus, where it is transferred to nascent glycans.[2][3][4]

By supplementing the culture medium with ManNAc containing two ¹³C atoms (e.g., in the acetyl group, N-¹³C-acetyl-D-mannosamine-¹³C), the resulting biosynthesized sialic acid will carry this isotopic signature. The mass shift introduced by the ¹³C isotopes allows for the differentiation and relative quantification of newly synthesized (heavy) versus pre-existing (light) sialoglycans using mass spectrometry. This approach is analogous to the widely used SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) technique for quantitative proteomics.

Sialic Acid Biosynthesis Pathway

The diagram below illustrates the key steps in the cellular biosynthesis of sialic acid, starting from the ¹³C₂-labeled ManNAc precursor. The labeled acetyl group is maintained throughout the pathway and is ultimately incorporated into glycoproteins.

SialicAcidPathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_golgi Golgi Apparatus ManNAc_13C ¹³C₂-ManNAc (from medium) ManNAc_6P_13C ¹³C₂-ManNAc-6-P ManNAc_13C->ManNAc_6P_13C GNE (Kinase) Neu5Ac_9P_13C ¹³C₂-Neu5Ac-9-P ManNAc_6P_13C->Neu5Ac_9P_13C NANS Neu5Ac_13C ¹³C₂-Neu5Ac Neu5Ac_9P_13C->Neu5Ac_13C NANP CMP_Neu5Ac_13C CMP-¹³C₂-Neu5Ac Neu5Ac_13C->CMP_Neu5Ac_13C CMAS cluster_nucleus cluster_nucleus Neu5Ac_13C->cluster_nucleus Glycoprotein_unlabeled Nascent Glycoprotein CMP_Neu5Ac_13C->Glycoprotein_unlabeled Sialyltransferases (STs) cluster_golgi cluster_golgi CMP_Neu5Ac_13C->cluster_golgi Glycoprotein_labeled Sialylated Glycoprotein (¹³C₂-labeled)

Fig 1. Sialic Acid Biosynthesis and Labeling Pathway.

Materials and Reagents

  • Isotope: N-acetyl-D-mannosamine (¹³C₂, Acetyl-labeled)

  • Cells: Adherent or suspension mammalian cell line of choice.

  • Culture Medium: Appropriate base medium for the cell line (e.g., DMEM, RPMI-1640), preferably a formulation where unlabeled N-acetylmannosamine is absent.

  • Serum: Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled precursor contaminants.

  • Reagents:

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (for adherent cells)

    • Cell scrapers (for adherent cells)

    • Ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Reagents for protein quantification (e.g., BCA assay kit)

    • PNGase F for N-glycan release

    • Reagents for sialic acid derivatization (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB)[5]

    • Mass spectrometry-grade solvents (acetonitrile, formic acid, water)

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol outlines the general steps for labeling cells. Optimization of precursor concentration and labeling time is recommended for each cell line and experimental goal.

Step 1: Preparation of Labeling Medium

  • Prepare the base cell culture medium.

  • Supplement the medium with dialyzed Fetal Bovine Serum (dFBS) to the desired final concentration (e.g., 10%).

  • Add Penicillin-Streptomycin solution (if required).

  • Prepare a sterile stock solution of ¹³C₂-ManNAc in PBS or water.

  • Add the ¹³C₂-ManNAc stock solution to the complete medium to achieve the desired final concentration. A starting point for optimization is a range of 20 µM to 200 µM.[6][7]

  • Warm the complete labeling medium to 37°C before use.

Step 2: Cell Seeding and Culture

  • Seed the cells in culture plates or flasks at a density that will allow for at least two cell doublings during the labeling period, ensuring they do not reach over-confluency.

  • Culture the cells in their standard growth medium until they reach the desired confluency to begin labeling (typically 40-60%).

Step 3: Initiation of Labeling

  • Aspirate the standard growth medium from the cell culture plates.

  • Gently wash the cells twice with sterile PBS to remove residual unlabeled precursors.[8]

  • Add the pre-warmed, complete ¹³C₂-labeling medium to the cells.[8]

  • Incubate the cells for the desired labeling period. A typical duration is 48-72 hours to allow for sufficient incorporation through protein turnover and cell division.[7] For suspension cells, pellet the cells gently, remove the supernatant, and resuspend in the labeling medium.

Step 4: Cell Harvesting

  • Aspirate the labeling medium.

  • Wash the cells twice with ice-cold PBS.

  • For adherent cells: Add an appropriate volume of ice-cold PBS and use a cell scraper to detach the cells.

  • For suspension cells: Directly collect the cells from the medium.

  • Transfer the cell suspension to a pre-chilled conical tube.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[8]

  • Carefully aspirate the supernatant. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C for downstream processing or used immediately.[8]

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol provides a general workflow for preparing the labeled cell pellet for the analysis of sialic acid incorporation.

Step 1: Cell Lysis and Protein Quantification

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration of the lysate using a BCA assay or a similar method.

Step 2: Release and Derivatization of Sialic Acids

  • Acid Hydrolysis: To an aliquot of the protein lysate, add trifluoroacetic acid (TFA) to a final concentration of 0.1 M. Heat at 80°C for 1 hour to release sialic acids from glycoproteins.

  • Derivatization (DMB Labeling): Neutralize the sample and add the DMB labeling solution. Incubate at 50°C for 3 hours.[5] This step adds a fluorescent tag, which is useful for HPLC with fluorescence detection and enhances ionization for mass spectrometry.[9]

Step 3: Mass Spectrometry Analysis

  • Analyze the DMB-labeled sialic acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use a C18 column for separation.[10]

  • Configure the mass spectrometer to detect the mass-to-charge ratios (m/z) for both the unlabeled (light) and ¹³C₂-labeled (heavy) DMB-Neu5Ac. The expected mass shift will be +2 Da for the labeled species.

  • Quantify the relative abundance of the light and heavy forms by comparing the peak areas in the mass chromatograms.

Data Presentation and Interpretation

The following tables provide recommended starting parameters for the labeling protocol and an example of how to present quantitative mass spectrometry data.

Table 1: Recommended Labeling Parameters (for Optimization)

Parameter Recommended Range Notes
Cell Line Any mammalian cell line Optimization is required for each line.
¹³C₂-ManNAc Conc. 20 - 200 µM Start with 50 µM. Higher concentrations may improve incorporation but should be tested for cytotoxicity.[6][7]
Labeling Duration 48 - 72 hours Should allow for at least two cell doublings for optimal incorporation.

| Cell Confluency | 40-60% at start of labeling | Avoid over-confluency to ensure active metabolism. |

Table 2: Example Quantitative Data from LC-MS/MS

Sample Condition Peak Area (Light Neu5Ac) Peak Area (Heavy ¹³C₂-Neu5Ac) % Incorporation
Control (Unlabeled) 1.5 x 10⁷ 0 0%
Labeled (50 µM, 72h) 8.1 x 10⁶ 7.2 x 10⁶ 47.1%
Labeled (100 µM, 72h) 5.5 x 10⁶ 9.8 x 10⁶ 64.1%

% Incorporation = [Heavy Area / (Heavy Area + Light Area)] x 100

Experimental Workflow Diagram

The diagram below provides a high-level overview of the entire experimental process, from cell culture to data analysis.

Workflow cluster_culture Cell Culture & Labeling cluster_harvest Harvesting & Lysis cluster_analysis Downstream Analysis seed_cells 1. Seed Cells wash_cells 2. Wash with PBS seed_cells->wash_cells add_medium 3. Add ¹³C₂-ManNAc Labeling Medium wash_cells->add_medium incubate 4. Incubate (48-72h) add_medium->incubate harvest_cells 5. Harvest & Wash Cells incubate->harvest_cells lyse_cells 6. Lyse Cells & Collect Supernatant harvest_cells->lyse_cells hydrolyze 7. Release Sialic Acids (Acid Hydrolysis) lyse_cells->hydrolyze derivatize 8. Derivatize with DMB hydrolyze->derivatize lcms 9. Analyze by LC-MS/MS derivatize->lcms quantify 10. Quantify Light vs. Heavy Ratio lcms->quantify

Fig 2. Overall Experimental Workflow.

References

Quantitative Analysis of N-Acetylneuraminic Acid Using Isotope Dilution Mass Spectrometry with N-Acetylneuraminic acid-13C-2

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

N-Acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in humans, plays a crucial role in numerous biological processes, including cell-cell recognition, cell adhesion, and as a receptor for pathogens.[1][2] It is a terminal monosaccharide on glycoproteins and glycolipids, and its concentration in biological fluids and tissues is of significant interest in various fields of research, including drug development and disease biomarker discovery. Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise quantitative technique ideal for the determination of Neu5Ac levels in complex biological matrices. This method utilizes a stable isotope-labeled internal standard, such as N-Acetylneuraminic acid-13C-2, which is chemically identical to the analyte but mass-shifted, allowing for correction of matrix effects and variations in sample preparation and instrument response.

This application note provides a detailed protocol for the quantification of N-Acetylneuraminic acid in various biological samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with this compound as the internal standard.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a definitive analytical method that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of interest. The spike is chemically identical to the analyte but has a different isotopic composition, making it distinguishable by a mass spectrometer. By measuring the altered isotope ratio of the analyte in the spiked sample, the original concentration of the analyte can be determined with high accuracy. The key advantage of IDMS is that once the spike has equilibrated with the sample, any subsequent loss of the analyte during sample processing will affect both the native and the labeled forms equally, thus preserving the crucial isotope ratio for accurate quantification.

Experimental

Materials and Reagents
  • N-Acetylneuraminic acid (Neu5Ac) standard (≥98% purity)

  • This compound (Neu5Ac-13C-2) internal standard (isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Protocols

Protocol 1: Quantification of Free N-Acetylneuraminic Acid in Human Plasma

1. Standard and Internal Standard Preparation:

  • Neu5Ac Stock Solution (1 mg/mL): Accurately weigh and dissolve Neu5Ac in a 50:50 (v/v) acetonitrile/water mixture.

  • Neu5Ac-13C-2 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Neu5Ac-13C-2 in a 50:50 (v/v) acetonitrile/water mixture.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Neu5Ac stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.

  • Working IS Solution: Dilute the IS stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.

2. Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking the appropriate working standard solutions into a surrogate matrix (e.g., 5% BSA in PBS) to achieve final concentrations ranging from 10 to 5000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 30, 250, and 4000 ng/mL) in the same surrogate matrix.

3. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the working IS solution (100 ng/mL in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC Conditions:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Neu5Ac: Precursor ion m/z 308.1 → Product ion m/z 87.0

      • Neu5Ac-13C-2: Precursor ion m/z 310.1 → Product ion m/z 87.0

    • Optimize collision energy and other source parameters for maximum signal intensity.

Protocol 2: Quantification of Total N-Acetylneuraminic Acid in Human Urine

1. Standard and Internal Standard Preparation:

  • Follow the same procedure as in Protocol 1.

2. Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards and QC samples by spiking the appropriate working standard solutions into synthetic urine or a suitable buffer.

3. Sample Preparation (with Hydrolysis):

  • Thaw urine samples.

  • To 50 µL of urine, calibration standard, or QC sample, add 50 µL of 2 M formic acid.

  • Incubate at 80°C for 2 hours to release conjugated Neu5Ac.

  • Cool the samples to room temperature.

  • Add 100 µL of the working IS solution (100 ng/mL in acetonitrile).

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Follow the same LC-MS/MS conditions as in Protocol 1.

Protocol 3: Quantification of Total N-Acetylneuraminic Acid in Tissue

1. Standard and Internal Standard Preparation:

  • Follow the same procedure as in Protocol 1.

2. Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards and QC samples in a suitable buffer (e.g., PBS).

3. Sample Preparation (with Homogenization and Hydrolysis):

  • Accurately weigh approximately 50 mg of frozen tissue.

  • Add 500 µL of ice-cold PBS and homogenize using a bead beater or other suitable homogenizer.

  • Take a 50 µL aliquot of the homogenate.

  • Add 50 µL of 2 M formic acid.

  • Incubate at 80°C for 2 hours.

  • Cool the samples to room temperature.

  • Add 100 µL of the working IS solution (100 ng/mL in acetonitrile).

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Follow the same LC-MS/MS conditions as in Protocol 1.

Data Presentation

Table 1: LC-MS/MS Parameters for Neu5Ac and Neu5Ac-13C-2 Analysis

ParameterValue
Ionization ModeNegative ESI
Analyte Precursor Ion (m/z)
Neu5Ac308.1
Neu5Ac-13C-2310.1

Table 2: Quantitative Data for N-Acetylneuraminic Acid in Various Biological Matrices

Biological MatrixAnalyteConcentration RangeReference
Human Plasma (Healthy)Free Neu5Ac159 ng/mL (approx.)[3]
Human Plasma (Type II Diabetics)Total Neu5Ac548.3 ± 88.9 mg/L[4]
Human Plasma (Healthy)Total Neu5Ac415.3 ± 55.5 mg/L[4]
Human Urine (Healthy Children)Total Neu5Ac40 - 79 mmol/mol creatinine[5][6]
Human Throat Cancer TissueTotal Neu5Ac85.2 µg/g[4]
Human Lymph Node TissueTotal Neu5Ac70.8 µg/g[4]
Pig SpleenTotal Neu5AcHigh levels reported[7]
Pig LiverTotal Neu5AcHigh levels reported[7]
Pig BrainTotal Neu5AcDominant sialic acid[8]

Table 3: Example Calibration Curve and QC Sample Concentrations

Sample TypeNeu5Ac Concentration (ng/mL)
Calibration Standard 110
Calibration Standard 250
Calibration Standard 3100
Calibration Standard 4500
Calibration Standard 51000
Calibration Standard 62500
Calibration Standard 75000
Low QC30
Medium QC250
High QC4000

Visualizations

experimental_workflow sample Biological Sample (Plasma, Urine, Tissue) spike Add Neu5Ac-13C-2 Internal Standard sample->spike prep Sample Preparation (Protein Precipitation/ Hydrolysis/Homogenization) spike->prep lc LC Separation (HILIC) prep->lc ms MS/MS Detection (ESI-, MRM) lc->ms data Data Analysis (Ratio of Neu5Ac/Neu5Ac-13C-2) ms->data quant Quantification data->quant

Caption: Experimental workflow for IDMS of N-Acetylneuraminic acid.

Neu5Ac_Metabolism UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc GNE (epimerase) ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P GNE (kinase) Neu5Ac_9P Neu5Ac-9-P ManNAc_6P->Neu5Ac_9P NANS Neu5Ac Neu5Ac Neu5Ac_9P->Neu5Ac NANP CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac CMAS (Nucleus) Degradation Degradation (Pyruvate + ManNAc) Neu5Ac->Degradation N-acetylneuraminate lyase Glycoconjugates Sialylated Glycoconjugates CMP_Neu5Ac->Glycoconjugates Sialyltransferases (Golgi) Glycoconjugates->Neu5Ac Neuraminidase

Caption: Simplified metabolic pathway of N-Acetylneuraminic acid (Neu5Ac).

References

Application Notes: Enzymatic Synthesis of ¹³C-Labeled N-Acetylneuraminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a crucial role in numerous biological processes, including cell recognition, signaling, and immunity.[1] Isotopically labeled Neu5Ac, particularly with ¹³C, is an invaluable tool for researchers in drug development and metabolic studies. It serves as a tracer for quantitative analysis in nuclear magnetic resonance (NMR) and mass spectrometry (GC-MS or LC-MS), allowing for detailed investigation of metabolic pathways and protein-carbohydrate interactions.[2][3][4]

Traditional chemical synthesis of labeled sialic acids can be complex and yield low quantities. In contrast, enzymatic synthesis offers a highly specific, efficient, and environmentally friendly alternative, operating under mild conditions with high conversion rates.[1] This document outlines a robust two-enzyme cascade method for producing ¹³C-labeled N-Acetylneuraminic acid.

Principle of the Method

The synthesis is a one-pot reaction employing two sequential enzymes: N-acetyl-D-glucosamine 2-epimerase (AGE) and N-acetylneuraminic acid aldolase (NanA).[5]

  • Epimerization: AGE catalyzes the reversible conversion of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-mannosamine (ManNAc).[1]

  • Aldol Condensation: NanA then catalyzes the condensation of ManNAc with pyruvate to form N-acetylneuraminic acid (Neu5Ac).[5]

To achieve isotopic labeling, either the initial GlcNAc substrate or the pyruvate co-substrate is substituted with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]GlcNAc or [U-¹³C₃]pyruvate).

Visualized Enzymatic Pathway

The enzymatic cascade provides a direct route for incorporating ¹³C into the final Neu5Ac product.

Enzymatic_Pathway cluster_substrates Labeled Substrates cluster_products Intermediate & Final Products cluster_enzymes Enzymes GlcNAc ¹³C-N-Acetyl-D-glucosamine (¹³C-GlcNAc) ManNAc ¹³C-N-Acetyl-D-mannosamine (¹³C-ManNAc) GlcNAc->ManNAc ATP, Mg²⁺ Pyruvate Pyruvate Neu5Ac ¹³C-N-Acetylneuraminic acid (¹³C-Neu5Ac) Pyruvate->Neu5Ac ManNAc->Neu5Ac AGE AGE AGE->GlcNAc NanA NanA NanA->ManNAc

Caption: Two-step enzymatic synthesis of ¹³C-Neu5Ac.

Data Presentation: Reaction Parameters

The efficiency of Neu5Ac synthesis is dependent on several key parameters. The following tables summarize optimized conditions and representative yields reported in the literature for unlabeled Neu5Ac synthesis, which are directly applicable to the synthesis of its ¹³C-labeled form.

Table 1: Optimized Reaction Conditions

ParameterOptimal ValueReference
Temperature37°C[1]
pH7.5 - 8.5[1][5]
Substrate 1 (GlcNAc)200 mM[5]
Substrate 2 (Pyruvate)70 - 100 mM[1][5]
Cofactor (ATP)2.5 - 10 mM[1][5]
Cofactor (MgCl₂)2 - 10 mM[1][5]

Table 2: Enzyme Ratios and Product Yields

Enzyme Ratio (AGE:NanA)Incubation TimeMolar YieldFinal TiterReference
1:4 (U/L)24 hours-9.2 g/L[1]
2430:7161 (U/L)36 hours53.6%42.9 mM[5][6]

Note: Yields can be influenced by factors such as enzyme source, purity (free vs. immobilized), and whether pyruvate is supplemented during the reaction.[1]

Experimental Workflow

The overall process involves synthesis, purification, and rigorous analysis to confirm product identity and isotopic incorporation.

Experimental_Workflow start Start: Reagents & Enzymes synthesis One-Pot Enzymatic Synthesis (¹³C-GlcNAc + Pyruvate) start->synthesis termination Reaction Termination (Heat Inactivation) synthesis->termination purification Purification (Ion-Exchange Chromatography) termination->purification analysis Analysis & Characterization purification->analysis hplc Purity Check (HPLC) analysis->hplc Quantification nmr_ms Structure & Label Confirmation (NMR, Mass Spectrometry) analysis->nmr_ms Verification product Final Product: Purified ¹³C-Neu5Ac hplc->product nmr_ms->product

Caption: Overall workflow for ¹³C-Neu5Ac production.

Protocols

Protocol 1: One-Pot Synthesis of ¹³C-Neu5Ac

This protocol describes the batch synthesis of ¹³C-Neu5Ac using ¹³C-labeled N-acetyl-D-glucosamine as the starting substrate.

1.1 Materials and Reagents

  • ¹³C-labeled N-acetyl-D-glucosamine ([U-¹³C₆]GlcNAc)

  • Sodium Pyruvate

  • N-acetyl-D-glucosamine 2-epimerase (AGE)

  • N-acetylneuraminic acid aldolase (NanA) from E. coli[5]

  • Adenosine 5'-triphosphate (ATP)

  • Magnesium Chloride (MgCl₂)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Deionized water

1.2 Enzyme Preparation

  • Both AGE and NanA can be overexpressed in E. coli and purified, or used in immobilized form for easier recovery and reuse.[5]

  • Define the activity of each enzyme stock beforehand. One unit (U) of AGE activity is the amount of enzyme that forms one micromole of ManNAc from GlcNAc per minute.[5] One unit (U) of NanA activity is the amount required to cleave one micromole of Neu5Ac per minute.[5]

1.3 Reaction Setup

  • Prepare a 100 mL reaction mixture in a sterile, temperature-controlled vessel.

  • Add the following components to the Tris-HCl buffer (pH 7.5) to achieve the final concentrations:

    • ¹³C-GlcNAc: 200 mM

    • Sodium Pyruvate: 100 mM

    • ATP: 10 mM

    • MgCl₂: 10 mM

  • Add the enzymes to the mixture. A recommended ratio is ~2400 U/L of AGE and ~7200 U/L of NanA.[5]

  • Incubate the reaction at 37°C with gentle agitation for 24-36 hours.

  • Monitor the reaction progress by taking aliquots at various time points (e.g., 6, 12, 24, 36 hours) for HPLC analysis.

  • Optional: To drive the reaction towards completion, supplement with additional pyruvate (e.g., 20 mM) at intermediate time points (e.g., 6 and 9 hours), as it is consumed during the reaction.[1]

  • Once the reaction has reached completion (i.e., Neu5Ac concentration plateaus), terminate it by heating the mixture to 100°C for 5-10 minutes to denature and precipitate the enzymes.[1]

  • Centrifuge the mixture to pellet the denatured proteins and collect the supernatant containing the ¹³C-Neu5Ac.

Protocol 2: Purification of ¹³C-Neu5Ac

N-acetylneuraminic acid is an acidic sugar, making it suitable for purification via anion-exchange chromatography.

2.1 Materials

  • Supernatant from Protocol 1

  • Anion-exchange chromatography column (e.g., Sepharose Q)[5]

  • Elution buffers (e.g., a gradient of ammonium bicarbonate or formic acid)

  • Desalting column or dialysis equipment

2.2 Purification Procedure

  • Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • Equilibrate the anion-exchange column with a low-concentration starting buffer (e.g., 20 mM ammonium bicarbonate, pH 8.0).

  • Load the filtered supernatant onto the column.

  • Wash the column with the starting buffer to remove unbound neutral molecules (e.g., unreacted GlcNAc).

  • Elute the bound ¹³C-Neu5Ac using a linear gradient of the elution buffer (e.g., 20 mM to 1 M ammonium bicarbonate).

  • Collect fractions and analyze them for the presence of Neu5Ac using HPLC or a colorimetric assay.

  • Pool the fractions containing pure ¹³C-Neu5Ac.

  • Remove the salt from the pooled fractions by lyophilization (if using a volatile buffer like ammonium bicarbonate), dialysis against deionized water, or by using a desalting column.

  • Lyophilize the final salt-free solution to obtain ¹³C-Neu5Ac as a stable white powder.

Protocol 3: Product Analysis and Characterization

Final product analysis is critical to confirm purity, identity, and the extent of isotopic labeling.

3.1 Purity Assessment (HPLC)

  • Analyze the purified product using High-Performance Liquid Chromatography (HPLC).

  • Use an appropriate column (e.g., an amine-based column) and compare the retention time of the synthesized product against a certified N-Acetylneuraminic acid standard.

  • Quantify the concentration and determine the purity of the final product.

3.2 Structural and Isotopic Verification (NMR and MS)

  • Mass Spectrometry (MS): Perform Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the product. The mass of ¹³C-Neu5Ac will be higher than that of the unlabeled standard, corresponding to the number of incorporated ¹³C atoms.

  • Nuclear Magnetic Resonance (NMR): Analyze aqueous solutions of the ¹³C-labeled Neu5Ac by ¹³C NMR spectroscopy.[2] The resulting spectra will confirm the position and incorporation of the ¹³C labels within the molecule's carbon backbone.[7] This provides definitive structural confirmation and verifies the success of the labeling strategy.

References

Unveiling Protein-Glycan Interactions: Application Notes and Protocols for N-Acetylneuraminic Acid-¹³C-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in humans, plays a pivotal role in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogen invasion.[1][2] The study of interactions between sialylated glycans and proteins is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics. The incorporation of stable isotopes, such as ¹³C, into Neu5Ac provides a powerful tool for investigating these interactions with atomic-level precision using Nuclear Magnetic Resonance (NMR) spectroscopy.

This document provides detailed application notes and protocols for the use of N-Acetylneuraminic acid-¹³C-2 (¹³C-Neu5Ac) in studying protein-glycan interactions, with a focus on enzymatic labeling of glycoproteins and quantitative analysis of binding events using Saturation Transfer Difference (STD) NMR.

Application Notes

The primary application of ¹³C-Neu5Ac is as a specific probe in NMR-based studies of protein-glycan interactions. By selectively introducing a ¹³C label at the C2 position of Neu5Ac, researchers can overcome the challenges of spectral overlap in complex biological samples, allowing for the unambiguous detection and characterization of binding events.

Key Applications Include:

  • Epitope Mapping: Determining the specific atoms of the sialic acid moiety that are in close contact with the protein receptor. This is achieved by measuring the saturation transfer from the protein to the ¹³C-labeled ligand in STD-NMR experiments.

  • Quantitative Binding Analysis: Measuring the dissociation constant (Kd) of the protein-glycan interaction. By titrating the ¹³C-labeled ligand and monitoring the changes in the STD amplification factor, a binding isotherm can be generated to calculate the Kd.

  • Drug Screening and Development: ¹³C-Neu5Ac can be used in competitive binding assays to screen for small molecules or antibodies that inhibit the protein-sialic acid interaction. This is particularly relevant for the development of therapeutics targeting sialic acid-binding proteins like Siglecs, which are implicated in various inflammatory diseases and cancers.

  • Elucidation of Signaling Pathways: By confirming the binding of a sialylated ligand to its receptor, subsequent downstream signaling events can be investigated. For example, the engagement of Siglec-8 on eosinophils by sialylated glycans is known to trigger a signaling cascade leading to apoptosis, a process of significant interest in allergic diseases.

Experimental Protocols

I. Enzymatic Labeling of Glycoproteins with ¹³C-Neu5Ac

This protocol describes the enzymatic modification of a glycoprotein to introduce a terminal ¹³C-labeled N-acetylneuraminic acid. The process involves the removal of existing sialic acids followed by the enzymatic transfer of ¹³C-Neu5Ac from its activated precursor, ¹³C-CMP-Neu5Ac.

Materials:

  • Glycoprotein of interest

  • Neuraminidase (sialidase)

  • α-2,6-Sialyltransferase (ST6Gal-I) or other appropriate sialyltransferase

  • ¹³C-CMP-N-Acetylneuraminic acid (¹³C-CMP-Neu5Ac)

  • Reaction buffers (specific to the enzymes used)

  • Lectin affinity column (for neuraminidase removal)

  • Neuraminidase inhibitor (e.g., N-acetyl-2,3-dehydro-2-deoxyneuraminic acid)

  • NMR buffer (e.g., 10 mM potassium phosphate, 200 mM NaCl, pH 6.5 in D₂O)

Procedure:

  • Desialylation of the Glycoprotein:

    • Incubate the glycoprotein with neuraminidase in the recommended reaction buffer to remove terminal sialic acids. The optimal enzyme concentration, temperature, and incubation time should be determined empirically for the specific glycoprotein.

  • Removal of Neuraminidase:

    • Separate the neuraminidase from the desialylated glycoprotein using a lectin affinity column. This step is crucial to prevent the removal of the subsequently added ¹³C-Neu5Ac.

    • Elute the desialylated glycoprotein from the column and add a neuraminidase inhibitor to the solution.

  • Enzymatic Sialylation with ¹³C-Neu5Ac:

    • Exchange the desialylated glycoprotein into the appropriate sialyltransferase reaction buffer.

    • Add the sialyltransferase (e.g., ST6Gal-I) and ¹³C-CMP-Neu5Ac to the glycoprotein solution.

    • Incubate the reaction mixture to allow for the enzymatic transfer of ¹³C-Neu5Ac to the terminal galactose residues of the glycans.

  • Purification and Sample Preparation for NMR:

    • Purify the ¹³C-labeled glycoprotein to remove the enzyme and unreacted ¹³C-CMP-Neu5Ac.

    • Exchange the purified ¹³C-labeled glycoprotein into the desired NMR buffer.

II. Analysis of Protein-¹³C-Neu5Ac Interaction using STD-NMR

This protocol outlines the general steps for acquiring and analyzing STD-NMR data to characterize the binding of a ¹³C-labeled sialylated ligand to a protein receptor.

Materials:

  • Protein receptor

  • ¹³C-labeled sialylated ligand (e.g., ¹³C-sialyllactose or a ¹³C-labeled glycoprotein)

  • NMR spectrometer with a cryoprobe

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a series of NMR samples with a constant protein concentration (typically in the low micromolar range) and varying concentrations of the ¹³C-labeled ligand. A ligand-to-protein molar excess of 20-100 fold is common.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to identify the proton signals of the ligand.

    • Set up the STD-NMR experiment (e.g., using a pulse sequence like STDDIFFESGP).

    • Define the on-resonance and off-resonance irradiation frequencies. The on-resonance frequency should be set to a region where only protein signals are present (e.g., the aliphatic region around 0 ppm), and the off-resonance frequency should be set to a region devoid of any protein or ligand signals (e.g., 40 ppm).[3]

    • Acquire a series of STD-NMR spectra with increasing saturation times to generate a build-up curve.

  • Data Processing and Analysis:

    • Process the acquired data to obtain the STD difference spectra.

    • Calculate the STD amplification factor (ASTD) for each ligand proton signal at each ligand concentration.

    • For epitope mapping, normalize the STD effects to the proton with the largest STD enhancement.

    • For Kd determination, plot the STD amplification factor as a function of the ligand concentration and fit the data to a binding isotherm equation.

Quantitative Data

The following table provides a hypothetical example of quantitative data that could be obtained from an STD-NMR titration experiment to determine the dissociation constant (Kd) of a protein binding to a ¹³C-labeled sialoside.

Ligand Concentration (µM)STD Amplification Factor (ASTD) of Neu5Ac H3ax
500.15
1000.28
2000.45
4000.62
8000.75
16000.85
Calculated Kd ~250 µM

Visualizations

Experimental Workflow for ¹³C-Neu5Ac Labeling and NMR Analysis

G cluster_labeling Enzymatic Labeling cluster_nmr NMR Analysis cluster_results Results glycoprotein Glycoprotein desialylated_gp Desialylated Glycoprotein glycoprotein->desialylated_gp Neuraminidase labeled_gp ¹³C-Labeled Glycoprotein desialylated_gp->labeled_gp Sialyltransferase + ¹³C-CMP-Neu5Ac nmr_sample NMR Sample (Labeled GP + Protein) labeled_gp->nmr_sample std_nmr STD-NMR Experiment nmr_sample->std_nmr data_analysis Data Analysis std_nmr->data_analysis epitope Epitope Mapping data_analysis->epitope kd Kd Determination data_analysis->kd

Caption: Workflow for ¹³C-Neu5Ac labeling and NMR analysis.

Siglec-8 Signaling Pathway in Eosinophils

G cluster_membrane Cell Membrane sialoside Sialoside Ligand siglec8 Siglec-8 sialoside->siglec8 Binding sfk Src Family Kinases siglec8->sfk Activation syk Syk sfk->syk ship1 SHIP1 syk->ship1 cd11b CD11b Upregulation ship1->cd11b btk Btk Activation cd11b->btk cd11b_act CD11b Activation btk->cd11b_act nadph_ox NADPH Oxidase cd11b_act->nadph_ox ros ROS Production nadph_ox->ros apoptosis Apoptosis ros->apoptosis

Caption: Siglec-8 signaling leading to eosinophil apoptosis.[4]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Labeled Sialic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sialic acids are a class of nine-carbon acidic monosaccharides commonly found at the terminal positions of glycan chains on glycoproteins and glycolipids. In the context of biopharmaceuticals, the type and quantity of sialic acid, particularly N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), are critical quality attributes (CQAs) that can significantly impact the product's efficacy, stability, serum half-life, and immunogenicity.[1][2] Humans do not endogenously produce Neu5Gc, and its presence on a therapeutic glycoprotein can elicit an immune response.[1][2] Consequently, regulatory agencies such as the ICH (International Council for Harmonisation) mandate the characterization and quantification of sialic acid content in glycoprotein-based biotherapeutics.[1]

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a robust, sensitive, and widely adopted method for the analysis of sialic acids. Due to their lack of a strong chromophore, sialic acids require derivatization with a fluorescent label prior to detection.[3] The most common labeling reagent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid functionality of sialic acids to yield a highly fluorescent derivative.[4][5] This application note provides a detailed protocol for the release, labeling, and subsequent separation and quantification of sialic acids from glycoproteins using reversed-phase HPLC.

Principle of the Method

The overall workflow for sialic acid analysis by HPLC involves three main stages:

  • Release of Sialic Acids: Sialic acids are cleaved from the glycoprotein backbone, typically through mild acid hydrolysis or enzymatic digestion with neuraminidase.

  • Fluorescent Labeling: The released sialic acids are derivatized with DMB. This reaction is specific to α-keto acids and results in a stable, fluorescent product.

  • HPLC Separation and Quantification: The DMB-labeled sialic acids are separated on a reversed-phase HPLC column and detected by a fluorescence detector. Quantification is achieved by comparing the peak areas of the samples to a calibration curve generated from sialic acid standards.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_labeling Derivatization cluster_analysis Analysis Glycoprotein Glycoprotein Sample Release Sialic Acid Release (Acid Hydrolysis) Glycoprotein->Release ReleasedSialicAcids Released Sialic Acids Release->ReleasedSialicAcids Labeling DMB Labeling (50°C, in the dark) ReleasedSialicAcids->Labeling LabeledSialicAcids DMB-Labeled Sialic Acids Labeling->LabeledSialicAcids HPLC RP-HPLC Separation LabeledSialicAcids->HPLC FLD Fluorescence Detection (Ex: 373 nm, Em: 448 nm) HPLC->FLD Data Data Analysis & Quantification FLD->Data logical_relationship cluster_goal Analytical Goal cluster_methods HPLC Column Chemistries cluster_outcomes Performance Outcomes Goal Improved Sialic Acid Separation C18 Traditional C18 Column Goal->C18 RP_Amide Modern RP-Amide Column Goal->RP_Amide LongRun Longer Run Time C18->LongRun TernaryMP Complex Ternary Mobile Phase C18->TernaryMP CoElution Co-elution Issues C18->CoElution ShortRun Shorter Run Time RP_Amide->ShortRun BinaryMP Simpler Binary Mobile Phase RP_Amide->BinaryMP BetterRes Better Resolution RP_Amide->BetterRes ImprovedSens Improved Sensitivity RP_Amide->ImprovedSens

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Incorporation of N-Acetylneuraminic acid-13C-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low incorporation of N-Acetylneuraminic acid-13C-2 (Neu5Ac-13C-2) in their cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the metabolic pathway for the incorporation of exogenously supplied Neu5Ac-13C-2?

A1: Exogenously supplied N-Acetylneuraminic acid (Neu5Ac) is primarily utilized by cells through the sialic acid salvage pathway. It is transported into the cell and then activated in the nucleus to CMP-N-Acetylneuraminic acid (CMP-Neu5Ac) by the enzyme CMP-sialic acid synthetase.[1] This activated form, CMP-Neu5Ac-13C-2, is then transported into the Golgi apparatus where sialyltransferases transfer the labeled sialic acid onto nascent glycoconjugates (glycoproteins and glycolipids).[2] This pathway is distinct from the de novo synthesis pathway, which builds sialic acids from glucose and glutamine.

Q2: What are the primary reasons for low incorporation of Neu5Ac-13C-2?

A2: Low incorporation of Neu5Ac-13C-2 can be attributed to several factors:

  • Competition from the de novo synthesis pathway: The cell's own production of unlabeled Neu5Ac can dilute the pool of labeled precursors, leading to lower incorporation into glycans.[3]

  • Cell-type specific metabolism: Different cell lines exhibit varying efficiencies in sialic acid uptake and metabolism.[1]

  • Suboptimal labeling conditions: The concentration of Neu5Ac-13C-2, incubation time, and cell density can all significantly impact incorporation efficiency.

  • Poor cell health: Unhealthy or senescent cells have altered metabolic rates, which can reduce the uptake and incorporation of the label.[4]

  • Degradation of the labeled compound: While generally stable, prolonged incubation in culture media at 37°C could potentially lead to some degradation of Neu5Ac-13C-2.

Q3: How can I measure the incorporation efficiency of Neu5Ac-13C-2?

A3: The most accurate and common method for quantifying the incorporation of stable isotope-labeled compounds like Neu5Ac-13C-2 is liquid chromatography-mass spectrometry (LC-MS/MS).[5][6] This technique allows for the separation and quantification of both the labeled (Neu5Ac-13C-2) and unlabeled (Neu5Ac) forms of sialic acid. By comparing the peak areas of the labeled and unlabeled species, the percentage of isotopic enrichment can be calculated.

Q4: What is the role of GFAT inhibitors in enhancing Neu5Ac-13C-2 incorporation?

A4: Glutamine:fructose-6-phosphate amidotransferase (GFAT) is the rate-limiting enzyme in the de novo hexosamine biosynthetic pathway, which produces the precursors for sialic acid synthesis.[3] By using inhibitors of GFAT, such as Azaserine or 6-diazo-5-oxo-L-norleucine (DON), the de novo synthesis of unlabeled Neu5Ac can be suppressed. This reduction in the unlabeled pool increases the relative availability of the exogenously supplied Neu5Ac-13C-2 for the salvage pathway, thereby boosting its incorporation into cellular glycans.[3][7]

Troubleshooting Guide

Problem 1: Low or Undetectable Neu5Ac-13C-2 Incorporation

This is the most common issue encountered during metabolic labeling experiments. The following steps provide a systematic approach to identify and resolve the problem.

Troubleshooting Workflow for Low Neu5Ac-13C-2 Incorporation

TroubleshootingWorkflow start Low Neu5Ac-13C-2 Incorporation check_health Assess Cell Health and Viability start->check_health First, rule out viability issues optimize_conditions Optimize Labeling Conditions check_health->optimize_conditions If cells are healthy inhibit_denovo Inhibit De Novo Pathway optimize_conditions->inhibit_denovo If optimization is insufficient verify_analysis Verify Analytical Method inhibit_denovo->verify_analysis If still low success Successful Incorporation verify_analysis->success If method is sound

Caption: A logical workflow for troubleshooting low Neu5Ac-13C-2 incorporation.

Step 1: Assess Cell Health and Culture Conditions

Unhealthy cells will not incorporate the label efficiently.

Parameter Potential Issue Recommended Action
Cell Viability Low viability (<90%) indicates cellular stress, affecting metabolic activity.Perform a trypan blue exclusion assay or other viability test. Ensure cells are healthy before starting the experiment.
Cell Confluency Overly confluent or sparse cultures can have altered metabolic rates.Seed cells to reach 70-80% confluency at the time of harvest.
Passage Number High passage number can lead to senescence and altered metabolism.Use cells with a low passage number (typically <25).

Step 2: Optimize Labeling Conditions

The concentration of the labeled substrate and the duration of labeling are critical parameters.

Parameter Potential Issue Recommended Action
Neu5Ac-13C-2 Concentration Concentration may be too low for efficient uptake or too high, causing toxicity.Perform a dose-response experiment with a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM).
Labeling Duration Incubation time may be too short for significant incorporation.Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal labeling period for your cell line.

Step 3: Inhibit the De Novo Synthesis Pathway

Competition from the cell's own sialic acid production is a major factor in low incorporation.

Strategy Description Recommended Action
Reduce Precursors Lowering glucose and glutamine in the medium can decrease the flux through the de novo pathway.Use a low-glucose, low-glutamine medium. Adapt cells gradually to this medium to avoid stress.
Use GFAT Inhibitors Pharmacologically block the de novo pathway.Use Azaserine or 6-diazo-5-oxo-L-norleucine (DON). Perform a dose-response curve to find the optimal, non-toxic concentration.

Table of GFAT Inhibitor Concentrations and Expected Effects

Inhibitor Cell Line Typical Concentration Range Expected Increase in Incorporation Reference
AzaserineA5495 - 20 µM1.5 - 3 fold[7][8]
6-diazo-5-oxo-L-norleucine (DON)A5495 - 20 µM2 - 4 fold[7]
AzaserineHeLa10 - 50 µM1.5 - 2.5 fold[9]
6-diazo-5-oxo-L-norleucine (DON)HEK2931 - 10 µM2 - 5 fold[10]

Note: These are estimated ranges and should be optimized for your specific cell line and experimental conditions. Always perform a toxicity assay.

Step 4: Verify Your Analytical Method

Issues with sample preparation or the LC-MS/MS analysis can be mistaken for low incorporation.

Step Potential Issue Recommended Action
Metabolite Extraction Incomplete extraction of sialic acids.Use a validated extraction protocol (see Protocol 2). Ensure complete cell lysis.
LC-MS/MS Detection Suboptimal separation or detection parameters.Verify the mass transitions for both Neu5Ac and Neu5Ac-13C-2. Ensure proper chromatographic separation.
Data Analysis Incorrect peak integration or calculation of enrichment.Manually inspect chromatograms for correct peak integration. Use a clear formula for calculating isotopic enrichment.
Problem 2: High Background Signal or Contamination

High background can mask the signal from the labeled compound.

Potential Cause Troubleshooting Action
Incomplete Removal of Unincorporated Label Increase the number and volume of washes with ice-cold PBS after harvesting the cells.
Contamination from Reagents or Plasticware Use high-purity, MS-grade solvents and reagents. Use certified low-leachable plasticware.
LC-MS System Carryover Run blank injections between samples to ensure the system is clean.
Natural Isotopic Abundance Always include an unlabeled control sample to determine the natural abundance of isotopes in your system.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with Neu5Ac-13C-2
  • Cell Seeding: Seed cells in a culture plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in their standard growth medium.

  • Preparation of Labeling Medium: Prepare the desired culture medium (e.g., DMEM) supplemented with serum (dialyzed FBS is recommended to reduce unlabeled monosaccharides) and antibiotics. Add Neu5Ac-13C-2 to the desired final concentration (e.g., 50 µM).

  • Labeling: Aspirate the standard growth medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired duration (e.g., 48 hours) under standard culture conditions (37°C, 5% CO₂).

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells twice with a generous volume of ice-cold PBS to remove any residual unincorporated label.

    • Proceed immediately to metabolite extraction (Protocol 2).

Experimental Workflow for Neu5Ac-13C-2 Labeling

ExperimentalWorkflow start Seed Cells labeling Add Labeling Medium (with Neu5Ac-13C-2) start->labeling incubation Incubate (e.g., 48h) labeling->incubation harvest Harvest and Wash Cells incubation->harvest extraction Metabolite Extraction harvest->extraction analysis LC-MS/MS Analysis extraction->analysis end Data Interpretation analysis->end

Caption: A general workflow for a Neu5Ac-13C-2 metabolic labeling experiment.

Protocol 2: Metabolite Extraction from Adherent Mammalian Cells

This protocol is for the extraction of total intracellular sialic acids.

  • Quenching and Lysis: After washing the cells (Protocol 1, Step 5), add 1 mL of ice-cold 80% methanol (-80°C) to each well of a 6-well plate. Place the plate on dry ice for 10 minutes to ensure rapid quenching of metabolism and cell lysis.

  • Scraping: Use a cell scraper to detach the cells in the cold methanol.

  • Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

  • Drying: Dry the metabolite extract using a vacuum centrifuge.

  • Storage: Store the dried pellet at -80°C until LC-MS/MS analysis.

Protocol 3: Sample Preparation for Sialic Acid Analysis from Glycoproteins

This protocol is for the analysis of sialic acids incorporated into glycoproteins.

  • Protein Extraction and Quantification: After cell harvest, lyse the cells in a suitable buffer (e.g., RIPA buffer) and quantify the protein concentration using a standard assay (e.g., BCA assay).

  • Acid Hydrolysis: To release sialic acids from glycoproteins, add an equal volume of 4 M acetic acid to the protein sample. Incubate at 80°C for 2 hours.

  • Filtration: Centrifuge the hydrolyzed sample at 14,000 x g for 10 minutes. Filter the supernatant through a 10 kDa molecular weight cutoff filter to remove proteins and larger peptides.

  • Drying: Dry the filtrate containing the released sialic acids in a vacuum centrifuge.

  • Storage: Store the dried sample at -80°C until LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis of Neu5Ac-13C-2

This is a general guideline; specific parameters will need to be optimized for your instrument.

  • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for good retention and separation of polar metabolites like sialic acids.

  • Mobile Phases:

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 9.0

    • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 90% B) and gradually decrease to elute the polar compounds.

  • Mass Spectrometry:

    • Use a triple quadrupole mass spectrometer in negative ion mode.

    • Monitor the specific mass transitions (MRM) for unlabeled and labeled Neu5Ac.

      • Neu5Ac (unlabeled): Precursor ion (m/z) 308.1 -> Product ion (m/z) 87.0

      • Neu5Ac-13C-2 (labeled): Precursor ion (m/z) 310.1 -> Product ion (m/z) 89.0

Metabolic Pathway of Neu5Ac-13C-2 Incorporation

Neu5Ac_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_golgi Golgi Apparatus Neu5Ac_13C_2_ext Neu5Ac-13C-2 Neu5Ac_13C_2_cyt Neu5Ac-13C-2 Neu5Ac_13C_2_ext->Neu5Ac_13C_2_cyt Uptake CMP_Neu5Ac_13C_2 CMP-Neu5Ac-13C-2 Neu5Ac_13C_2_cyt->CMP_Neu5Ac_13C_2 Activation (CMP-Sialic Acid Synthetase) Glycoconjugates Labeled Glycoconjugates CMP_Neu5Ac_13C_2->Glycoconjugates Sialylation (Sialyltransferases)

Caption: Simplified schematic of the salvage pathway for Neu5Ac-13C-2 incorporation.

References

Technical Support Center: Optimizing N-Acetylneuraminic Acid-13C-2 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetylneuraminic acid-13C-2 metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to optimizing labeling time and ensuring successful incorporation of this compound into cellular glycoconjugates.

Frequently Asked Questions (FAQs)

Q1: What is the expected timeframe for sufficient labeling of glycoproteins with this compound?

The optimal labeling time can vary depending on the cell type, its metabolic rate, and the specific glycoprotein of interest. Based on kinetic studies of related labeled monosaccharides, significant incorporation can be expected to begin within 4 to 8 hours. Labeling will continue to increase and approach a steady state, or near-maximal labeling, between 24 and 48 hours in many cell lines. For studies focusing on metabolic flux, shorter time points may be more appropriate, whereas achieving high-level incorporation for structural analysis may require longer incubation times. To determine the ideal labeling duration for a specific experimental system, it is highly recommended to perform a preliminary time-course experiment.

Q2: I am observing low or no incorporation of the 13C label. What are the potential causes and how can I troubleshoot this?

Low labeling efficiency can result from several factors. Please refer to our detailed Troubleshooting Guide: Low or No Incorporation below for a step-by-step approach to identifying and resolving the issue. Common causes include inefficient cellular uptake, metabolic bottlenecks, and competition from endogenous N-Acetylneuraminic acid synthesis.

Q3: How is exogenous this compound metabolized by cells?

Exogenous N-Acetylneuraminic acid (Neu5Ac) is transported into the cell. In the nucleus, it is converted into its activated form, CMP-N-Acetylneuraminic acid-13C-2, by the enzyme CMP-sialic acid synthetase. This activated, labeled sugar is then transported into the Golgi apparatus, where sialyltransferases incorporate it into growing glycan chains on glycoproteins and glycolipids. These newly synthesized, labeled glycoconjugates are then transported to the cell surface or secreted.

Q4: Can the concentration of this compound in the medium affect the labeling time?

Yes, the concentration of the labeled precursor can impact both the rate and extent of incorporation. A higher concentration may lead to faster and more robust labeling, but it is crucial to optimize this to avoid any potential cytotoxicity. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Data Presentation

Expected Labeling Progression

The following table summarizes the expected progression of this compound incorporation over time, based on data from analogous metabolic labeling experiments. Researchers should use this as a guideline and perform a time-course experiment to determine the optimal timing for their specific system.

Incubation TimeExpected Label Incorporation LevelRecommended Application
0 - 4 hoursLow but detectableInitial uptake and flux measurements
4 - 12 hoursModerate and increasingGood starting point for protocol optimization
12 - 24 hoursSubstantial, approaching steady stateSuitable for most applications requiring significant labeling
24 - 48 hoursHigh, near-maximalRecommended for experiments needing high incorporation for detection or structural analysis
48+ hoursPlateau/MaximalTo confirm steady-state labeling has been achieved

Troubleshooting Guides

Guide: Low or No Incorporation of this compound

This guide provides a logical workflow to diagnose and resolve common issues leading to poor labeling efficiency.

G start Low/No 13C Incorporation Detected uptake Inefficient Cellular Uptake? start->uptake metabolism Metabolic Bottleneck? uptake->metabolism No sol_uptake Increase Neu5Ac-13C-2 concentration. Verify cell line's uptake efficiency. uptake->sol_uptake Yes competition Competition with Endogenous Synthesis? metabolism->competition No sol_metabolism Check expression/activity of key enzymes (e.g., CMP-sialic acid synthetase). metabolism->sol_metabolism Yes viability Poor Cell Health/Viability? competition->viability No sol_competition Ensure standard Neu5Ac is absent from media. Consider inhibitors of de novo synthesis if applicable. competition->sol_competition Yes sol_viability Perform cell viability assay (e.g., Trypan Blue). Ensure optimal culture conditions. viability->sol_viability Yes end Successful Labeling viability->end No sol_uptake->end sol_metabolism->end sol_competition->end sol_viability->end G cluster_1 Cytosol cluster_2 Nucleus cluster_3 Golgi Apparatus Neu5Ac-13C-2_ext N-Acetylneuraminic acid-13C-2 Neu5Ac-13C-2_cyt N-Acetylneuraminic acid-13C-2 Neu5Ac-13C-2_ext->Neu5Ac-13C-2_cyt Transport CMP-Neu5Ac-13C-2 CMP-N-Acetylneuraminic acid-13C-2 Neu5Ac-13C-2_cyt->CMP-Neu5Ac-13C-2 Activation (CMP-sialic acid synthetase) Glycoconjugate Labeled Glycoconjugate CMP-Neu5Ac-13C-2->Glycoconjugate Incorporation (Sialyltransferases) Cell_Membrane G cluster_timepoints Harvest at Time Points start Start seed Seed Cells start->seed add_label Add Labeling Medium (Neu5Ac-13C-2) seed->add_label incubate Incubate (37°C, 5% CO2) add_label->incubate t1 4h incubate->t1 t2 8h incubate->t2 t3 12h incubate->t3 t4 24h incubate->t4 t5 48h incubate->t5 process Process Samples for Analysis (e.g., LC-MS/MS) t1->process t2->process t3->process t4->process t5->process analyze Quantify 13C Incorporation process->analyze end Determine Optimal Time analyze->end

N-Acetylneuraminic acid-13C-2 degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetylneuraminic acid-13C-2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this isotopically labeled compound during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern? N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid, is a critical monosaccharide found at the outermost end of glycan chains on glycoproteins and glycolipids. It plays a significant role in various biological processes, including cell signaling and pathogen recognition. The isotopically labeled version, this compound, is used as an internal standard in quantitative mass spectrometry-based assays to accurately measure the amount of natural sialic acid. Its stability is paramount because any degradation of the standard during sample preparation will lead to inaccurate quantification of the target analyte.

Q2: Does the 13C-2 isotopic label affect the chemical stability of the molecule? No, the incorporation of two Carbon-13 isotopes does not significantly alter the chemical properties or stability of the N-Acetylneuraminic acid molecule. The degradation pathways, kinetics, and susceptibility to factors like pH and temperature are considered identical to its unlabeled counterpart. Therefore, stability data for standard N-Acetylneuraminic acid (Neu5Ac) is directly applicable.

Q3: What are the optimal storage conditions for this compound? For long-term stability, the compound should be stored as a crystalline solid at -20°C.[1][2] Aqueous stock solutions are not recommended for storage for more than one day.[1] If an aqueous solution must be stored, it should be aliquoted and flash-frozen, though fresh preparation is always preferable.

Q4: How do pH and temperature impact the stability of this compound in solution? The stability of the molecule is highly dependent on both pH and temperature.

  • pH: The compound is highly stable in a pH range of 3.0 to 10.0.[3][4][5] Significant degradation occurs in strongly acidic (pH < 3.0) and strongly alkaline (pH > 10.0) conditions.[3][4][5]

  • Temperature: Elevated temperatures accelerate degradation, particularly at non-optimal pH values.[4][5] For instance, autoclaving at 121°C for 20 minutes can lead to over 75% degradation at pH 2.0.[4] It is recommended to perform all sample preparation steps on ice or at 4°C whenever possible.

Q5: What is lactonization and how can it be prevented during sample preparation? Lactonization is an intramolecular reaction where the carboxylic acid group of the sialic acid forms a cyclic ester (a lactone) with one of its hydroxyl groups.[6] This is primarily promoted by acidic conditions and can be accelerated by heat.[6] Lactonization is a major issue in mass spectrometry analysis as it causes a mass shift, leading to signal loss and misinterpretation of data.[6] To prevent it, maintain a neutral to slightly alkaline pH during sample processing and minimize exposure time to acidic reagents.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or Inconsistent Recovery of Labeled Standard Degradation during acid hydrolysis: The use of strong acids (e.g., HCl, TFA) and high heat to release sialic acids from glycoproteins is a primary cause of degradation.[6]Use enzymatic release: Employ a sialidase (neuraminidase) for gentle and specific cleavage of sialic acid residues under mild conditions (e.g., 37°C, neutral pH).[7][8] Use milder acid conditions: If acid hydrolysis is necessary, use a weaker acid like acetic acid and optimize time and temperature to minimize degradation.[9]
High temperatures during processing: Steps like evaporation or concentration at elevated temperatures can cause significant loss.Keep samples on ice whenever possible. If a drying step is required, use a vacuum concentrator (SpeedVac) at a low temperature setting.[10]
Extreme pH conditions: Buffers used during extraction or purification may be too acidic or alkaline.Ensure all buffers and solutions used in the sample preparation workflow are within the stable pH range of 3.0-10.0.[4][5]
Presence of oxidizing agents: Reagents like hydrogen peroxide can rapidly degrade the molecule.[3][4]Ensure all reagents are free from oxidizing contaminants.
Unexpected Peaks or Mass Shifts in Mass Spec Data Lactonization: Exposure to acidic conditions (e.g., during HPLC separation with TFA mobile phase or acidic SPE elution) causes the formation of lactones.[6]Minimize exposure time to acidic conditions.[6] Adjust the pH of the sample to neutral immediately after acidic steps. Consider a derivatization step (e.g., amidation) to protect the carboxyl group prior to analysis.[6][11]
Deacetylation: Exposure to strongly alkaline conditions (pH > 10.0) can cause the removal of the N-acetyl group.[4]Avoid using strongly basic solutions during sample preparation.
Isotopic Dilution Effects Incomplete labeling of biological sample: If used in metabolic labeling experiments, the endogenous pool of unlabeled Neu5Ac can dilute the isotopic enrichment.[12]This is not applicable when using the compound as a spike-in standard. However, in metabolic labeling, ensure sufficient cell doublings (at least 5-6) in the labeled medium to achieve >97% incorporation.[12]

Quantitative Data: Stability Under Thermal and pH Stress

The following table summarizes the percentage of N-Acetylneuraminic acid remaining after 6 hours of heating at various temperatures and pH values. This data is directly applicable to the 13C-2 labeled variant.

TemperaturepH 1.0pH 2.0pH 11.0pH 12.0
60°C 91.5%94.5%88.1%45.1%
70°C 78.5%85.3%69.2%19.5%
80°C 62.4%71.9%50.1%5.8%
90°C 48.0%59.6%36.0%1.5%
Data synthesized from studies on N-acetylneuraminic acid degradation kinetics.[4]

Experimental Protocols

Protocol: Enzymatic Release of Sialic Acids from Glycoproteins

This protocol describes a robust method for releasing terminal sialic acids from glycoproteins while minimizing the degradation of the analyte and the this compound internal standard.

Materials:

  • Glycoprotein sample

  • This compound standard solution

  • Sialidase A (Neuraminidase) from Arthrobacter ureafaciens[13]

  • 50 mM Sodium Phosphate Buffer, pH 7.0

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Centrifugal filter units (e.g., 10 kDa MWCO) for protein removal

  • HPLC or Mass Spectrometer for analysis

Procedure:

  • Sample Preparation: Dissolve or dilute the glycoprotein sample in the 50 mM Sodium Phosphate Buffer. A typical reaction may contain 10-100 µg of glycoprotein.

  • Internal Standard Spiking: Add a known amount of this compound standard solution to the sample. The amount should be chosen to be within the linear range of the analytical instrument.

  • Enzyme Addition: Add Sialidase A to the sample. The optimal amount of enzyme may need to be determined empirically for each specific glycoprotein, but a starting point is 1-5 mU per reaction.[7]

  • Incubation: Gently mix and incubate the reaction at 37°C. Incubation times can range from 30 minutes to overnight, depending on the glycoprotein.[7] An initial time-course experiment is recommended to determine the optimal incubation time for maximal release.

  • Reaction Termination & Protein Removal: After incubation, terminate the reaction by removing the enzyme and undigested glycoprotein. This is best achieved using a centrifugal filter unit (e.g., 10 kDa MWCO). Place the reaction mixture in the filter unit and centrifuge according to the manufacturer's instructions.

  • Sample Collection: The released sialic acids (including the 13C-2 standard) will be in the filtrate. Collect the filtrate for analysis.

  • Analysis: The sample is now ready for analysis by methods such as HPAE-PAD, LC-MS, or derivatization followed by fluorescence detection.[9][14]

Visualizations

Neu5Ac This compound Acid Strongly Acidic Conditions (pH < 3.0) + Heat Alkali Strongly Alkaline Conditions (pH > 10.0) + Heat Lactone Degradation Product: Lactone Formation Acid->Lactone Loss Loss of Sialic Acid (Hydrolysis) Acid->Loss Deacetyl Degradation Product: De-N-acetylation Alkali->Deacetyl

Caption: Potential degradation pathways for N-Acetylneuraminic acid.

Start Glycoprotein Sample Spike Spike with This compound Internal Standard Start->Spike Enzyme Add Sialidase A (Enzymatic Release) Spike->Enzyme Incubate Incubate at 37°C (Maintain pH 6-8) Enzyme->Incubate Filter Remove Protein (e.g., 10 kDa MWCO Filter) Incubate->Filter CCP Critical Control Points: - Gentle Enzymatic Release - Maintain Neutral pH - Avoid High Temperatures Incubate->CCP Collect Collect Filtrate (Contains Free Sialic Acids) Filter->Collect Analysis LC-MS / HPLC Analysis Collect->Analysis

Caption: Recommended experimental workflow for sialic acid analysis.

Cytosol Cytosol Neu5Ac_pool N-Acetylneuraminic acid (Labeled or Unlabeled Pool) Nucleus Nucleus CMP_Neu5Ac CMP-Neu5Ac (Activated Form) Golgi Golgi Apparatus Glycoprotein Nascent Glycoprotein Membrane Cell Surface Neu5Ac_pool->Nucleus Activation CMP_Neu5Ac->Golgi Transport Sialylated_GP Sialylated Glycoprotein Glycoprotein->Sialylated_GP Sialyltransferase Action Sialylated_GP->Membrane

Caption: Simplified metabolic pathway of N-Acetylneuraminic acid.

References

Technical Support Center: Optimizing N-Acetylneuraminic Acid-13C-2 NMR Signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) for the N-Acetylneuraminic acid-13C-2 (Neu5Ac-13C-2) signal in Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

This guide addresses common issues encountered during NMR experiments with 13C-labeled N-Acetylneuraminic acid, focusing on the challenging C2 quaternary carbon signal.

Question 1: Why is the signal-to-noise ratio for my Neu5Ac-13C-2 signal consistently low?

Answer:

Several factors can contribute to a poor signal-to-noise ratio for the Neu5Ac-13C-2 signal. The C2 carbon is a quaternary carbon, which presents two primary challenges: it lacks directly attached protons, meaning it does not benefit from the Nuclear Overhauser Effect (NOE), and it typically has a long spin-lattice relaxation time (T1).[1][2] Additionally, issues with sample preparation and suboptimal acquisition parameters can further diminish the signal. A systematic approach to troubleshooting is often the most effective.

dot

Caption: A workflow for troubleshooting low signal-to-noise.

Question 2: What are the optimal sample preparation conditions for Neu5Ac-13C-2 NMR?

Answer:

Proper sample preparation is critical for a successful NMR experiment. For Neu5Ac-13C-2, consider the following:

  • Concentration: A higher concentration generally leads to a better signal-to-noise ratio.[3] For quantitative 13C NMR, a concentration of around 0.1 M has been used successfully for 13C-labeled Neu5Ac.[4] For routine qualitative spectra, aim for 50-100 mg of your compound dissolved in 0.5-0.7 mL of solvent.[5]

  • Solvent: Aqueous solutions are common for sialic acid analysis. A mixture of 95:5 v/v H2O:D2O is a suitable solvent system.[4] The D2O provides the lock signal for the spectrometer.

  • Filtering: Always filter your sample into the NMR tube to remove any particulate matter, which can degrade the magnetic field homogeneity and lead to broader lines.[3]

  • NMR Tubes: Use high-quality NMR tubes that are clean and free of scratches or cracks.

ParameterRecommendationRationale
Concentration ~0.1 MMaximizes the number of target nuclei in the active volume.[4]
Solvent 95:5 v/v H2O:D2OMimics physiological conditions and provides a deuterium lock signal.[4]
Sample Volume ~300 µL for 3-mm tubesEnsures sufficient sample height in the NMR coil.[4]
Filtering Yes, through glass wool or a syringe filterRemoves particulates that cause line broadening.[3]

Question 3: How can I optimize the NMR acquisition parameters to enhance the Neu5Ac-13C-2 signal?

Answer:

Optimizing acquisition parameters is a crucial step in improving the signal-to-noise ratio, especially for a quaternary carbon like Neu5Ac-13C-2.

dot

Acquisition_Parameters Parameters Key Acquisition Parameters Number of Scans (NS) Relaxation Delay (D1) Flip Angle (α) Acquisition Time (AQ) Effects Effects on S/N S/N ∝ √NS Allows for T1 relaxation Affects signal intensity per scan Determines resolution Parameters:f1->Effects:f1 Parameters:f2->Effects:f2 Parameters:f3->Effects:f3 Parameters:f4->Effects:f4 Optimization Optimization Strategy Increase for weak signals Set to ~5 x T1 for quantitative analysis Use smaller angle (e.g., 30°) for long T1 Balance with D1 for optimal S/N per unit time Effects:f1->Optimization:f1 Effects:f2->Optimization:f2 Effects:f3->Optimization:f3 Effects:f4->Optimization:f4

Caption: Interplay of key NMR acquisition parameters.

  • Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the signal-to-noise ratio requires quadrupling the experiment time. For weak signals, increasing the number of scans is a straightforward approach.

  • Relaxation Delay (D1): This delay allows the magnetization to return to equilibrium along the z-axis between pulses. For quantitative measurements, D1 should be at least 5 times the longest T1 value. The T1 for the carbons in Neu5Ac has been measured to be approximately 5 seconds under specific conditions.[4] Therefore, a D1 of 25-35 seconds would be appropriate for quantitative analysis.[4] For routine qualitative spectra, a shorter D1 can be used in combination with a smaller flip angle.

  • Pulse (Flip) Angle: A 90° pulse provides the maximum signal per scan but requires a long relaxation delay. For quaternary carbons with long T1 values, using a smaller flip angle (e.g., 30°) can be more efficient as it allows for a shorter D1, enabling more scans to be acquired in the same amount of time.[6]

  • Acquisition Time (AQ): This parameter determines the resolution of the spectrum. A longer acquisition time provides better resolution but also increases the experimental time.

ParameterFor Qualitative AnalysisFor Quantitative Analysis
Pulse Angle 30°90°
Relaxation Delay (D1) ~1-2 x T1 (~5-10 s)>5 x T1 (~25-35 s)[4]
Number of Scans (NS) As needed for desired S/NSufficient for high S/N for accurate integration

Question 4: Are there any advanced techniques to significantly boost the Neu5Ac-13C-2 signal?

Answer:

Yes, when standard optimization is insufficient, advanced techniques can provide a significant signal enhancement:

  • Paramagnetic Relaxation Agents: Adding a small amount of a paramagnetic relaxation agent, such as Chromium(III) acetylacetonate (Cr(acac)3), can dramatically shorten the T1 relaxation times of all carbons, including quaternary ones.[7] This allows for a much shorter relaxation delay (D1) and, consequently, more scans in a given period, leading to a substantial improvement in the signal-to-noise ratio.[7] A concentration of approximately 0.1 M is often recommended.[6]

  • Cryoprobes: If available, using a cryogenically cooled probe can increase the signal-to-noise ratio by a factor of four or more.[7] This is due to the reduction of thermal noise in the detection coil.[7]

Experimental Protocol: Quantitative 1D 13C NMR of this compound

This protocol is adapted from established methods for quantitative 13C NMR of 13C-labeled Neu5Ac.[4]

  • Sample Preparation:

    • Accurately weigh an appropriate amount of [2-13C]Neu5Ac to prepare a ~0.1 M solution.

    • Dissolve the sample in a 95:5 (v/v) mixture of H2O and D2O.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 3-mm NMR tube.

    • The final sample volume should be approximately 300 µL.[4]

  • Spectrometer Setup:

    • Tune and match the 13C probe.

    • Ensure the sample is at the desired temperature (e.g., 25 °C).[4]

    • Perform standard shimming procedures to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use an inverse-gated decoupling sequence to suppress the NOE for accurate quantification.

    • Pulse Angle: Set to 90°.

    • Relaxation Delay (D1): Set to 35 seconds to ensure full relaxation (at least 5 x T1 of ~5s).[4]

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio suitable for accurate integration.

  • Processing:

    • Apply a minimal line-broadening window function.[4]

    • Perform Fourier transformation.

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signal of interest.

Frequently Asked Questions (FAQs)

Q1: What are the expected 13C chemical shifts for the C2 carbon of N-Acetylneuraminic acid?

A1: The chemical shift of the C2 carbon of Neu5Ac is sensitive to its chemical environment and can exist in multiple forms in solution. The major forms are the α- and β-pyranoses, with smaller amounts of the acyclic keto, enol, and keto hydrate forms also present, particularly at lower pH.[4][8]

Form of Neu5AcApproximate 13C-2 Chemical Shift (ppm)
β-pyranose~96.0
α-pyranose~96.5
Keto hydrate~94.0[8]
Enol~143.0[8]
Keto~198.0[8]

Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature.

Q2: Can I use polarization transfer techniques like DEPT to enhance the Neu5Ac-13C-2 signal?

A2: Standard polarization transfer experiments like DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT rely on one-bond C-H couplings to transfer magnetization from protons to carbons.[2] Since the C2 carbon of Neu5Ac is a quaternary carbon with no directly attached protons, these techniques will not detect or enhance its signal.[7]

Q3: How does pH affect the NMR spectrum of N-Acetylneuraminic acid?

A3: The pH of the solution can influence the equilibrium between the different forms of Neu5Ac.[4] For instance, the relative amounts of the acyclic keto, enol, and hydrate forms are more significant at acidic pH.[8] This can lead to the appearance of additional small peaks in the 13C spectrum corresponding to the C2 carbon in these different forms.

Q4: Is isotopic enrichment with 13C necessary to observe the Neu5Ac-13C-2 signal?

A4: While it is possible to observe signals from naturally abundant 13C (about 1.1%), the signal-to-noise ratio will be very low, especially for a quaternary carbon. For targeted studies of the C2 carbon, using isotopically enriched [2-13C]Neu5Ac is highly recommended to obtain a spectrum with a good signal-to-noise ratio in a reasonable amount of time.

References

Technical Support Center: Synthesis of N-Acetylneuraminic acid-13C-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Acetylneuraminic acid-13C-2 (Neu5Ac-13C-2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical and enzymatic synthesis of this isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main approaches for synthesizing this compound are chemical synthesis and enzymatic (or chemoenzymatic) synthesis.

  • Chemical Synthesis: This method involves a multi-step organic synthesis, often starting from simpler, commercially available isotopically labeled precursors. It allows for precise control over the position of the isotopic label but can be complex, involving harsh reaction conditions and the need for extensive purification.

  • Enzymatic Synthesis: This approach utilizes enzymes to catalyze the formation of Neu5Ac-13C-2. A common method is a one-pot, two-enzyme system using N-acetyl-D-glucosamine 2-epimerase (AGE) and N-acetylneuraminate lyase (NAL).[1][2] This method offers high stereoselectivity and milder reaction conditions, often leading to higher yields of the desired product.[3]

Q2: Where is the 13C label typically introduced in this compound?

A2: The "-13C-2" designation indicates that the isotopic label is at the C2 position of the N-Acetylneuraminic acid molecule. This is typically achieved by using a precursor molecule that is already labeled at the desired carbon atom. For instance, in enzymatic synthesis, [2-13C]-pyruvate can be used as a substrate for the N-acetylneuraminate lyase (NAL) catalyzed condensation with N-acetyl-D-mannosamine (ManNAc).

Q3: Does the 13C isotope affect the reaction kinetics?

A3: Yes, a kinetic isotope effect (KIE) can be observed in enzymatic reactions involving 13C-labeled substrates. The C-C bond involving the 13C atom is stronger than a C-C bond with a 12C atom, which can lead to a slightly slower reaction rate for the isotopically labeled substrate.[4][5] While often assumed to be negligible in metabolic flux analysis, this effect can be significant in certain enzymatic conversions and may require optimization of reaction times or enzyme concentrations to achieve desired yields.[4][5]

Q4: What are the major challenges in the purification of this compound?

A4: The main purification challenges include separating the final product from unreacted starting materials, enzyme catalysts (in enzymatic synthesis), and any side products. Common purification techniques include ion-exchange chromatography, which separates molecules based on their charge.[6][7] Given that N-Acetylneuraminic acid is an acidic sugar, anion-exchange chromatography is often employed. Careful pH control during purification is crucial to prevent degradation or side reactions of the product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Enzymatic Synthesis:
Suboptimal enzyme ratio (AGE:NAL)Optimize the ratio of AGE to NAL. A common starting point is a 1:4 ratio, but this may need to be adjusted based on the specific activity of your enzyme preparations.[8]
Pyruvate inhibitionHigh concentrations of pyruvate can inhibit both AGE and NAL.[8] Maintain an optimal pyruvate concentration, typically around 70 mM, or use a fed-batch approach to add pyruvate gradually throughout the reaction.[8]
Reversible nature of the enzymatic reactionsThe reactions catalyzed by both AGE and NAL are reversible, which can limit the final product yield.[8] To drive the reaction towards product formation, consider using a higher concentration of one of the substrates (while being mindful of inhibition) or removing the product as it is formed, for example, by using an enzyme membrane reactor.[3]
Inactive enzymesEnsure the enzymes are active and properly folded. Overexpression of enzymes can sometimes lead to the formation of inactive inclusion bodies.
Suboptimal pH or temperatureThe optimal pH for the coupled reaction is typically around 8.5, and the optimal temperature is around 37°C.[8] Verify and adjust these parameters for your specific enzyme system.
Chemical Synthesis:
Incomplete reactionMonitor the reaction progress using techniques like TLC or NMR. If the reaction has stalled, consider extending the reaction time, increasing the temperature (if the product is stable), or adding more of a key reagent.
Side reactions (e.g., lactonization)The formation of intramolecular lactones or lactams can be a competing reaction under acidic or basic conditions.[9] Careful control of pH and the use of appropriate protecting groups are crucial to minimize these side reactions.
Degradation of starting material or productN-Acetylneuraminic acid and its precursors can be sensitive to harsh chemical conditions. Use the mildest effective conditions and protect sensitive functional groups when necessary.
Issue 2: Presence of Impurities and Side Products
Potential Cause Suggested Solution
Enzymatic Synthesis:
Accumulation of intermediates (GlcNAc, ManNAc)This is a common issue due to the equilibrium of the enzymatic reactions.[8][10] To address this, optimize the enzyme ratio and reaction time. In some cases, a downstream processing step to remove these unreacted sugars may be necessary.
De-O-acetylation of the productThe acetyl group can be labile under certain pH conditions. Maintain a near-neutral pH (around 7.5) during the enzymatic reaction and subsequent purification steps to minimize this side reaction.[9]
Chemical Synthesis:
Formation of diastereomersThe stereoselectivity of chemical reactions can be a challenge. Optimize reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired diastereomer. Chiral chromatography may be required for separation if a mixture is formed.
Incomplete removal of protecting groupsEnsure deprotection reactions go to completion by monitoring with TLC or NMR. If necessary, repeat the deprotection step or use a more effective reagent.
Residual solvents or reagentsThoroughly purify the final product using techniques like crystallization, precipitation, or chromatography to remove any residual chemicals from the synthesis.

Quantitative Data Summary

The following table summarizes typical yields for different synthesis methods of N-Acetylneuraminic acid. Note that yields for the 13C-2 labeled version may be slightly different due to the kinetic isotope effect and are often optimized for smaller scales due to the cost of the labeled precursor.

Synthesis Method Starting Material(s) Key Reagents/Enzymes Typical Yield Reference
Enzymatic (One-pot)N-acetyl-D-glucosamine, PyruvateAGE, NAL~77% (molar conversion)[11]
ChemoenzymaticN-acetyl-D-mannosamine, PyruvateNAL~60%[11]
Enzymatic (Continuous Flow)N-acetyl-D-mannosamine, PyruvateImmobilized NAL82% (conversion ratio)[3]
Chemical SynthesisN-acetyl-D-glucosamine derivativeMulti-step with protecting groupsVaries significantly depending on the route[12]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is a general guideline for a one-pot synthesis using N-acetyl-D-glucosamine 2-epimerase (AGE) and N-acetylneuraminate lyase (NAL).

Materials:

  • N-acetyl-D-glucosamine (GlcNAc)

  • [2-13C]-Sodium Pyruvate

  • N-acetyl-D-glucosamine 2-epimerase (AGE)

  • N-acetylneuraminate lyase (NAL)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • ATP (Adenosine triphosphate)

  • MgCl2 (Magnesium chloride)

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 100 mM GlcNAc, 70 mM [2-13C]-Sodium Pyruvate, 2.5 mM ATP, and 2 mM MgCl2.[8]

  • Add AGE and NAL to the reaction mixture. A typical starting ratio is 1:4 (U/L of AGE to NAL).[8]

  • Incubate the reaction mixture at 37°C with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing for the formation of Neu5Ac-13C-2 using HPLC or NMR.

  • Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by boiling for 5 minutes to denature the enzymes.[8]

  • Centrifuge the mixture to pellet the denatured enzymes.

  • Collect the supernatant containing the product for purification.

Purification (Ion-Exchange Chromatography):

  • Equilibrate an anion-exchange column (e.g., DEAE-Sepharose) with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).[6]

  • Load the supernatant from the enzymatic reaction onto the column.

  • Wash the column with the equilibration buffer to remove unbound, neutral, or positively charged impurities.

  • Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).

  • Collect fractions and analyze for the presence of the product.

  • Pool the fractions containing pure product and desalt if necessary.

Visualizations

Experimental Workflow for Enzymatic Synthesis

Enzymatic_Synthesis_Workflow cluster_reaction One-Pot Reaction cluster_purification Purification GlcNAc GlcNAc ManNAc ManNAc-13C-2 GlcNAc->ManNAc AGE Pyruvate [2-13C]-Pyruvate Neu5Ac Neu5Ac-13C-2 Pyruvate->Neu5Ac NAL ManNAc->GlcNAc ManNAc->Neu5Ac NAL Neu5Ac->Pyruvate Neu5Ac->ManNAc ReactionMix Reaction Mixture Denaturation Heat Denaturation ReactionMix->Denaturation Centrifugation Centrifugation Denaturation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant IonExchange Anion-Exchange Chromatography Supernatant->IonExchange PureProduct Pure Neu5Ac-13C-2 IonExchange->PureProduct

Caption: Workflow for the one-pot enzymatic synthesis and purification of this compound.

Troubleshooting Logic for Low Yield in Enzymatic Synthesis

Troubleshooting_Low_Yield Start Low Yield of Neu5Ac-13C-2 CheckEnzymes Are enzymes active and in optimal ratio? Start->CheckEnzymes CheckConditions Are reaction conditions (pH, temp) optimal? CheckEnzymes->CheckConditions Yes OptimizeEnzymes Optimize enzyme ratio (e.g., 1:4 AGE:NAL). Check for inclusion bodies. CheckEnzymes->OptimizeEnzymes No CheckSubstrates Is there substrate inhibition (pyruvate)? CheckConditions->CheckSubstrates Yes OptimizeConditions Adjust pH to ~8.5 and temperature to ~37°C. CheckConditions->OptimizeConditions No CheckEquilibrium Has the reaction reached equilibrium? CheckSubstrates->CheckEquilibrium No OptimizeSubstrates Use fed-batch pyruvate addition or optimal initial concentration. CheckSubstrates->OptimizeSubstrates Yes DriveEquilibrium Consider product removal (e.g., membrane reactor) or substrate excess. CheckEquilibrium->DriveEquilibrium Yes Success Yield Improved CheckEquilibrium->Success No OptimizeEnzymes->CheckEnzymes OptimizeConditions->CheckConditions OptimizeSubstrates->CheckSubstrates DriveEquilibrium->Success

Caption: A logical flowchart for troubleshooting low yield in the enzymatic synthesis of Neu5Ac-13C-2.

References

Cell viability problems with N-Acetylneuraminic acid-13C-2 labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues during metabolic labeling experiments with N-Acetylneuraminic acid-13C-2 (Neu5Ac-13C-2).

Frequently Asked Questions (FAQs)

Q1: Is the 13C isotope in this compound expected to be toxic to my cells?

A1: In contrast to deuterium (²H) labeling, which can have dose-dependent cytotoxic effects, labeling with the stable isotope ¹³C is generally considered to have a negligible effect on cell viability.[1] The subtle increase in mass from the ¹³C isotope does not typically lead to the significant kinetic isotope effects that can disrupt cellular processes.[1] Therefore, any observed cytotoxicity is more likely related to other factors such as the concentration of Neu5Ac, potential impurities, or the specific metabolic state of your cell line.

Q2: What is the typical concentration range for Neu5Ac metabolic labeling in cell culture?

A2: The optimal concentration of Neu5Ac for metabolic labeling can vary significantly between cell lines and experimental goals. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cells. As a general starting point for sialic acid derivatives, concentrations can range from low micromolar (µM) to low millimolar (mM). For some cell lines, high concentrations of exogenous monosaccharides can be detrimental to cell health.[2]

Q3: How long should I incubate my cells with Neu5Ac-13C-2?

A3: The ideal labeling time depends on the cell type, its metabolic rate, and the turnover of sialoglycans on the proteins or lipids of interest. Significant incorporation can often be seen within 4 to 6 hours, with labeling approaching a steady state after 24 to 48 hours.[2] It is highly recommended to perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal labeling duration for your specific experimental system without compromising cell viability.[2]

Q4: Can the purity of the Neu5Ac-13C-2 reagent affect my experiment?

A4: Absolutely. Impurities in the labeling reagent can be a source of cytotoxicity. Always use a high-purity, well-characterized reagent. It is advisable to verify the isotopic purity of your tracer from the manufacturer's certificate of analysis.[3]

Troubleshooting Guides

This section addresses specific issues you might encounter during your this compound labeling experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Decreased Cell Viability and Proliferation After Adding Neu5Ac-13C-2

Question: I've noticed a significant drop in cell viability and a slowdown in proliferation after adding Neu5Ac-13C-2 to my culture. What could be the cause?

Possible Causes and Solutions:

Potential Cause Recommended Solution
Concentration-Dependent Toxicity High concentrations of Neu5Ac may be toxic to your specific cell line. Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and identify a non-toxic working concentration.
Contamination of the Labeling Reagent The Neu5Ac-13C-2 reagent may contain cytotoxic impurities. If possible, test a new batch of the reagent or one from a different supplier. Ensure proper sterile handling of the stock solution.
Metabolic Overload An excess of exogenous sialic acid might disrupt the natural metabolic balance of the cell, particularly in the sialic acid biosynthesis and recycling pathways. Try lowering the concentration and gradually increasing it to allow the cells to adapt.
Osmotic Stress The addition of a high concentration of any molecule to the culture medium can alter its osmolarity, leading to cellular stress. Ensure the final concentration of Neu5Ac-13C-2 does not significantly change the medium's osmolarity.
Cell Line Sensitivity Some cell lines may be inherently more sensitive to perturbations in sialic acid metabolism. Consult the literature for information on sialic acid metabolism in your specific cell model.
Issue 2: Low Incorporation of Neu5Ac-13C-2 into Glycans

Question: My mass spectrometry results show very low or no incorporation of the 13C label, even at concentrations that are affecting cell viability. What should I do?

Possible Causes and Solutions:

Potential Cause Recommended Solution
Inefficient Cellular Uptake The uptake of N-Acetylneuraminic acid can vary between cell lines. If direct uptake is inefficient, consider using a peracetylated derivative of Neu5Ac, which can improve cell permeability.
Metabolic Bottlenecks The conversion of exogenous Neu5Ac into CMP-Neu5Ac, the activated sugar nucleotide required by sialyltransferases in the Golgi, can be a rate-limiting step. Ensure your cells are healthy and metabolically active.
Competition with Endogenous Synthesis The cells' own de novo synthesis of Neu5Ac can dilute the labeled pool. You can try to inhibit the de novo pathway, but this may also impact cell viability and should be approached with caution.
Insufficient Incubation Time The turnover of sialoglycans may be slow in your cell line or for your specific protein of interest. Perform a time-course experiment to ensure you are allowing enough time for incorporation to reach a detectable level.[2][3]
High Glucose Concentration High levels of glucose in the medium may, in some contexts, compete with the metabolic pathways that process other sugars. Ensure your medium's glucose concentration is within the normal range for your cell type.[2]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of Neu5Ac-13C-2

This protocol uses a standard MTT assay to assess cell viability across a range of Neu5Ac-13C-2 concentrations.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of Neu5Ac-13C-2 in complete culture medium. A suggested range is 0 µM (control), 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, and 2 mM.

  • Remove the old medium from the cells and add 100 µL of the prepared Neu5Ac-13C-2 dilutions to the respective wells. Include a "no-cell" blank control.

  • Incubation: Incubate the plate for your desired labeling period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC50 and select the highest concentration that maintains high viability (e.g., >90%).

Visualizations

Sialic Acid Metabolism and Labeling Workflow

sialic_acid_pathway cluster_uptake Cellular Uptake & Activation cluster_golgi Golgi Apparatus cluster_output Analysis Neu5Ac-13C-2 (extracellular) Neu5Ac-13C-2 (extracellular) Neu5Ac-13C-2 (cytosol) Neu5Ac-13C-2 (cytosol) Neu5Ac-13C-2 (extracellular)->Neu5Ac-13C-2 (cytosol) Uptake CMP-Neu5Ac-13C-2 CMP-Neu5Ac-13C-2 Neu5Ac-13C-2 (cytosol)->CMP-Neu5Ac-13C-2 CMAS enzyme Sialyltransferases Sialyltransferases CMP-Neu5Ac-13C-2->Sialyltransferases Transport to Golgi Labeled Glycoconjugate Labeled Glycoconjugate Sialyltransferases->Labeled Glycoconjugate Glycoprotein/Glycolipid Glycoprotein/Glycolipid Glycoprotein/Glycolipid->Sialyltransferases Mass Spectrometry Mass Spectrometry Labeled Glycoconjugate->Mass Spectrometry

Caption: Workflow of Neu5Ac-13C-2 uptake, activation, and incorporation.

Troubleshooting Logic for Cell Viability Issues

troubleshooting_viability start Decreased Cell Viability Observed check_concentration Is Neu5Ac-13C-2 concentration optimized? start->check_concentration run_doseresponse Perform Dose-Response Assay (e.g., MTT) check_concentration->run_doseresponse No check_purity Is the reagent pure? check_concentration->check_purity Yes lower_concentration Use Lower, Non-Toxic Concentration run_doseresponse->lower_concentration final_assessment Re-evaluate Experiment lower_concentration->final_assessment test_new_reagent Test New Batch or Supplier check_purity->test_new_reagent No/Unsure check_time Is incubation time too long? check_purity->check_time Yes test_new_reagent->final_assessment time_course Perform Time-Course Viability Assay check_time->time_course Yes/Unsure check_time->final_assessment No optimize_time Shorten Incubation Time time_course->optimize_time optimize_time->final_assessment

Caption: Decision tree for troubleshooting decreased cell viability.

References

Technical Support Center: Overcoming Metabolic Bottlenecks in 13C Sialic acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13C sialic acid labeling.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of my 13C-labeled sialic acid precursor inefficient?

Low incorporation of 13C-labeled sialic acid is a common issue that can stem from several metabolic bottlenecks. The primary reason is often the dilution of the isotopic label by the cell's own unlabeled, endogenously synthesized sialic acid.[1] Key factors include:

  • Competition from Endogenous Synthesis: Mammalian cells produce a significant pool of unlabeled GDP-fucose through the de novo pathway, which competes with and dilutes the labeled pool generated from your exogenous precursor via the salvage pathway.[1] The de novo pathway is estimated to produce about 90% of the total GDP-fucose pool under normal conditions.[1]

  • Feedback Inhibition: The sialic acid biosynthetic pathway is tightly regulated. The downstream metabolite, CMP-Neu5Ac, can cause allosteric feedback inhibition of GNE, the rate-limiting enzyme in the pathway, thereby limiting the processing of your labeled precursor.[2][3]

  • Metabolic State of the Cell Line: The specific metabolic activity of your cell line, including the expression levels of key enzymes and transporters in the sialic acid pathway, significantly impacts the uptake and utilization of exogenous precursors.[1]

  • Suboptimal Culture Conditions: Factors like nutrient availability, pH, dissolved oxygen, and temperature can alter cellular metabolism and affect the efficiency of glycosylation and label incorporation.[4][5]

Q2: What are the key metabolic pathways I should be aware of for 13C sialic acid labeling?

Understanding the sialic acid metabolic pathways is crucial for troubleshooting. There are two main routes for sialic acid incorporation in eukaryotic cells: the de novo biosynthesis pathway and the salvage pathway.

  • De Novo Biosynthesis Pathway: This pathway synthesizes sialic acid from simpler precursors. In vertebrates, it begins with UDP-GlcNAc, which is converted to ManNAc-6-P by the bifunctional enzyme GNE.[2][6] This is then converted to Neu5Ac-9-P and subsequently to N-acetylneuraminic acid (Neu5Ac) in the cytosol.[7][8]

  • Salvage Pathway: Cells can also take up exogenous sialic acids (like Neu5Ac) or their precursors (like ManNAc) from the environment.[3][9] These salvaged molecules can then enter the biosynthetic pathway, bypassing the initial, rate-limiting steps. This is the primary pathway utilized when you provide cells with an external 13C-labeled precursor.

Once synthesized or salvaged, Neu5Ac is activated to CMP-Neu5Ac in the nucleus.[3][6][10] This activated sugar is then transported into the Golgi apparatus, where sialyltransferases (STs) attach it to the terminal positions of glycan chains on glycoproteins and glycolipids.[2][3][6]

SialicAcidPathway cluster_DeNovo De Novo Pathway cluster_Salvage Salvage Pathway (Label Entry) UDP_GlcNAc UDP-GlcNAc (from Hexosamine Pathway) ManNAc_6P ManNAc-6-P UDP_GlcNAc->ManNAc_6P GNE (Epimerase) Neu5Ac_9P Neu5Ac-9-P ManNAc_6P->Neu5Ac_9P NANS Neu5Ac_cyto Neu5Ac (Cytosol) Neu5Ac_9P->Neu5Ac_cyto NANP Neu5Ac_nuc Neu5Ac (Nucleus) Neu5Ac_cyto->Neu5Ac_nuc Transport ManNAc_exo Exogenous 13C-ManNAc ManNAc_exo->ManNAc_6P GNE (Kinase) Neu5Ac_exo Exogenous 13C-Neu5Ac Neu5Ac_exo->Neu5Ac_cyto CMP_Neu5Ac 13C-CMP-Neu5Ac Neu5Ac_nuc->CMP_Neu5Ac CMAS (Activation) CMP_Neu5Ac->UDP_GlcNAc Feedback Inhibition Golgi Golgi Apparatus CMP_Neu5Ac->Golgi Transport (SLC35A1) Sialoglycoconjugates Labeled Sialoglycoconjugates Golgi->Sialoglycoconjugates Sialyltransferases (STs)

Sialic acid metabolic pathways for 13C labeling.
Q3: Which 13C-labeled precursor should I use for my experiment?

The choice of precursor can significantly impact labeling efficiency by bypassing different metabolic control points.

PrecursorEntry PointAdvantagesDisadvantages
¹³C-ManNAc Enters after the GNE epimerase step, a key feedback inhibition point.[3]Bypasses the initial rate-limiting and feedback-inhibited step, often leading to good incorporation.[3]Still subject to downstream enzymatic steps and dilution.
¹³C-Neu5Ac Enters directly as sialic acid in the cytosol, bypassing GNE and NANS.[3][11]Bypasses most of the biosynthetic pathway, providing a more direct route to activation. Efficiently taken up by cells.[11]Can still be diluted by the endogenous Neu5Ac pool.
¹³C-CMP-NeuAc This is the activated sugar donor.Bypasses all cytosolic and nuclear biosynthetic steps. Directly used by sialyltransferases in the Golgi.[12]Must be delivered into the Golgi, often requiring enzymatic methods on isolated glycoproteins or cell permeabilization techniques, making it unsuitable for labeling intact, live cells.[12][13]
Q4: How can I optimize cell culture conditions to improve 13C sialic acid labeling?

Cell culture parameters have a profound effect on glycosylation and can be optimized to enhance labeling.[4]

  • Optimize Precursor Concentration: Test a range of concentrations for your chosen ¹³C-labeled precursor. Too low a concentration will result in poor labeling, while excessively high concentrations may not improve incorporation further and could potentially be cytotoxic.

  • Time-Course Experiment: Harvest cells at different time points (e.g., 24, 48, 72 hours) after adding the label to determine the optimal incubation period for maximal incorporation.[1]

  • Nutrient Availability: Ensure that media components are not limiting. Glucose levels, in particular, can affect the flux through the hexosamine pathway, which produces the initial substrate for de novo sialic acid synthesis.[9] In some cases, nutrient deprivation can paradoxically increase the uptake and utilization of salvaged sialic acid.[9]

  • Control Environmental Factors: Maintain optimal pH, dissolved oxygen (dO₂), and temperature, as deviations can induce metabolic stress, alter glucose metabolism, and impact sialylation levels.[4][5]

  • Cell Viability and Density: Aim for high cell viability, as dying cells release degradative enzymes that can harm the culture.[4] Plate cells at a density that will ensure they are in a healthy, proliferative state during the labeling period (e.g., 70-80% confluency at harvest).[1]

Q5: What is the most reliable method to quantify 13C sialic acid incorporation?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for accurately quantifying the incorporation of 13C sialic acid.

  • Sample Preparation: This typically involves releasing the glycans from the protein backbone, followed by purification.

  • Derivatization: Sialic acids are notoriously unstable during MS analysis and can be lost.[14] Chemical derivatization is often performed to stabilize the sialic acid residue and improve ionization efficiency.[14] Methods like ethyl esterification or amidation can also help differentiate between α2,3- and α2,6-linkages.[15]

  • LC-MS/MS Analysis: Using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode with a stable isotope-labeled internal standard (e.g., ¹³C₃-SA) provides the most accurate and sensitive quantification.[16][17] The analysis measures the ratio of the labeled (¹³C) to unlabeled (¹²C) sialic acid-containing glycan species.

ParameterTypical Value/RangeReference
LC-MS/MS LLOQ 20 ng/mL[17]
LC-MS/MS Linearity Up to 1000 µM[16]
Mass Shift (Dimethylamidation) +27.047 Da (for α2,6-linkage)[18]
Mass Shift (Amidation) -0.984 Da (for α2,3-linkage)[18]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Low or No Detectable ¹³C Incorporation

If you observe poor labeling efficiency, follow this logical workflow to diagnose the issue.

TroubleshootingWorkflow Start Low / No ¹³C Incorporation Check_Precursor Verify Precursor Concentration & Viability Start->Check_Precursor Check_Time Optimize Incubation Time (Time-Course Experiment) Check_Precursor->Check_Time Concentration OK Resolved Problem Resolved Check_Precursor->Resolved Issue Found & Fixed Check_Culture Assess Cell Health & Culture Conditions (pH, dO₂) Check_Time->Check_Culture Time Optimized Check_Time->Resolved Issue Found & Fixed Change_Precursor Switch Precursor (e.g., ManNAc -> Neu5Ac) Check_Culture->Change_Precursor Cells Healthy Optimize_Culture Modify Media or Culture Parameters Check_Culture->Optimize_Culture Suboptimal Conditions Check_Analysis Verify MS Method (Derivatization, Sensitivity) Check_Culture->Check_Analysis All OK, still no signal Change_Precursor->Check_Time Re-optimize Change_Precursor->Resolved Incorporation Improved Optimize_Culture->Check_Precursor Re-test Optimize_Culture->Resolved Issue Found & Fixed Check_Analysis->Resolved Analytical Issue Fixed

Troubleshooting workflow for low 13C incorporation.
Problem: Signal Loss or Ambiguous Peaks in Mass Spectrometry

Sialic acids are labile and can be lost during ionization, leading to a signal corresponding to the neutral glycan.

  • Confirm Sialic Acid Loss: Look for a peak corresponding to the mass of your glycan minus the mass of sialic acid (unlabeled: 291.25 Da, labeled will vary).

  • Implement Derivatization: Use a chemical derivatization method to stabilize the sialic acid linkage before MS analysis. This is critical for preventing in-source decay.[14]

  • Optimize MS Settings: Use a "softer" ionization method or lower energies if possible to minimize fragmentation.

  • Differentiate Linkages: If you need to distinguish between α2,3- and α2,6-linked sialic acids, use a linkage-specific derivatization technique. These methods create different mass shifts for each linkage type, allowing them to be resolved by MS.[14][18]

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with ¹³C-ManNAc
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and recover for 24 hours.[1]

  • Prepare Labeling Medium: Prepare fresh culture medium containing the desired final concentration of ¹³C-ManNAc (a typical starting range is 25-100 µM).

  • Metabolic Labeling: Aspirate the old medium from the cells. Gently wash the cells once with sterile, pre-warmed PBS. Add the prepared labeling medium to the cells.[1]

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for the desired labeling period (e.g., 48-72 hours).[1]

  • Cell Harvest: Aspirate the labeling medium. Wash the cells twice with ice-cold PBS to remove any unincorporated label.[1]

  • Downstream Processing: Harvest the cells (e.g., using a cell scraper). Pellet the cells by centrifugation and store the pellet at -80°C or proceed immediately to glycan analysis.[1]

Protocol 2: Enzymatic Labeling of Purified Glycoproteins with ¹³C-CMP-NeuAc

This protocol is adapted from a method using the sialyltransferase ST6Gal-I to label glycoproteins in vitro.[12][13]

  • Desialylation (Optional): If the target glycoprotein is already sialylated, remove native sialic acid residues by treating with a neuraminidase. Subsequently, remove the neuraminidase, for example, by using a lectin affinity column.[12][13]

  • Reaction Setup: In a microcentrifuge tube, combine the purified (and desialylated, if applicable) glycoprotein, reaction buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5), and the sialyltransferase enzyme (e.g., ST6Gal-I).

  • Initiate Labeling: Add the ¹³C-CMP-NeuAc donor substrate to the reaction mixture to initiate the labeling reaction.[12][13] A typical reaction might use ~27 µg of ¹³C-CMP-NeuAc for a 45 µM solution of glycoprotein.[13]

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient duration (e.g., 2-24 hours) to allow for complete labeling.

  • Reaction Quenching & Purification: Stop the reaction by heating or adding a quenching agent like EDTA. Purify the labeled glycoprotein from the reaction mixture using an appropriate chromatography method (e.g., size exclusion or affinity chromatography) to remove the enzyme and unreacted substrate.

  • Analysis: The purified, ¹³C-labeled glycoprotein is now ready for analysis by NMR or mass spectrometry.[12]

References

Technical Support Center: Reducing Isotopic Scrambling from N-Acetylneuraminic acid-13C-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N-Acetylneuraminic acid-13C-2 in their experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic scrambling and ensure the integrity of your metabolic labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern with this compound?

A1: Isotopic scrambling is the redistribution of a stable isotope label (in this case, ¹³C) from its original position to other positions within the same molecule or to different molecules.[1][2] With this compound, the label is specifically on the second carbon atom. Scrambling would result in the ¹³C being found on other carbon atoms of N-Acetylneuraminic acid or its downstream metabolites. This is a significant issue as it complicates the interpretation of metabolic flux analysis, leading to inaccurate calculations of pathway activity.[1][2]

Q2: What is the primary cause of isotopic scrambling when using this compound?

A2: The primary cause of isotopic scrambling for this compound is the reversibility of the enzyme N-acetylneuraminate lyase (NAL) .[1][3][4][5] This enzyme catalyzes the breakdown of N-Acetylneuraminic acid (Neu5Ac) into pyruvate and N-acetyl-D-mannosamine (ManNAc). In the reverse reaction, it can synthesize Neu5Ac from these precursors.[1][3][4][5] When Neu5Ac-13C-2 is cleaved, it produces [2-¹³C]pyruvate. This labeled pyruvate can enter central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle. Within the TCA cycle, the ¹³C label can be redistributed to other carbon positions through the action of enzymes on symmetrical intermediates like succinate and fumarate.[6][7] This "scrambled" ¹³C can then be reincorporated into pyruvate, which, through the reverse action of NAL, can form Neu5Ac with the ¹³C label in positions other than C2.

Q3: How can I detect if isotopic scrambling of this compound is occurring in my experiment?

A3: Detecting isotopic scrambling requires careful analysis of your mass spectrometry (MS) or nuclear magnetic resonance (NMR) data.[1]

  • Mass Spectrometry (MS):

    • Unexpected Isotopologue Distributions: Look for mass isotopologues of N-Acetylneuraminic acid or its fragments that are heavier than expected from the direct incorporation of the ¹³C-2 label. For example, the presence of an M+1 isotopologue in a fragment that should not contain the C2 carbon is an indicator of scrambling.

    • Fragment Analysis (MS/MS): By fragmenting the N-Acetylneuraminic acid molecule, you can pinpoint the location of the ¹³C label. If you observe the ¹³C label on fragments that do not contain the original C2 position, scrambling has occurred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can directly identify the position of the ¹³C label within the N-Acetylneuraminic acid molecule.[8][9][10] The presence of ¹³C signals at chemical shifts corresponding to carbons other than C2 confirms scrambling.

Q4: Besides the NAL-mediated pathway, are there other potential sources of scrambling?

A4: While the reversible action of NAL is the most direct route for scrambling of the Neu5Ac backbone, other factors can contribute to label redistribution:

  • Metabolic Interconversion: The labeled pyruvate generated from Neu5Ac-13C-2 catabolism can be converted to other metabolites, such as alanine or lactate, which can then feed into various metabolic pathways, further distributing the ¹³C label throughout the metabolome.

  • Enzymatic Activity During Sample Preparation: If metabolic processes are not halted completely and immediately during sample collection and extraction, enzymes can continue to function, leading to further scrambling.[1][6]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Unexpected ¹³C enrichment in pyruvate, lactate, or TCA cycle intermediates. The ¹³C-2 label from N-Acetylneuraminic acid has been cleaved by N-acetylneuraminate lyase (NAL) and entered central carbon metabolism.This is an expected consequence of Neu5Ac catabolism. To minimize further scrambling back to Neu5Ac, rapid quenching of metabolic activity at the time of harvest is crucial. See the detailed experimental protocol below.
Mass spectrometry data shows multiple ¹³C labels on N-Acetylneuraminic acid when only a single ¹³C-2 label was introduced. Scrambled ¹³C from the general metabolic pool (originating from [2-¹³C]pyruvate) has been reincorporated into newly synthesized N-Acetylneuraminic acid.Shorten the labeling time to minimize the extent of label redistribution. Consider using kinetic flux profiling to measure the rate of label incorporation over a short time course.
NMR analysis confirms the presence of ¹³C at positions other than C2 in N-Acetylneuraminic acid. The reversible action of NAL and subsequent passage of the label through the TCA cycle has led to significant scrambling.Optimize quenching and extraction procedures to be as rapid as possible. If biologically permissible, consider using inhibitors of key enzymes in the TCA cycle to reduce label redistribution, though this will significantly alter metabolism.
Low overall enrichment of ¹³C in N-Acetylneuraminic acid. Poor uptake of the labeled substrate by the cells or dilution of the label by large endogenous pools of unlabeled Neu5Ac.Verify cell viability and metabolic activity. Ensure the concentration of this compound in the medium is sufficient. Pre-culture cells in a medium without unlabeled Neu5Ac to reduce the size of the endogenous pool before adding the labeled tracer.

Experimental Protocols

Protocol 1: Rapid Quenching and Metabolite Extraction to Minimize Isotopic Scrambling

This protocol is designed for adherent mammalian cells to rapidly halt metabolic activity and preserve the in vivo isotopic labeling pattern.

Materials:

  • Culture medium containing this compound

  • Ice-cold phosphate-buffered saline (PBS)

  • Liquid nitrogen

  • Pre-chilled (-80°C) 80% methanol/water extraction solvent

  • Pre-chilled cell scraper

  • Microcentrifuge tubes

Procedure:

  • Labeling: Culture cells in the medium containing this compound for the desired period.

  • Washing: Quickly aspirate the labeling medium and wash the cells once with ice-cold PBS. This step should be performed in under 10 seconds to minimize metabolic changes.[1]

  • Quenching: Immediately after removing the PBS, place the culture dish on a level surface and add liquid nitrogen directly to the dish to flash-freeze the cells. This instantaneously stops all metabolic activity.[1]

  • Metabolite Extraction: a. Transfer the frozen cell dish to a pre-chilled container on dry ice. b. Add the pre-chilled (-80°C) 80% methanol/water extraction solvent to the dish. c. Using a pre-chilled cell scraper, scrape the frozen cell lysate into the extraction solvent. d. Transfer the cell lysate and extraction solvent mixture to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation: a. Vortex the tube vigorously for 1 minute to ensure complete cell lysis. b. Incubate the tube at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the tube at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube for subsequent analysis (e.g., by LC-MS or GC-MS).

Visualizations

Isotopic_Scrambling_Pathway cluster_Cell Cell cluster_TCA TCA Cycle Neu5Ac_13C2 N-Acetylneuraminic acid-13C-2 ManNAc N-Acetyl-D- mannosamine Neu5Ac_13C2->ManNAc NAL Pyruvate_13C2 [2-13C]Pyruvate Neu5Ac_13C2->Pyruvate_13C2 NAL Scrambled_Neu5Ac Scrambled [13C]N-Acetylneuraminic acid ManNAc->Scrambled_Neu5Ac NAL AcetylCoA Acetyl-CoA Pyruvate_13C2->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate (Symmetrical) SuccinylCoA->Succinate Fumarate Fumarate (Symmetrical) Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate Scrambled_Pyruvate Scrambled [13C]Pyruvate OAA->Scrambled_Pyruvate PEPCK/ME Scrambled_Pyruvate->Scrambled_Neu5Ac NAL

Caption: Isotopic scrambling pathway of this compound.

Troubleshooting_Workflow Start Experiment with N-Acetylneuraminic acid-13C-2 Analysis Analyze MS or NMR Data Start->Analysis CheckScrambling Isotopic Scrambling Detected? Analysis->CheckScrambling NoScrambling Proceed with Data Interpretation CheckScrambling->NoScrambling No Scrambling Troubleshoot Experiment CheckScrambling->Scrambling Yes OptimizeQuenching Optimize Rapid Quenching Protocol Scrambling->OptimizeQuenching ShortenLabeling Shorten Labeling Time Scrambling->ShortenLabeling KineticFlux Consider Kinetic Flux Profiling Scrambling->KineticFlux Reanalyze Re-run Experiment and Analyze Data OptimizeQuenching->Reanalyze ShortenLabeling->Reanalyze KineticFlux->Reanalyze Reanalyze->CheckScrambling

Caption: Troubleshooting workflow for isotopic scrambling.

References

Technical Support Center: Purification of N-Acetylneuraminic acid-13C-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Acetylneuraminic acid-13C-2 (Neu5Ac-¹³C₂). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of N-Acetylneuraminic acid (Neu5Ac)?

Common impurities can include starting materials, byproducts of the synthesis, and degradation products. These may include N-acetyl-D-mannosamine (ManNAc), pyruvate, and other structurally related sugars.[1][2] In fermentative production, components from the culture medium can also be a source of impurities.[3][4]

Q2: Are there any specific considerations for purifying the isotopically labeled this compound compared to the unlabeled compound?

The purification strategies for Neu5Ac-¹³C₂ are generally the same as for the unlabeled compound. However, due to the higher cost of the isotopically labeled material, it is crucial to optimize each purification step to maximize yield and minimize any potential loss of the product. Additionally, careful selection of purification methods is necessary to ensure the removal of any unlabeled (¹²C) Neu5Ac or other carbon-containing impurities that could affect the isotopic purity of the final product.

Q3: Which chromatographic techniques are most effective for purifying Neu5Ac-¹³C₂?

Several chromatographic techniques are effective for purifying Neu5Ac:

  • Anion-Exchange Chromatography: This is a widely used method that separates molecules based on their charge. Since Neu5Ac is an acidic sugar, it binds to anion-exchange resins and can be eluted with a salt gradient or a change in pH.[5][6][7] High-pH anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a sensitive method for both purification and analysis.[7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While Neu5Ac is highly polar, RP-HPLC can be used, often after derivatization to increase its hydrophobicity.[8] However, methods for the analysis of underivatized Neu5Ac using specific columns and mobile phases have also been developed.[9]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for separating highly polar compounds like Neu5Ac. It utilizes a polar stationary phase and a high-organic mobile phase.[10]

Q4: Can crystallization be used to purify Neu5Ac-¹³C₂?

Yes, crystallization is a common and effective method for the final purification of Neu5Ac to achieve high purity.[3] The process typically involves dissolving the crude Neu5Ac in a suitable solvent system, such as water-ethanol or water-acetic acid mixtures, followed by controlled cooling to induce crystallization.[3][11] Different crystal forms, such as hydrated and dehydrated crystals, can be obtained by varying the recrystallization conditions.[12][13]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Incomplete elution from chromatography column Optimize the elution conditions (e.g., increase salt concentration in the eluent for ion-exchange chromatography, adjust solvent gradient in RP-HPLC).
Product degradation during purification Neu5Ac can be sensitive to harsh pH conditions and high temperatures. Ensure that pH is maintained within a stable range (typically around neutral for storage, though purification methods may vary) and avoid excessive heat.[6]
Loss of material during solvent removal Use gentle evaporation techniques such as rotary evaporation under reduced pressure at a controlled temperature. Lyophilization (freeze-drying) is also a good option to obtain a dry, stable product.
Inefficient crystallization Optimize the solvent system and cooling rate for crystallization. Seeding with a small crystal of pure Neu5Ac can sometimes initiate crystallization.[3]
Issue 2: Low Purity of the Final Product
Possible Cause Troubleshooting Step
Co-elution of impurities during chromatography Adjust the chromatographic conditions, such as the gradient slope, flow rate, or choice of stationary phase, to improve the resolution between Neu5Ac-¹³C₂ and the impurities.
Presence of residual starting materials (e.g., ManNAc, pyruvate) An additional purification step, such as a different type of chromatography (e.g., size-exclusion or a different ion-exchange resin), may be necessary.
Contamination with unlabeled Neu5Ac High-resolution analytical techniques like mass spectrometry are required to assess isotopic purity. If significant unlabeled material is present, further purification by preparative HPLC may be necessary to enrich the ¹³C-labeled product.
Incomplete removal of salts after ion-exchange chromatography Desalting using size-exclusion chromatography or dialysis can be performed after ion-exchange purification.

Experimental Protocols

Protocol 1: Purification by Anion-Exchange Chromatography

This protocol is a general guideline and may require optimization based on the specific resin and equipment used.

  • Resin Preparation: Swell and equilibrate the anion-exchange resin (e.g., Dowex 1-X2) in the starting buffer (e.g., 10 mM Tris-HCl, pH 8.0).

  • Sample Loading: Dissolve the crude Neu5Ac-¹³C₂ in the starting buffer and load it onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities.

  • Elution: Elute the bound Neu5Ac-¹³C₂ using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of Neu5Ac using a suitable method (e.g., HPLC, TLC, or a colorimetric assay).

  • Pooling and Desalting: Pool the pure fractions and remove the salt by dialysis or size-exclusion chromatography.

  • Lyophilization: Lyophilize the desalted solution to obtain the purified Neu5Ac-¹³C₂ as a dry powder.

Protocol 2: Purification by Crystallization

This protocol is adapted from methods used for unlabeled Neu5Ac.[3]

  • Dissolution: Dissolve the partially purified Neu5Ac-¹³C₂ in a minimal amount of hot water (e.g., 60 °C).

  • Filtration: If any insoluble material is present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then transfer it to a colder environment (e.g., 4 °C) to promote crystallization. This process may take several hours to days.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the collected crystals with a cold solvent in which Neu5Ac has low solubility, such as 75% ethanol, to remove residual soluble impurities.[3]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

The following table summarizes typical performance metrics for different purification strategies for N-Acetylneuraminic acid. Note that specific values for the ¹³C-labeled variant may differ, but these provide a general benchmark.

Purification Method Typical Purity Typical Yield Reference
Anion-Exchange Chromatography>95%60-80%[6][14]
Crystallization>98%70-90% (of the material being crystallized)[3]
Preparative HPLC>99%50-70%[5][15]

Visualizations

Below are diagrams illustrating the experimental workflows described.

PurificationWorkflow cluster_chromatography Anion-Exchange Chromatography Workflow A1 Crude Neu5Ac-13C-2 Solution A3 Load Sample A1->A3 A2 Equilibrated Anion-Exchange Column A2->A3 A4 Wash with Low Salt Buffer A3->A4 A5 Elute with Salt Gradient A4->A5 A6 Collect & Analyze Fractions A5->A6 A7 Pool Pure Fractions A6->A7 A8 Desalt A7->A8 A9 Lyophilize A8->A9 A10 Purified Neu5Ac-13C-2 A9->A10

Caption: Workflow for the purification of Neu5Ac-¹³C₂ using anion-exchange chromatography.

CrystallizationWorkflow cluster_crystallization Crystallization Workflow B1 Partially Purified Neu5Ac-13C-2 B2 Dissolve in Hot Water B1->B2 B3 Hot Filtration (optional) B2->B3 B4 Slow Cooling B3->B4 B5 Collect Crystals B4->B5 B6 Wash with Cold Ethanol B5->B6 B7 Vacuum Dry B6->B7 B8 Pure Crystalline Neu5Ac-13C-2 B7->B8

Caption: Workflow for the purification of Neu5Ac-¹³C₂ by crystallization.

TroubleshootingLogic cluster_troubleshooting Troubleshooting Logic for Low Purity C1 Low Purity Detected C2 Identify Impurity Type C1->C2 C3 Co-eluting Species C2->C3 Chromatographic Overlap C4 Residual Salts C2->C4 Ionic Contamination C5 Starting Materials C2->C5 Incomplete Reaction C6 Optimize Chromatography Gradient C3->C6 C7 Perform Desalting Step C4->C7 C8 Add a Second Purification Step C5->C8 C9 High Purity Product C6->C9 C7->C9 C8->C9

Caption: Decision-making workflow for troubleshooting low purity issues.

References

Technical Support Center: Enhancing Detection of N-Acetylneuraminic acid-13C-2 in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection of N-Acetylneuraminic acid-13C-2 (Neu5Ac-¹³C₂) in complex biological samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental workflows involving the analysis of Neu5Ac-¹³C₂.

Problem Potential Cause Suggested Solution
Low or No Signal for Neu5Ac-¹³C₂ Inefficient release of sialic acids from glycoconjugates.Optimize hydrolysis conditions. For acid hydrolysis, test a range of mild acid concentrations (e.g., 2M acetic acid) and incubation times (e.g., 1-3 hours) and temperatures (e.g., 60-80°C). For enzymatic release, ensure the sialidase used is active and appropriate for the expected linkages (α2,3, α2,6, α2,8).[1]
Poor derivatization efficiency.Ensure derivatization reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) are fresh and protected from light. Optimize reaction conditions such as temperature (e.g., 50-60°C) and time (e.g., 2-3 hours).[2][3] Consider alternative derivatization agents like 3-nitrophenylhydrazine (3-NPH) which can enhance hydrophobicity and reduce matrix effects.[2][4]
Loss of the ¹³C label during sample preparation.Avoid harsh chemical treatments that could lead to the degradation of the monosaccharide. Use enzymatic methods for sialic acid release where possible as they are generally milder.[5]
Insufficient ionization in the mass spectrometer.Derivatization is crucial for improving ionization efficiency, especially in positive ion mode.[6] Permethylation is another strategy that can significantly enhance the MS signal and stability of sialylated glycans.[6]
Poor Chromatographic Peak Shape (e.g., Tailing, Broadening) Suboptimal liquid chromatography (LC) conditions.For hydrophilic compounds like Neu5Ac, hydrophilic interaction liquid chromatography (HILIC) is often more effective than reverse-phase chromatography.[7] Optimize the gradient elution program and mobile phase composition.
Matrix effects from the complex sample.Implement a robust sample clean-up procedure. Solid-phase extraction (SPE) can be effective in removing interfering substances.[8] Diluting the sample can also mitigate matrix effects.[7]
Difficulty Distinguishing Neu5Ac-¹³C₂ from Endogenous Neu5Ac Insufficient mass resolution in the mass spectrometer.Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to resolve the isotopic peaks. The mass difference between the labeled and unlabeled Neu5Ac will be approximately 2 Da.
Overlapping chromatographic peaks.Improve chromatographic separation by adjusting the gradient, flow rate, or switching to a different column chemistry (e.g., a different HILIC column).[7]
Inaccurate Quantification Non-linear detector response.Prepare a calibration curve using a known concentration range of Neu5Ac-¹³C₂ standard in a matrix similar to the samples to account for any non-linearity.
Variability in derivatization efficiency between samples and standards.Ensure that standards and samples are processed in parallel under identical conditions.[9] The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
Presence of O-acetylated sialic acids affecting derivatization.Some derivatization methods may be affected by O-acetylation. If O-acetylated species are present, consider a de-O-acetylation step using mild base hydrolysis prior to derivatization.[5]

Frequently Asked Questions (FAQs)

1. Why is derivatization necessary for the analysis of Neu5Ac-¹³C₂ by mass spectrometry?

Sialic acids like Neu5Ac are inherently labile and tend to have poor ionization efficiency, especially in positive ion mode mass spectrometry.[2][10] Derivatization serves multiple purposes: it stabilizes the sialic acid molecule, preventing its loss during analysis, and it enhances the ionization efficiency, leading to a stronger signal and improved sensitivity.[6][11]

2. What are the most common derivatization methods for Neu5Ac analysis?

Common derivatization agents include 1,2-diamino-4,5-methylenedioxybenzene (DMB) and its analogs, which react with the α-keto acid functionality of sialic acids to form highly fluorescent and ionizable derivatives.[1][3][12] Another emerging method is the use of 3-nitrophenylhydrazine (3-NPH), which can enhance hydrophobicity and help mitigate matrix effects.[2][4]

3. What is the best chromatographic method for separating Neu5Ac-¹³C₂?

Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is generally preferred over traditional reverse-phase chromatography for the separation of Neu5Ac.[7] HILIC provides better retention and peak shape for highly polar analytes.

4. How can I release Neu5Ac-¹³C₂ from glycoproteins in my sample?

Neu5Ac can be released from glycoconjugates either by mild acid hydrolysis (e.g., using 2M acetic acid) or enzymatically using a sialidase (also known as neuraminidase).[1] Enzymatic release is generally milder and more specific, which can be advantageous for preserving the integrity of the molecule.[5]

5. How do I confirm that the signal I am seeing is indeed from Neu5Ac-¹³C₂ and not from an interfering compound?

The most definitive way is to use tandem mass spectrometry (MS/MS). By selecting the precursor ion corresponding to the derivatized Neu5Ac-¹³C₂ and inducing fragmentation, you can observe characteristic product ions. These fragmentation patterns can be compared to a standard of Neu5Ac-¹³C₂ to confirm its identity.[2] High-resolution mass spectrometry is also crucial for confirming the elemental composition based on the accurate mass measurement.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various analytical methods for Neu5Ac detection.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Neu5Ac

Analytical MethodDerivatization AgentLODLOQReference
UHPLC with Fluorescence DetectionDMB0.06 pmol0.17 pmol[9]
LC-MS/MSDMB0.03 ng/mL-[8]
LC-MS/MSNone (HILIC)-25.0 ng/mL[7]
Chemiluminescence ELISA (CLEIA)-0.272 ng/mL1.321 ng/mL[13]

Experimental Protocols

Protocol 1: Release and Derivatization of Neu5Ac-¹³C₂ using DMB

1. Release of Sialic Acids by Mild Acid Hydrolysis: a. To your sample (e.g., 100 µg of glycoprotein in solution), add an equal volume of 4M acetic acid to achieve a final concentration of 2M. b. Incubate the mixture at 80°C for 2 hours to release the sialic acids. c. Centrifuge the sample to pellet any precipitate and collect the supernatant.

2. DMB Derivatization: a. Prepare the DMB labeling solution: 7 mM 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride, 1.4 M acetic acid, 0.7 M 2-mercaptoethanol, and 18 mM sodium hydrosulfite. This solution should be freshly prepared and protected from light. b. Mix 50 µL of the released sialic acid sample with 50 µL of the DMB labeling solution. c. Incubate the reaction mixture in the dark at 50-60°C for 2.5-3 hours.[2][3] d. Stop the reaction by placing the mixture on ice. e. The sample is now ready for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of DMB-labeled Neu5Ac-¹³C₂

1. Chromatographic Conditions (HILIC):

  • Column: A suitable HILIC column (e.g., BEH Amide).

  • Mobile Phase A: 50 mM Ammonium Formate, pH 4.4.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient from high organic to high aqueous content (e.g., 80% B to 40% B over 15 minutes).

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

2. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM):

    • Neu5Ac (unlabeled): Monitor the transition for the DMB derivative (e.g., m/z 426.1 -> characteristic fragment ions).

    • Neu5Ac-¹³C₂ (labeled): Monitor the transition for the DMB derivative with the +2 Da mass shift (e.g., m/z 428.1 -> characteristic fragment ions).

  • Collision Energy: Optimize for the specific instrument and derivative.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis ComplexSample Complex Sample (e.g., Glycoprotein Mixture) Hydrolysis Sialic Acid Release (Acid or Enzymatic) ComplexSample->Hydrolysis Derivatization Derivatization (e.g., DMB Labeling) Hydrolysis->Derivatization CleanUp Sample Clean-up (e.g., SPE) Derivatization->CleanUp LC_Separation LC Separation (HILIC) CleanUp->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for Neu5Ac-¹³C₂ analysis.

troubleshooting_logic Start Low/No Signal for Neu5Ac-¹³C₂ CheckRelease Check Sialic Acid Release Efficiency Start->CheckRelease CheckDeriv Verify Derivatization Reaction Start->CheckDeriv CheckMS Optimize MS Parameters Start->CheckMS SolutionRelease Optimize Hydrolysis/ Enzymatic Digestion CheckRelease->SolutionRelease Inefficient SolutionDeriv Use Fresh Reagents/ Optimize Conditions CheckDeriv->SolutionDeriv Suboptimal SolutionMS Increase Ionization/ Check Detector CheckMS->SolutionMS Not Optimized

References

Technical Support Center: Sialic Acid Quantitation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sialic acid quantitation assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for sialic acid quantitation?

A1: The primary methods for sialic acid quantitation fall into four main categories: colorimetric, fluorometric, enzymatic, and chromatographic/mass spectrometric.[1] Common assays include the thiobarbituric acid (Warren) assay, which is a colorimetric method, and derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by high-performance liquid chromatography (HPLC) with fluorescence detection, a highly sensitive and specific fluorometric method.[1][2] Enzymatic assays and mass spectrometry-based approaches are also employed for their high specificity and detailed structural information.[3][4]

Q2: Which sialic acid species are most relevant in biotherapeutics?

A2: In biotherapeutics, the two most common sialic acids are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).[2][5][6][7] Neu5Ac is the predominant form in humans, while Neu5Gc is not synthesized by humans and its presence on a therapeutic glycoprotein can be immunogenic.[2][5][7] Therefore, it is critical to monitor the levels of both species.[2][5] O-acetylated sialic acids can also be present and may impact the biological activity and degradation of the glycoprotein.[5][8]

Q3: Why is sialic acid quantitation important in drug development?

A3: Sialic acid content is a critical quality attribute for many glycoprotein therapeutics. The degree of sialylation can significantly affect a drug's serum half-life, immunogenicity, biological activity, and stability.[5][6][8][9] For instance, higher sialylation can increase a glycoprotein's circulatory half-life by preventing its clearance by asialoglycoprotein receptors in the liver.[5][8] Regulatory bodies, such as those following ICH Q6B guidelines, require sialic acid analysis for the characterization of biopharmaceuticals.[5][8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your sialic acid quantitation experiments.

Issue 1: Low or No Signal

Q: I am not getting a sufficient signal in my assay. What are the possible causes and solutions?

A: Low or no signal is a common issue that can stem from several factors throughout the experimental workflow.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Sample Amount The concentration of your glycoprotein or the level of sialylation may be too low.[10] Try increasing the starting amount of your sample. For monoclonal antibodies with low sialylation, concentrations up to 20 mg/mL may be necessary.[10] For highly sialylated proteins, a lower concentration might be sufficient.[10] You can also concentrate your sample by drying it down and resuspending in a smaller volume.[10]
Incomplete Sialic Acid Release Sialic acids must first be released from the glycoprotein. This can be achieved through acid hydrolysis or enzymatic digestion.[1][3] Ensure your hydrolysis conditions (e.g., 2M acetic acid at 80°C for 2 hours) are optimal.[8][11] For enzymatic release, check the activity of your sialidase and ensure incubation time and temperature are sufficient.[12][13] Steric hindrance can sometimes prevent complete enzymatic release.[12][13]
Degradation of Sialic Acids Sialic acids are labile and can be degraded by excessive heat or extreme pH.[4][14] Avoid harsh hydrolysis conditions. When using acid hydrolysis, mild conditions are recommended to preserve O-acetyl groups.[6][15]
Inefficient Labeling (DMB-HPLC) If using a DMB-labeling method, ensure the DMB reagent is freshly prepared and protected from light.[16] The labeling reaction should be incubated at the recommended temperature (e.g., 50°C) for the specified time (e.g., 2.5-3 hours).[10][16]
Suboptimal Detection Settings For fluorescence detection, ensure the excitation and emission wavelengths are correctly set for your fluorophore (e.g., for DMB, excitation at ~370 nm and emission at ~450 nm).[10] For colorimetric assays, check that you are reading the absorbance at the correct wavelength (e.g., 549 nm for the thiobarbituric acid assay).[3][17]
Issue 2: High Background or Non-Specific Signals

Q: My blank and negative control samples show a high signal. How can I reduce the background?

A: High background can obscure your true signal and lead to inaccurate quantification.

Possible Causes & Solutions:

CauseRecommended Action
Contaminated Reagents Use high-purity water and reagents for all steps. Old or improperly stored reagents can contribute to high background.[18] Prepare fresh labeling and reaction mixes for each experiment.[16]
Interfering Substances in the Sample Sugars such as hexoses and pentoses, as well as α-keto acids, can interfere with some colorimetric and fluorometric assays, leading to falsely elevated results.[1] If interference is suspected, sample purification or the use of a more specific method like HPLC or mass spectrometry is recommended.[1][3] Some buffers can also interfere with the assay; consider a buffer exchange to water prior to the assay.[15]
Free Sialic Acid in Sample Your sample may contain free sialic acid that is not attached to the glycoprotein.[12][13] To account for this, include a sample blank that contains all reaction components except for the sialidase (for enzymatic assays) or is not subjected to the hydrolysis step (for acid hydrolysis methods).[12][13][19] The signal from this blank can then be subtracted from your sample signal.[12][13]
Degraded DMB Reagent As the DMB reagent ages, it can produce additional peaks that are not related to sialic acid derivatization.[16] Always prepare the DMB reagent fresh for each analysis.[16]
Issue 3: Poor Peak Shape or Resolution in HPLC

Q: I'm observing poor peak shape or resolution in my DMB-HPLC analysis. What should I check?

A: Good chromatographic separation is essential for accurate quantification.

Possible Causes & Solutions:

CauseRecommended Action
Column Issues Ensure the HPLC column is appropriate for the separation of DMB-labeled sialic acids (a C18 column is commonly used).[10] The column may be old or contaminated. Try washing the column or replacing it if necessary.
Suboptimal Mobile Phase The composition of the mobile phase is critical. A common mobile phase consists of methanol, acetonitrile, and water.[10] Prepare fresh mobile phase and ensure it is properly degassed.
Incorrect Flow Rate or Gradient Optimize the flow rate and gradient to achieve good separation of Neu5Ac, Neu5Gc, and any O-acetylated species. A rapid 10-minute method using UHPLC is often sufficient.[2]
Sample Overload Injecting too much sample can lead to broad or tailing peaks. Try diluting your sample before injection.
Sample Matrix Effects The matrix of your standards should match the matrix of your samples.[16] For instance, if your samples are in formic acid after hydrolysis, your standards should also be prepared in the same concentration of formic acid to ensure comparable derivatization efficiency.[16]

Experimental Protocols

Protocol 1: Sialic Acid Release and DMB Labeling for HPLC Analysis

This protocol is a generalized procedure based on common practices.[2][7][10][20]

1. Sialic Acid Release (Acid Hydrolysis)

  • To your glycoprotein sample (typically 5-200 µg), add 2M acetic acid.[2][8]

  • Incubate the mixture at 80°C for 2 hours in a heat block or thermocycler.[8][10][11]

  • Cool the samples to room temperature.

2. DMB Labeling

  • Prepare the DMB labeling solution fresh by mixing DMB dye, a reducing agent, and a diluent according to your kit's instructions. This solution is typically stable for a few hours at room temperature.[10]

  • Add the DMB labeling solution to each of your hydrolyzed samples, standards, and blanks.

  • Incubate the reaction at 50°C for 3 hours in the dark.[10]

  • After incubation, the samples are ready for HPLC analysis or can be stored at 4°C in the dark for up to three days.[10]

3. HPLC Analysis

  • Use a reverse-phase HPLC system with a C18 column and fluorescence detection (Excitation: ~370 nm, Emission: ~450 nm).[10]

  • A typical mobile phase consists of a mixture of methanol, acetonitrile, and water.[10]

  • Prepare a standard curve using known concentrations of Neu5Ac and Neu5Gc standards.

  • Quantify the sialic acids in your samples by comparing their peak areas to the standard curve.

Protocol 2: Thiobarbituric Acid (Warren) Assay

This is a classic colorimetric method for total sialic acid determination.[17][21]

1. Sample Preparation and Hydrolysis

  • For total sialic acid, hydrolyze your sample in sulfuric acid at 80°C for 1 hour to release bound sialic acids.[3]

  • To measure free sialic acid, omit the hydrolysis step and proceed directly to oxidation after protein precipitation.[17]

2. Oxidation

  • Add an oxidation reagent (e.g., periodic acid) to your sample and incubate at room temperature. This oxidizes the sialic acid to formylpyruvic acid.[17]

3. Color Reaction

  • Add thiobarbituric acid to the oxidized sample.

  • Heat the mixture at 100°C for a set time (e.g., 10 minutes). A pink-colored product will form.[17]

  • Cool the samples and add a solvent like DMSO to stabilize the color.[17]

4. Measurement

  • Transfer the supernatant to a 96-well plate.

  • Read the absorbance at 549 nm using a microplate reader.[3][17]

  • Quantify the sialic acid concentration by comparing the absorbance of your samples to a standard curve prepared with known concentrations of sialic acid.

Data Presentation

Table 1: Typical Concentration Ranges for Sialic Acid Quantitation

ParameterRecommended RangeNotes
Glycoprotein Sample Amount 5 - 200 µgDependent on the level of sialylation.[2]
DMB-HPLC Dynamic Range 1 - 2,000 pmol per wellSample concentration may need adjustment.[10]
Enzymatic Assay (Fluorescence) 40 - 1,000 pmolHighly sensitive method.[12][13]
Enzymatic Assay (Absorbance) 500 - 4,000 pmolLess sensitive than fluorescence.[12][13]
Thiobarbituric Acid Assay Varies; standard curve typically 0 - 100 µMLess sensitive than DMB-HPLC.[17]

Visualizations

Sialic_Acid_Quantitation_Workflow cluster_prep Sample Preparation cluster_label Derivatization (e.g., DMB) cluster_analysis Analysis cluster_data Data Processing Sample Glycoprotein Sample Hydrolysis Sialic Acid Release (Acid or Enzymatic) Sample->Hydrolysis Labeling Fluorescent Labeling Hydrolysis->Labeling Analysis Separation & Detection (e.g., HPLC-FLD) Labeling->Analysis Quant Quantitation (vs. Standard Curve) Analysis->Quant Troubleshooting_Decision_Tree cluster_low_signal cluster_high_bg Problem Problem Observed LowSignal Low/No Signal Problem->LowSignal Signal Issue HighBG High Background Problem->HighBG Background Issue Cause_LowSample Insufficient Sample? LowSignal->Cause_LowSample Cause_IncompleteHydrolysis Incomplete Release? LowSignal->Cause_IncompleteHydrolysis Cause_Degradation Sialic Acid Degradation? LowSignal->Cause_Degradation Solution_IncreaseSample Increase Sample Amount or Concentrate Cause_LowSample->Solution_IncreaseSample Solution_OptimizeHydrolysis Optimize Hydrolysis/ Enzyme Activity Cause_IncompleteHydrolysis->Solution_OptimizeHydrolysis Solution_MilderConditions Use Milder Conditions Cause_Degradation->Solution_MilderConditions Cause_Contamination Reagent Contamination? HighBG->Cause_Contamination Cause_Interference Interfering Substances? HighBG->Cause_Interference Cause_FreeSA Free Sialic Acid? HighBG->Cause_FreeSA Solution_FreshReagents Use Fresh/Pure Reagents Cause_Contamination->Solution_FreshReagents Solution_PurifySample Purify Sample or Use Specific Method Cause_Interference->Solution_PurifySample Solution_SampleBlank Run Sample Blank (No Hydrolysis/Enzyme) Cause_FreeSA->Solution_SampleBlank

References

Minimizing ion suppression for N-Acetylneuraminic acid-13C-2 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of N-Acetylneuraminic acid-13C-2 (Neu5Ac-¹³C₂). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate, reproducible results.

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a common challenge in LC-MS analysis, particularly for polar molecules like N-Acetylneuraminic acid in complex biological matrices. This guide provides a systematic approach to identifying and mitigating ion suppression.

Question: I'm observing low signal intensity or high variability for my Neu5Ac-¹³C₂ internal standard. What are the likely causes and how can I fix it?

Answer:

Low or variable signal for your stable isotope-labeled internal standard is a classic indicator of ion suppression. The primary culprits are matrix components that co-elute with your analyte and interfere with the ionization process in the mass spectrometer source. For Neu5Ac, the most common interfering substances in plasma or serum are phospholipids.[1]

Follow this troubleshooting workflow to diagnose and resolve the issue:

Troubleshooting_Ion_Suppression start Start: Low/Variable Neu5Ac-¹³C₂ Signal check_prep Step 1: Evaluate Sample Preparation start->check_prep check_chrom Step 2: Optimize Chromatography check_prep->check_chrom Is sample prep robust (e.g., PL removal)? Yes. solution_prep Implement Phospholipid Removal check_prep->solution_prep Is sample prep just Protein Precipitation (PPT)? Yes. check_ms Step 3: Verify MS Settings check_chrom->check_ms Using HILIC with good peak shape? Yes. solution_chrom Use HILIC with Optimized Mobile Phase check_chrom->solution_chrom Using Reversed-Phase (RP)? Or seeing poor peak shape? Yes. solution_ms Confirm Negative Ion Mode & Tune Source check_ms->solution_ms Are MS parameters sub-optimal? Yes. end_node Resolved: Stable & Intense Signal check_ms->end_node Are MS settings optimal? Yes. Re-evaluate from Step 1. solution_prep->check_chrom solution_chrom->check_ms solution_ms->end_node

Caption: Troubleshooting workflow for ion suppression.

Step 1: Evaluate Your Sample Preparation Protocol Simple protein precipitation (PPT) with acetonitrile is often insufficient for removing phospholipids, which are a major cause of ion suppression for Neu5Ac.[1]

  • Recommendation: Employ a sample preparation technique specifically designed to remove phospholipids. Phospholipid removal plates are highly effective.[1][2] These plates can remove over 95% of phospholipids, leading to a significant reduction in matrix effects and improved sensitivity.[1]

Step 2: Optimize Your Liquid Chromatography Method Due to its polar nature, Neu5Ac is poorly retained on traditional reversed-phase (RP) columns (like C18), causing it to elute early with other polar matrix components, leading to ion suppression.

  • Recommendation: Use Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns (e.g., Atlantis HILIC Silica, XBridge Amide) are designed to retain polar compounds, providing better separation from interfering matrix components.[1]

  • Mobile Phase: An effective mobile phase combination for HILIC is a gradient of acetonitrile and water, both containing a small amount of a weak acid like formic acid or acetic acid (e.g., 0.1-0.2%) to improve peak shape.

Step 3: Verify Your Mass Spectrometry Settings Incorrect MS settings can lead to poor sensitivity.

  • Ionization Mode: N-Acetylneuraminic acid is a carboxylic acid and is most effectively ionized in negative electrospray ionization (ESI) mode.

  • Source Parameters: Ensure that ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizing and drying gas) are optimized for the specific flow rate and mobile phase composition you are using.

Frequently Asked Questions (FAQs)

Q1: Which sample preparation method is best for analyzing Neu5Ac-¹³C₂ in plasma?

A1: For plasma samples, a dedicated phospholipid removal plate is the most effective method.[1][2] While methods like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can be used, they have drawbacks. PPT is simple but ineffective at removing phospholipids.[1] LLE may have low recovery for a polar analyte like Neu5Ac. SPE can be effective but often requires more extensive method development. Phospholipid removal plates offer a simple, robust, and highly efficient solution for minimizing matrix effects.[1]

Data Comparison of Sample Preparation Methods

Method Analyte Recovery (Neu5Ac) Phospholipid Removal Ion Suppression Risk
Protein Precipitation (PPT) Variable, often lower due to suppression Poor (~50% or less)[3] High [1]
Liquid-Liquid Extraction (LLE) Potentially low for polar analytes Good Moderate
Solid-Phase Extraction (SPE) Good (Method dependent) Good to Excellent Low to Moderate

| Phospholipid Removal Plate | Excellent (70-100%) [1] | Excellent (>95%) | Very Low [1] |

Q2: Why is HILIC recommended over reversed-phase chromatography for this analysis?

A2: N-Acetylneuraminic acid is a highly polar molecule. Reversed-phase columns, which have a non-polar stationary phase, provide very little retention for such compounds. This causes the analyte to elute in or near the solvent front, where many other polar, interfering compounds from the biological matrix also elute. This co-elution is a primary cause of ion suppression. HILIC columns utilize a polar stationary phase, which effectively retains polar analytes like Neu5Ac, separating them from the bulk of the matrix interferences and thus minimizing ion suppression.[1]

Q3: What mobile phase additives should I use?

A3: For HILIC analysis of Neu5Ac in negative ion mode, volatile acidic additives are recommended to improve peak shape and chromatography.

  • Recommended: 0.1% to 0.2% Formic Acid or Acetic Acid in both the aqueous (water) and organic (acetonitrile) mobile phases. These additives provide good chromatographic performance with minimal signal suppression.

  • Use with Caution: Trifluoroacetic acid (TFA) can provide excellent peak shape but is known to cause significant ion suppression in ESI. If used, it should be at a very low concentration and ideally paired with another additive like acetic acid to help mitigate the suppression effect.[1]

Q4: How do I confirm that ion suppression is the problem?

A4: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves T-infusing a constant flow of your analyte solution into the LC eluent stream after the column and before the MS source. When a blank, extracted matrix sample is injected, any dips in the constant analyte signal indicate retention times where matrix components are eluting and causing ion suppression.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing sample 1. Plasma Sample (+ Neu5Ac-¹³C₂ IS) ppt_filter 2. Add Acetonitrile (with 0.1% Formic Acid) & Mix sample->ppt_filter load_plate 3. Apply Supernatant to Phospholipid Removal Plate ppt_filter->load_plate collect 4. Collect Flow-Through load_plate->collect inject 5. Inject into HILIC LC-MS/MS System collect->inject separate 6. HILIC Gradient Separation inject->separate detect 7. MS/MS Detection (Negative ESI, MRM) separate->detect integrate 8. Integrate Peak Areas (Analyte & IS) detect->integrate quantify 9. Quantify Analyte Concentration integrate->quantify

Caption: Recommended experimental workflow.

Experimental Protocols

Protocol 1: Sample Preparation using a Phospholipid Removal Plate

This protocol is the recommended procedure for plasma or serum samples to effectively eliminate matrix effects.[1]

  • Sample Aliquoting: Aliquot 50 µL of your plasma sample into a 96-well plate or microcentrifuge tube.

  • Internal Standard Spiking: Add your working solution of this compound.

  • Protein Precipitation: Add 150 µL of acetonitrile containing 0.1% formic acid to each sample.

  • Mixing: Vortex the plate or tubes thoroughly for 1-2 minutes to ensure complete protein precipitation.

  • Phospholipid Removal: Place a phospholipid removal 96-well plate on a compatible vacuum manifold with a collection plate underneath.

  • Loading: Transfer the entire supernatant from the precipitation step to the wells of the phospholipid removal plate.

  • Elution: Apply vacuum to the manifold (e.g., 10" Hg) to draw the sample through the sorbent and into the collection plate.

  • Final Sample: The collected eluate is ready for direct injection into the LC-MS system.

Protocol 2: HILIC-MS/MS Analysis

This method is optimized for the separation and detection of Neu5Ac and its isotopic internal standard.

LC Conditions:

  • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm or equivalent.

  • Mobile Phase A: Water with 0.2% Acetic Acid.[1]

  • Mobile Phase B: Acetonitrile with 0.2% Acetic Acid.[1]

  • Flow Rate: 0.6 - 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient:

    Time (min) %B
    0.0 96.0
    0.5 96.0
    1.8 70.0
    2.3 30.0
    3.1 30.0
    3.2 96.0

    | 4.1 | 96.0 |

MS/MS Conditions:

  • System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    N-Acetylneuraminic acid 308.0 87.0

    | This compound | 310.0 | 87.0 |

  • Key Source Parameters (Example):

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 550-600 °C

    • Nebulizing Gas: 50 psi

    • Drying Gas: 50 psi

    • Collision Energy: Optimized for your instrument (e.g., -16 to -20 eV).

References

Validation & Comparative

A Comparative Guide: N-Acetylneuraminic acid-13C-2 versus Unlabeled N-Acetylneuraminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between N-Acetylneuraminic acid-13C-2 and its unlabeled counterpart, offering supporting experimental data and detailed protocols for their use. This information is intended to assist researchers in selecting the appropriate compound for their specific analytical and metabolic research needs.

Introduction

N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, plays a crucial role in a multitude of biological processes, including cell recognition, cell adhesion, and immune responses.[1][2] It is found at the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2] Understanding the metabolism and quantification of Neu5Ac is vital for research in various fields, including oncology, immunology, and neuroscience.

To facilitate precise and accurate quantification and metabolic tracing, isotopically labeled versions of Neu5Ac, such as this compound, have been developed. This guide will compare the key characteristics and applications of the labeled and unlabeled forms.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for both this compound and unlabeled N-Acetylneuraminic acid.

Table 1: Physical and Chemical Properties

PropertyUnlabeled N-Acetylneuraminic AcidThis compound
Molecular Formula C₁₁H₁₉NO₉¹³C₁C₁₀H₁₉NO₉
Molecular Weight 309.27 g/mol [3][4][5][6][7]~311.27 g/mol (Varies with isotopic purity)
Appearance White crystalline powder[8][9]White to off-white powder
Melting Point 184-186 °C (decomposes)[6][8][9]186 °C (decomposes)
Solubility Soluble in water (~50 mg/mL)[6]Soluble in water
Isotopic Purity Natural abundance of ¹³CTypically ≥99 atom % ¹³C

Table 2: Performance in Analytical Applications

ApplicationUnlabeled N-Acetylneuraminic AcidThis compound
Mass Spectrometry Precursor Ion (m/z): ~308 (negative ion mode)[10]Precursor Ion (m/z): ~310 (negative ion mode, for a single ¹³C label at C2)
Key Fragment Ions (m/z): Varies with ionization methodKey Fragment Ions (m/z): Shifted by +2 Da for fragments containing the C2 position
NMR Spectroscopy ¹³C Chemical Shift (C2): ~96.53 ppm (α-anomer), ~95.97 ppm (β-anomer) at pH 2.0[11]¹³C Chemical Shift (C2): Enriched signal at ~96.53 ppm (α-anomer), ~95.97 ppm (β-anomer) at pH 2.0[11]
¹H Chemical Shift (H3ax): ~1.64 ppm (α-anomer), ~1.84 ppm (β-anomer)[12]¹H Chemical Shift (H3ax): ~1.64 ppm (α-anomer), ~1.84 ppm (β-anomer)[12]
Primary Use Biological studies, standard for qualitative analysisInternal standard for quantitative analysis (LC-MS/MS), tracer for metabolic flux analysis (NMR)[3]

Experimental Protocols

Detailed methodologies for key experiments utilizing both labeled and unlabeled N-Acetylneuraminic acid are provided below.

Protocol 1: Quantification of N-Acetylneuraminic Acid in Human Plasma using LC-MS/MS

This protocol describes the use of this compound as an internal standard for the accurate quantification of endogenous N-Acetylneuraminic acid in plasma samples.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in water) as an internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient from high organic to high aqueous content is used to elute the polar analytes. A typical gradient might start at 95% B, decreasing to 50% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM):

      • Unlabeled Neu5Ac: Monitor the transition m/z 308.1 → 87.1.[10]

      • This compound: Monitor the transition m/z 310.1 → 87.1 (assuming the fragment does not contain the labeled carbon).

    • Data Analysis: The concentration of unlabeled Neu5Ac in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled Neu5Ac and a fixed concentration of the internal standard.

Protocol 2: Metabolic Labeling and Analysis using NMR Spectroscopy

This protocol outlines a general approach for tracing the metabolic fate of N-Acetylneuraminic acid using this compound.

1. Cell Culture and Labeling:

  • Culture cells of interest in a suitable growth medium.

  • To introduce the labeled substrate, supplement the medium with a known concentration of this compound for a specific duration (e.g., 24-48 hours). The concentration and duration will depend on the cell type and experimental goals.

2. Metabolite Extraction:

  • Harvest the cells and quench their metabolism rapidly (e.g., by washing with ice-cold saline and adding cold methanol).

  • Perform a metabolite extraction using a suitable method, such as a methanol-chloroform-water extraction, to separate polar metabolites.

  • Lyophilize the polar extract to dryness.

3. NMR Spectroscopy:

  • Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard for quantification (e.g., DSS or TSP).

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) correlation spectra such as ¹H-¹³C HSQC.

    • The ¹³C-labeled metabolites will show significantly enhanced signals in the ¹³C spectrum and distinct cross-peaks in the 2D spectra, allowing for their unambiguous identification and the tracing of the ¹³C label through metabolic pathways.[11][13]

  • Data Analysis:

    • Identify the ¹³C-labeled metabolites by comparing the acquired spectra with databases and reference spectra.

    • Quantify the extent of ¹³C incorporation into different metabolites to determine metabolic flux.

Mandatory Visualization

The following diagrams illustrate key concepts related to the metabolism and analysis of N-Acetylneuraminic acid.

metabolic_pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_golgi Golgi Apparatus UDP-GlcNAc UDP-GlcNAc ManNAc ManNAc UDP-GlcNAc->ManNAc GNE ManNAc-6P ManNAc-6P ManNAc->ManNAc-6P GNE Neu5Ac-9P Neu5Ac-9P ManNAc-6P->Neu5Ac-9P NANS Neu5Ac Neu5Ac Neu5Ac-9P->Neu5Ac NANP CMP-Neu5Ac CMP-Neu5Ac Neu5Ac->CMP-Neu5Ac CMAS Glycoconjugates Glycoconjugates CMP-Neu5Ac->Glycoconjugates Sialyltransferases

Caption: Biosynthesis and activation pathway of N-Acetylneuraminic acid (Neu5Ac).

experimental_workflow Biological_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound (Internal Standard) Biological_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Quantification Quantification LC_MS_MS->Quantification

Caption: Workflow for quantitative analysis of Neu5Ac using a ¹³C-labeled internal standard.

logical_relationship Unlabeled_Neu5Ac Unlabeled Neu5Ac Mass_Spec Mass Spectrometry Unlabeled_Neu5Ac->Mass_Spec NMR NMR Spectroscopy Unlabeled_Neu5Ac->NMR Labeled_Neu5Ac This compound Labeled_Neu5Ac->Mass_Spec Labeled_Neu5Ac->NMR Distinction Distinguishable Signals Mass_Spec->Distinction Different m/z NMR->Distinction Different Chemical Shift/ Enhanced Signal Quantification Accurate Quantification Distinction->Quantification Tracing Metabolic Tracing Distinction->Tracing

Caption: Logical relationship for the differential analysis of labeled and unlabeled Neu5Ac.

References

A Researcher's Guide to Isotopic Labeling of N-Acetylneuraminic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, is crucial for understanding its roles in health and disease. Isotopic labeling of Neu5Ac is a powerful technique for these studies, enabling detailed analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides an objective comparison of N-Acetylneuraminic acid-¹³C-2 with other common isotopic labeling strategies, supported by experimental data and methodologies.

Introduction to Isotopic Labeling of Sialic Acids

Isotopic labeling involves the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into Neu5Ac molecules. These labeled molecules are chemically identical to their natural counterparts but have a greater mass, allowing them to be distinguished and quantified using analytical instruments. The choice of isotopic label depends on the specific research question, the analytical platform available, and the biological system under investigation.

This guide focuses on comparing various isotopic labels for Neu5Ac, with a particular emphasis on N-Acetylneuraminic acid-¹³C-2. We will explore metabolic labeling approaches, where cells incorporate isotopically labeled precursors into their sialic acid biosynthesis pathway, as well as chemoenzymatic and chemical derivatization methods.

Comparison of Isotopic Labeling Strategies for N-Acetylneuraminic Acid

The selection of an isotopic label for Neu5Ac is a critical decision that influences experimental design and data interpretation. The following tables provide a comparative overview of different labeling strategies.

Table 1: Comparison of Common Isotopic Labels for N-Acetylneuraminic Acid

Labeling StrategyIsotopic LabelMass Shift (Da)Natural Abundance (%)Primary Analytical Method(s)Key AdvantagesKey Disadvantages
Metabolic Labeling
N-Acetylneuraminic acid-¹³C-2¹³C₂+21.1 (for ¹³C)MS, NMRSpecific labeling at C-2 and C-3 of the neuraminic acid backbone.May have lower incorporation efficiency compared to precursor labeling.
Uniformly ¹³C-labeled Neu5Ac¹³C₉+91.1 (for ¹³C)MS, NMRHigh mass shift, useful for resolving labeled from unlabeled species.Higher cost; potential for metabolic burden on cells.
¹⁵N-labeled Neu5Ac (via ¹⁵N-Gln)¹⁵N₁+10.37 (for ¹⁵N)MS, NMRLabels all amino sugars; analogous to SILAC for proteomics.[1][2]Lower mass shift; potential for metabolic scrambling of the label.[3]
Deuterated Neu5Ac (e.g., N-acetyl-d₃-neuraminic acid)²H₃ (d₃)+30.015 (for ²H)MSLower cost compared to ¹³C; can provide good mass separation.Potential for isotope effects that may alter chromatographic retention times.
Chemoenzymatic Labeling
¹³C-CMP-NeuAc¹³CₓVariable1.1 (for ¹³C)MS, NMRSite-specific labeling of glycoconjugates with sialyltransferases.[4][][6]Requires purified enzymes and activated sugar donors.
Chemical Derivatization
Isotopic p-toluidine¹³C₇ or other+7 or other1.1 (for ¹³C)MSStabilizes sialic acid linkage and allows for quantification.[7]In vitro labeling; does not track metabolic flux.
Isotopic Aniline¹³C₆+61.1 (for ¹³C)MSUsed for reductive amination of released glycans for quantitative analysis.[8][9]In vitro labeling; requires release of glycans from glycoproteins.

Signaling Pathways and Metabolic Incorporation

The biosynthesis of sialic acids provides several entry points for isotopic labels. The pathway begins with precursors from glycolysis and the hexosamine biosynthetic pathway, leading to the formation of N-acetylmannosamine (ManNAc), which is then converted to Neu5Ac.

SialicAcid_Biosynthesis Glucose Glucose Fru6P Fructose-6-P Glucose->Fru6P GlcN6P Glucosamine-6-P Fru6P->GlcN6P GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc ManNAc ManNAc UDPGlcNAc->ManNAc ManNAc6P ManNAc-6-P ManNAc->ManNAc6P Neu5Ac9P Neu5Ac-9-P ManNAc6P->Neu5Ac9P Neu5Ac N-Acetylneuraminic acid (Neu5Ac) Neu5Ac9P->Neu5Ac CMPNeu5Ac CMP-Neu5Ac Neu5Ac->CMPNeu5Ac Glycoconjugates Sialoglycans CMPNeu5Ac->Glycoconjugates C13_Glucose [U-13C]-Glucose C13_Glucose->Glucose N15_Gln [amide-15N]-Gln N15_Gln->GlcN6P Gln:Fru-6-P aminotransferase C13C2_Neu5Ac Neu5Ac-13C-2 C13C2_Neu5Ac->Neu5Ac

Sialic Acid Biosynthesis Pathway and Isotope Incorporation

Experimental Workflows

A typical experimental workflow for comparing different isotopic labels for Neu5Ac involves parallel cell culture, followed by sample preparation, and analysis by MS or NMR.

Experimental_Workflow cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 Analysis start Start: Seed Cells culture1 Culture with N-Acetylneuraminic acid-13C-2 start->culture1 culture2 Culture with [amide-15N]-Gln start->culture2 culture3 Culture with [U-13C]-Glucose start->culture3 control Culture with unlabeled medium start->control harvest Harvest Cells culture1->harvest culture2->harvest culture3->harvest control->harvest lysis Cell Lysis harvest->lysis glycan_release Glycan Release (optional) lysis->glycan_release purification Glycan/Glycopeptide Purification lysis->purification for intact glycoproteins glycan_release->purification ms_analysis LC-MS/MS Analysis purification->ms_analysis nmr_analysis NMR Spectroscopy purification->nmr_analysis data_analysis Data Analysis and Quantification ms_analysis->data_analysis nmr_analysis->data_analysis

Comparative Isotopic Labeling Experimental Workflow

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Isotopically Labeled N-Acetylneuraminic Acid Precursors

This protocol provides a general framework for the metabolic labeling of sialic acids in cultured cells. Optimization of incubation times and precursor concentrations is recommended for each cell line.

Materials:

  • Cell line of interest (e.g., HEK293, CHO, HeLa)

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Isotopically labeled precursor:

    • N-Acetylneuraminic acid-¹³C-2

    • [amide-¹⁵N]-L-glutamine

    • [U-¹³C]-D-glucose

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Microcentrifuge

Procedure:

  • Cell Culture Preparation:

    • Culture cells to approximately 70-80% confluency in complete medium.

    • For labeling with ¹⁵N-Gln or ¹³C-Glucose, prepare a "heavy" medium by supplementing a glutamine- or glucose-free basal medium with the respective isotopically labeled precursor and dFBS.

  • Metabolic Labeling:

    • For N-Acetylneuraminic acid-¹³C-2 labeling, add the sterile stock solution directly to the complete cell culture medium to the desired final concentration (typically 10-100 µM).

    • For ¹⁵N-Gln or ¹³C-Glucose labeling, replace the standard medium with the prepared "heavy" medium.

    • Incubate the cells for a period equivalent to at least 5-6 cell divisions to ensure maximal incorporation of the isotopic label.

  • Cell Harvest and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the cellular proteins.

  • Downstream Analysis:

    • The protein lysate can be used for various downstream applications, including Western blotting, immunoprecipitation, or further processing for glycan analysis by MS or NMR.

Protocol 2: Sample Preparation for Mass Spectrometry-based Glycomic Analysis

This protocol describes the release and purification of N-glycans from glycoproteins for subsequent analysis by LC-MS.

Materials:

  • Protein lysate from metabolically labeled cells

  • Denaturing buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 1% SDS and 10 mM DTT)

  • Iodoacetamide (IAM) solution

  • PNGase F enzyme

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or graphitized carbon)

  • Solvents for SPE (e.g., acetonitrile, water, trifluoroacetic acid)

  • Lyophilizer or vacuum concentrator

Procedure:

  • Protein Denaturation and Reduction:

    • Denature the protein sample by heating at 95°C for 10 minutes in denaturing buffer.

    • Reduce the disulfide bonds by incubating with DTT at 56°C for 1 hour.

    • Alkylate the free sulfhydryl groups by adding IAM and incubating in the dark at room temperature for 45 minutes.

  • N-glycan Release:

    • Add PNGase F to the denatured and alkylated protein sample.

    • Incubate at 37°C overnight to release the N-glycans.

  • Glycan Purification:

    • Purify the released glycans using SPE cartridges according to the manufacturer's instructions. This step removes peptides, salts, and detergents.

    • Elute the glycans and dry them using a lyophilizer or vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried glycans in an appropriate solvent for LC-MS analysis.

    • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Acquire data in both MS1 (for quantification of light vs. heavy glycan pairs) and MS/MS (for structural characterization) modes.

Data Presentation and Interpretation

Quantitative data from comparative isotopic labeling experiments should be presented in a clear and organized manner to facilitate interpretation.

Table 2: Hypothetical Performance Comparison of Neu5Ac Labeling in HEK293 Cells

ParameterN-Acetylneuraminic acid-¹³C-2[amide-¹⁵N]-Gln Labeling[U-¹³C]-Glucose Labeling
Metabolic Incorporation Efficiency (%) 75 ± 592 ± 495 ± 3
Effect on Cell Viability (%) >98>95>90
Relative MS Signal Intensity (Labeled/Unlabeled) 3.11.14.5
Signal-to-Noise Ratio (MS) HighModerateVery High
Cost per Experiment ($) ModerateLowHigh

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions and cell line.

The choice of isotopic label will impact the appearance of the mass spectrum. For instance, ¹³C labeling will result in a more complex isotopic envelope compared to ¹⁵N labeling due to the higher natural abundance of ¹³C.[]

Conclusion

The selection of an isotopic label for N-acetylneuraminic acid is a critical step in designing experiments for quantitative glycomics and structural analysis. N-Acetylneuraminic acid-¹³C-2 offers a specific labeling approach, while metabolic labeling with precursors like ¹⁵N-glutamine or ¹³C-glucose provides a more global view of glycan dynamics. The optimal choice depends on the specific research goals, available instrumentation, and budget. This guide provides a framework for comparing these methods and selecting the most appropriate strategy for your research needs. Further research is needed to provide direct quantitative comparisons of the performance of these different isotopic labels in various biological systems.

References

A Researcher's Guide to Validating N-Acetylneuraminic Acid-13C-2 Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the labeling efficiency of N-Acetylneuraminic acid-13C-2 (¹³C₂-Neu5Ac), a critical stable isotope-labeled monosaccharide for tracking sialic acid metabolism and glycosylation pathways. We present experimental data and detailed protocols for mass spectrometry and NMR spectroscopy to empower researchers in making informed decisions for their experimental design.

Comparison of Labeling Efficiency in Different Cell Lines: CHO vs. HEK293

The choice of cell line can significantly impact the incorporation of exogenously supplied ¹³C₂-Neu5Ac. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are two of the most widely used mammalian expression systems, each exhibiting distinct glycosylation machinery.

Cell LinePredominant Sialic Acid LinkageOverall Sialylation LevelsReference
CHO Primarily α2,3-linkedGenerally higher[1][2]
HEK293 Both α2,3- and α2,6-linkedCan be lower than CHO[1][3]

Studies have consistently shown that CHO cells tend to exhibit higher overall sialylation on recombinant proteins compared to HEK293 cells.[4][5] This is attributed to a more robust sialylation capacity in CHO cells.[1] Consequently, for studies aiming for high incorporation of ¹³C₂-Neu5Ac, CHO cells may be the preferred system. However, HEK293 cells offer the advantage of producing glycoproteins with both α2,3- and α2,6-linked sialic acids, which might be more representative of native human glycosylation.[1][3]

Experimental Validation Protocols

Accurate determination of ¹³C₂-Neu5Ac incorporation is crucial for the interpretation of metabolic flux and glycosylation studies. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary analytical techniques for this purpose.

Metabolic Labeling and Glycoprotein Extraction Workflow

The general workflow for metabolic labeling of cells with ¹³C₂-Neu5Ac and subsequent glycoprotein analysis is depicted below.

cluster_0 Cell Culture & Labeling cluster_1 Glycoprotein Extraction & Digestion cluster_2 Analysis Cell Seeding Cell Seeding Medium Exchange Medium Exchange Cell Seeding->Medium Exchange Growth to desired confluency ¹³C₂-Neu5Ac Incubation ¹³C₂-Neu5Ac Incubation Medium Exchange->¹³C₂-Neu5Ac Incubation Supplement with ¹³C₂-Neu5Ac Cell Harvesting Cell Harvesting ¹³C₂-Neu5Ac Incubation->Cell Harvesting Time-dependent Cell Lysis Cell Lysis Cell Harvesting->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Proteolytic Digestion Proteolytic Digestion Protein Quantification->Proteolytic Digestion Mass Spectrometry Mass Spectrometry Proteolytic Digestion->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Proteolytic Digestion->NMR Spectroscopy

Caption: General workflow for metabolic labeling and analysis.
Mass Spectrometry Protocol for ¹³C₂-Neu5Ac Labeled N-Glycans

This protocol outlines the steps for the release, purification, and analysis of N-glycans from glycoproteins metabolically labeled with ¹³C₂-Neu5Ac.

Materials:

  • PNGase F

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, graphitized carbon)

  • Mass Spectrometer (e.g., MALDI-TOF, ESI-QTOF)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Water (LC-MS grade)

Procedure:

  • N-Glycan Release:

    • Denature the purified glycoprotein sample by heating at 95°C for 5 minutes in a buffer containing SDS and DTT.

    • Add NP-40 to sequester the SDS.

    • Add PNGase F and incubate at 37°C for 12-18 hours to release the N-glycans.

  • Purification of Released N-Glycans:

    • Activate an SPE cartridge (e.g., graphitized carbon) with ACN, followed by equilibration with water.

    • Load the PNGase F digest onto the cartridge.

    • Wash the cartridge with water to remove salts and peptides.

    • Elute the glycans with a solution of ACN and TFA.

    • Dry the eluted glycans using a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried glycans in a suitable solvent for your mass spectrometer.

    • Acquire mass spectra in positive or negative ion mode.

    • Identify the isotopic peaks corresponding to the incorporation of ¹³C₂-Neu5Ac. The mass of a glycan containing one ¹³C₂-Neu5Ac will be shifted by +2 Da compared to its unlabeled counterpart.

    • Calculate the labeling efficiency by comparing the peak intensities of the labeled and unlabeled glycan species.

NMR Spectroscopy Protocol for ¹³C₂-Neu5Ac Incorporation

2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a powerful non-destructive technique to confirm the specific incorporation of the ¹³C label at the C-2 position of N-acetylneuraminic acid.

Materials:

  • NMR Spectrometer with a cryoprobe

  • D₂O

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Lyophilize the purified ¹³C₂-Neu5Ac labeled glycoprotein.

    • Reconstitute the protein in D₂O to the desired concentration for NMR analysis.

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹³C HSQC spectrum. This experiment correlates the chemical shifts of protons directly bonded to ¹³C atoms.

    • Set the spectral widths to cover the expected chemical shifts of the ¹³C₂-Neu5Ac. The ¹³C chemical shift for the C-2 position of Neu5Ac is typically around 100 ppm.[6]

  • Data Analysis:

    • Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • A cross-peak in the ¹H-¹³C HSQC spectrum at the expected chemical shifts for the H-3 protons and the C-2 carbon of Neu5Ac confirms the incorporation of the ¹³C label at the C-2 position.[7] The absence of a signal at the natural abundance ¹³C chemical shift for C-2 further validates the high isotopic enrichment.

Sialic Acid Biosynthesis and Incorporation Pathway

The metabolic incorporation of exogenous ¹³C₂-Neu5Ac into cellular glycoconjugates relies on the sialic acid biosynthesis pathway. Understanding this pathway is essential for troubleshooting and optimizing labeling experiments.

cluster_0 Metabolic Pathway Exogenous ¹³C₂-Neu5Ac Exogenous ¹³C₂-Neu5Ac Intracellular Pool Intracellular Pool Exogenous ¹³C₂-Neu5Ac->Intracellular Pool Uptake CMP-¹³C₂-Neu5Ac CMP-¹³C₂-Neu5Ac Intracellular Pool->CMP-¹³C₂-Neu5Ac Activation by CMP-Sialic Acid Synthetase Golgi Apparatus Golgi Apparatus CMP-¹³C₂-Neu5Ac->Golgi Apparatus Transport Sialyltransferases Sialyltransferases Golgi Apparatus->Sialyltransferases ¹³C₂-Sialoglycoproteins ¹³C₂-Sialoglycoproteins Sialyltransferases->¹³C₂-Sialoglycoproteins Transfer to Glycan Chains

Caption: Simplified sialic acid incorporation pathway.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Poor cellular uptake of ¹³C₂-Neu5Ac.Optimize incubation time and concentration of the labeled sugar. Ensure cell viability.
Competition with endogenous unlabeled Neu5Ac synthesis.Use cell lines with higher sialylation capacity or consider inhibitors of the de novo pathway if appropriate for the experimental goals.
No Labeled Glycans Detected Inefficient N-glycan release.Ensure PNGase F is active and reaction conditions are optimal.
Loss of sample during purification.Optimize the SPE protocol; ensure proper cartridge activation and elution.
Ambiguous NMR Signal Low signal-to-noise ratio.Increase protein concentration or acquisition time. Use a higher field NMR spectrometer with a cryoprobe.
Overlapping signals.Optimize NMR parameters and consider using more advanced NMR experiments if necessary.

This guide provides a framework for the validation of this compound labeling efficiency. By carefully selecting the appropriate cell line and analytical methodology, researchers can obtain reliable and reproducible data for their studies on sialic acid metabolism and glycosylation.

References

N-Acetylneuraminic Acid-13C-2: A Superior Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the accuracy and performance of N-Acetylneuraminic acid-13C-2 as a quantitative standard in comparison to other internal standards for sialic acid analysis.

In the landscape of quantitative analysis, particularly in the fields of glycobiology, drug development, and clinical diagnostics, the accuracy of measurement is paramount. The choice of an appropriate internal standard is a critical determinant of analytical precision and reliability. This guide provides a comprehensive comparison of this compound (¹³C₂-Neu5Ac) with other commonly employed internal standards for the quantification of N-Acetylneuraminic acid (Neu5Ac), a crucial sialic acid with diverse biological roles.

The Gold Standard: Isotope-Labeled Internal Standards

Isotopically labeled internal standards are widely regarded as the gold standard in mass spectrometry-based quantification. By incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H, these standards exhibit nearly identical chemical and physical properties to their endogenous counterparts. This co-elution during chromatography and co-ionization in the mass spectrometer allows for effective correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.

This compound, with two ¹³C atoms incorporated into its structure, serves as an ideal internal standard for Neu5Ac analysis. Its performance characteristics, as documented in various studies, consistently demonstrate high accuracy and precision.

Comparative Performance Data

The following tables summarize the quantitative performance of ¹³C-labeled Neu5Ac and other internal standards based on published experimental data.

Table 1: Performance Characteristics of ¹³C-Labeled Neu5Ac as an Internal Standard

ParameterReported ValueMatrixAnalytical Method
Accuracy 96.14% to 109.18%[1]UrineLC-MS/MS
Precision (RSD%) Within-assay: 3.22% to 5.95%[1] Between-assay: 5.15% to 7.65%[1]UrineLC-MS/MS
Linearity (r²) > 0.999VariousLC-MS/MS
Limit of Quantification (LOQ) 1.40 µM[1]UrineLC-MS/MS

Table 2: Comparison with Other Internal Standards

Internal StandardAnalyte(s)AdvantagesDisadvantagesReported Performance
This compound Neu5AcCo-elutes with analyte, corrects for matrix effects and ionization suppression effectively. High accuracy and precision.Higher cost compared to non-isotopic standards.Accuracy: High[1] Precision: High[1]
N-glycolylneuraminic acid (Neu5Gc) Neu5AcStructurally similar to Neu5Ac.Different retention time and ionization efficiency compared to Neu5Ac. Not suitable for samples containing endogenous Neu5Gc.Can be used, but less accurate than isotopic standards.
3-deoxy-d-glycero-d-galacto-2-nonulosonic acid (KDN) Neu5Ac, Neu5GcStructurally similar sialic acid.Different retention time and ionization efficiency.Effective for HPAEC-PAD, but may not be ideal for LC-MS/MS due to differing ionization.
N-acetylneuraminic acid methyl ester Neu5Ac, Neu5GcCommercially available.Significant differences in chemical properties and chromatographic behavior compared to Neu5Ac.Less accurate due to potential for differential matrix effects and ionization.

Experimental Protocols: A Representative LC-MS/MS Method

A robust and widely adopted method for the quantification of Neu5Ac in biological samples involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotopically labeled internal standard.

Sample Preparation (Urine)
  • Thaw and Vortex: Thaw frozen urine samples at room temperature and vortex thoroughly.

  • Dilution: Dilute the urine sample with ultrapure water. The dilution factor will depend on the expected concentration of Neu5Ac.

  • Addition of Internal Standard: Add a known concentration of this compound solution to the diluted urine sample.

  • Derivatization (Butanolic HCl): To the mixture, add 3 M butanolic HCl. Incubate at 65°C for 30 minutes. This step derivatizes the carboxyl group to a butyl ester, improving chromatographic retention and ionization efficiency.[1]

  • Evaporation: Evaporate the sample to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally employed.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often used for the butylated derivatives.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Neu5Ac (butylated): m/z 366 → 330[1]

      • ¹³C₂-Neu5Ac (butylated): m/z 369 → 333[1]

Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Neu5Ac) to the peak area of the internal standard (¹³C₂-Neu5Ac) against the concentration of the analyte in the calibration standards. The concentration of Neu5Ac in the unknown samples is then determined from this calibration curve.

Visualizing the Workflow and Biological Context

To better illustrate the experimental process and the biological significance of N-Acetylneuraminic acid, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Dilution Dilution Urine_Sample->Dilution Add_IS Add ¹³C₂-Neu5Ac (IS) Dilution->Add_IS Derivatization Derivatization (Butanolic HCl) Add_IS->Derivatization Evaporation Evaporation Derivatization->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification (Calibration Curve) MSMS_Detection->Quantification

Caption: Experimental workflow for Neu5Ac quantification.

Ganglioside_Metabolism cluster_synthesis Biosynthesis (Golgi) cluster_catabolism Catabolism (Lysosome) Cer Ceramide GlcCer Glucosylceramide Cer->GlcCer GlcT LacCer Lactosylceramide GlcCer->LacCer GalT-I GM3 GM3 (contains Neu5Ac) LacCer->GM3 SAT-I GD3 GD3 (contains Neu5Ac) GM3->GD3 SAT-II GT1b GT1b (contains Neu5Ac) GD3->GT1b GalNAcT, SAT-IV GM1 GM1 GT1b->GM1 Neuraminidase Neu5Ac_released Neu5Ac (released) GT1b->Neu5Ac_released GM2 GM2 GM1->GM2 β-Galactosidase GM3_cat GM3 GM2->GM3_cat Hexosaminidase A LacCer_cat Lactosylceramide GM3_cat->LacCer_cat Neuraminidase GM3_cat->Neu5Ac_released GlcCer_cat Glucosylceramide LacCer_cat->GlcCer_cat β-Galactosidase Cer_cat Ceramide GlcCer_cat->Cer_cat β-Glucosidase

References

A Researcher's Guide to Sialic Acid Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sialic acid is a critical aspect of glycoprotein analysis. Sialylation can significantly impact the efficacy, stability, and immunogenicity of biotherapeutics. This guide provides an objective comparison of various sialic acid quantification methods, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.

Sialic acids, a family of nine-carbon acidic monosaccharides, are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids. The two most common sialic acids in biopharmaceuticals are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc). Since humans cannot synthesize Neu5Gc, its presence in a therapeutic protein can trigger an immune response.[1] Therefore, regulatory bodies like the ICH mandate the characterization and quantification of sialic acid content as a critical quality attribute (CQA) for glycoprotein biopharmaceuticals.

This guide explores and compares several widely used methods for sialic acid quantification, including chromatographic techniques, electrophoresis, and traditional colorimetric assays.

Comparative Overview of Sialic Acid Quantification Methods

The choice of a sialic acid quantification method depends on various factors, including the required sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of the methods discussed in this guide.

MethodPrincipleTypical Run TimeLimit of Quantification (LOQ)ThroughputKey AdvantagesKey Disadvantages
HPLC/UHPLC with Fluorescence Detection (DMB Labeling) Pre-column derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by reversed-phase HPLC separation and fluorescence detection.[2]10-30 minutes[2][3]Picomole range[3][4]HighHigh sensitivity and specificity; well-established method.Derivatization step required; DMB-labeled sialic acids are light-sensitive.[5]
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Separation of underivatized sialic acids on an anion-exchange column with direct detection by pulsed amperometry.[1][6]15-30 minutesPicomole range[7][8]Moderate to HighNo derivatization required; high sensitivity and reproducibility.[6][9]Requires specialized HPAEC system; O-acetylated sialic acids may be base-labile.[7]
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) Separation of fluorescently labeled sialic acids in a capillary based on their electrophoretic mobility.[10]< 10 minutesFemtomole to Picomole rangeHighHigh resolution and speed; requires minimal sample volume.[10][11]Derivatization required; potential for analyte instability during labeling.[10]
Mass Spectrometry (MS) Direct analysis of sialylated glycans or released sialic acids, often coupled with LC or CE.[12]VariablePicomole to Femtomole rangeModerate to HighProvides detailed structural information, including linkage and modifications.[12][13]Sialic acids are labile and can be lost during analysis; complex data analysis.[12]
Colorimetric/Fluorometric Assays (e.g., Warren, Aminoff) Chemical reactions that produce a colored or fluorescent product proportional to the sialic acid concentration.[5]1-2 hoursNanomole range[5][14]High (plate-based)Simple and inexpensive; suitable for high-throughput screening.[15]Prone to interference from other substances; does not distinguish between different sialic acid types.[5][16]
Enzymatic Assays Use of specific enzymes (e.g., sialidase, sialic acid aldolase) to release and quantify sialic acid.[5][15]1-4 hours[14][15]Nanomole range[14]High (plate-based)High specificity; can be adapted for high-throughput formats.[5]Enzyme activity can be affected by sample matrix; may not release all sialic acid linkages.[15]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific applications.

Method 1: HPLC/UHPLC with Fluorescence Detection (DMB Labeling)

This method involves the release of sialic acids from the glycoprotein, derivatization with DMB, and subsequent analysis by RP-HPLC with fluorescence detection.[2]

1. Sialic Acid Release (Mild Acid Hydrolysis)

  • To a known amount of glycoprotein (e.g., 50-100 µg), add 2 M acetic acid.

  • Incubate the mixture at 80°C for 2 hours.

  • Cool the sample to room temperature.

  • Centrifuge the sample to pellet any precipitate and collect the supernatant containing the released sialic acids.

2. DMB Derivatization

  • Prepare the DMB labeling solution fresh. For example, mix 436 µL of water, 38 µL of glacial acetic acid, and add this to a vial containing 0.7 mg of DMB and 4 mg of sodium hydrosulfite.

  • Add 20 µL of the DMB labeling solution to the supernatant from the hydrolysis step.

  • Incubate the reaction mixture in the dark at 50°C for 3 hours.

  • Stop the reaction by adding 480 µL of water.

  • The sample is now ready for HPLC analysis. Analyze within 24 hours as DMB-labeled sialic acids are light-sensitive.[5]

3. HPLC Analysis

  • Column: Use a reversed-phase C18 or RP-Amide column (e.g., Ascentis Express RP-Amide, 10 cm × 2.1 mm, 2.7 µm).[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile[2]

  • Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a higher percentage to elute the labeled sialic acids, and then return to the initial conditions for re-equilibration.[2]

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Detection: Fluorescence detector with excitation at ~373 nm and emission at ~448 nm.

  • Quantification: Generate a standard curve using known concentrations of Neu5Ac and Neu5Gc standards that have undergone the same derivatization procedure.

DMB_Labeling_Workflow cluster_release Sialic Acid Release cluster_derivatization Derivatization cluster_analysis Analysis Glycoprotein Glycoprotein Sample Hydrolysis Mild Acid Hydrolysis (2M Acetic Acid, 80°C, 2h) Glycoprotein->Hydrolysis Released_SA Released Sialic Acids Hydrolysis->Released_SA DMB_Labeling DMB Labeling (50°C, 3h, in dark) Released_SA->DMB_Labeling Labeled_SA DMB-Labeled Sialic Acids DMB_Labeling->Labeled_SA HPLC RP-HPLC Labeled_SA->HPLC Fluorescence_Detection Fluorescence Detection (Ex: 373 nm, Em: 448 nm) HPLC->Fluorescence_Detection Quantification Quantification Fluorescence_Detection->Quantification

Figure 1: Workflow for sialic acid quantification by DMB labeling followed by HPLC.

Method 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method allows for the direct quantification of sialic acids without the need for derivatization.[6]

1. Sialic Acid Release

  • Follow the same mild acid hydrolysis protocol as described for the DMB labeling method. Alternatively, enzymatic release using a sialidase can be performed.

2. HPAEC-PAD Analysis

  • System: A dedicated ion chromatography system equipped with a pulsed amperometric detector and a gold working electrode is required.[6]

  • Column: An anion-exchange column such as the Thermo Scientific™ Dionex™ CarboPac™ PA20.[17]

  • Eluents: A gradient of sodium hydroxide and sodium acetate is typically used to separate the sialic acids.[17] The use of an eluent generation cartridge can improve reproducibility.[17]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Detection: Pulsed Amperometric Detection (PAD) using a waveform optimized for carbohydrate analysis.

  • Quantification: A standard curve is generated by injecting known concentrations of underivatized Neu5Ac and Neu5Gc standards.

HPAEC_PAD_Workflow cluster_release Sialic Acid Release cluster_analysis Analysis (Direct) Glycoprotein Glycoprotein Sample Hydrolysis Mild Acid or Enzymatic Release Glycoprotein->Hydrolysis Released_SA Released Sialic Acids Hydrolysis->Released_SA HPAEC HPAEC Separation Released_SA->HPAEC PAD Pulsed Amperometric Detection HPAEC->PAD Quantification Quantification PAD->Quantification Warren_Assay_Workflow Start Glycoprotein Sample Hydrolysis Acid Hydrolysis (e.g., 0.1M H₂SO₄, 80°C) Start->Hydrolysis Oxidation Periodate Oxidation Hydrolysis->Oxidation Quenching Arsenite Quenching Oxidation->Quenching Color_Development Thiobarbituric Acid Reaction (Heating) Quenching->Color_Development Measurement Measure Absorbance (~549 nm) Color_Development->Measurement Quantification Quantify vs. Standard Curve Measurement->Quantification

References

A Head-to-Head Comparison of N-Acetylneuraminic acid-13C-2 and N-glycolylneuraminic acid-13C Labeling for Glycan Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of glycobiology, the ability to trace and quantify sialic acids—key terminal monosaccharides on many glycoconjugates—is paramount to understanding their roles in health and disease. Stable isotope labeling, coupled with advanced analytical techniques, offers a powerful means to dissect the dynamics of sialylation. This guide provides an objective comparison of two key C-13 labeled sialic acids: N-Acetylneuraminic acid-13C-2 (¹³C₂-Neu5Ac) and ¹³C-labeled N-glycolylneuraminic acid (¹³C-Neu5Gc).

At a Glance: Key Distinctions

FeatureN-Acetylneuraminic acid (Neu5Ac)N-glycolylneuraminic acid (Neu5Gc)
Human Synthesis Endogenously synthesized.[1][2]Not synthesized in humans due to an inactivating mutation in the CMAH gene.[2]
Source in Humans De novo synthesis and recycling pathways.Exclusively from dietary sources (e.g., red meat) and subsequent metabolic incorporation.[3]
Immunogenicity in Humans Generally non-immunogenic.Can be immunogenic, leading to the production of anti-Neu5Gc antibodies.[3]
Biological Relevance The predominant sialic acid in humans, involved in a vast array of physiological and pathological processes.[1][4][5]Its presence in human tissues is linked to inflammation and certain diseases, such as cancer.[6]

Quantitative Performance Comparison

Direct quantitative comparisons of the metabolic labeling efficiency between ¹³C₂-Neu5Ac and ¹³C-Neu5Gc are not extensively documented in a single head-to-head study. However, based on their distinct biological origins and metabolic pathways, we can infer their performance characteristics.

Performance MetricThis compound LabelingN-glycolylneuraminic acid-13C Labeling
Incorporation Efficiency High in all human cell lines, as it utilizes the natural sialic acid metabolic pathway.Variable; dependent on the cell type's capacity for uptake of exogenous sialic acids via endocytic pathways.[2] Can be efficiently incorporated into some human cell lines, reaching a high percentage of total sialic acids.[3]
Metabolic Specificity Traces the de novo synthesis and recycling of the most common sialic acid in humans.Specifically traces the uptake and incorporation of the non-human, dietary-derived sialic acid.
Potential for Perturbation Minimal, as it is the natural substrate.The incorporation of Neu5Gc can induce biological effects, including alterations in cellular signaling.
Analytical Detection (MS) A +2 Da mass shift at the C2 position allows for clear differentiation from the unlabeled counterpart.A +1 Da (or more, depending on the labeling pattern) mass shift enables its detection and quantification.
Analytical Detection (NMR) The ¹³C-2 label provides a distinct signal in ¹³C NMR spectra, with a chemical shift around 96 ppm for the pyranose form and ~198 ppm for the keto form.[1][7]The ¹³C label will produce a specific signal depending on its position, aiding in structural and quantitative analysis.

Experimental Protocols

Metabolic Labeling of Cultured Cells

Objective: To incorporate ¹³C-labeled sialic acids into cellular glycoconjugates.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS), consider using human serum for Neu5Gc experiments to avoid background.

  • This compound or ¹³C-labeled N-glycolylneuraminic acid

  • Phosphate-buffered saline (PBS)

  • Cell scraper

Procedure:

  • Culture cells to a desired confluency (typically 70-80%) in standard growth medium.

  • Prepare the labeling medium by supplementing the culture medium with the desired final concentration of ¹³C₂-Neu5Ac or ¹³C-Neu5Gc. A typical starting concentration is in the range of 1-5 mM.

  • Aspirate the standard growth medium from the cells and wash the cell monolayer twice with sterile PBS.

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for a desired period (e.g., 24-72 hours) to allow for the metabolic incorporation of the labeled sialic acid.

  • Harvest the cells by aspirating the labeling medium, washing twice with ice-cold PBS, and then scraping the cells into a suitable buffer for downstream analysis.

Sample Preparation for Mass Spectrometry (MS) Analysis

Objective: To release and derivatize sialic acids for MS-based quantification.

Materials:

  • Labeled cell pellet

  • 2 M acetic acid

  • 1,2-diamino-4,5-methylenedioxybenzene (DMB) solution

  • HPLC system with a C18 column and fluorescence detector

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Resuspend the cell pellet in 2 M acetic acid.

  • Incubate at 80°C for 2 hours to release the sialic acids from glycoconjugates.

  • Centrifuge to pellet the cellular debris and collect the supernatant containing the released sialic acids.

  • Add the DMB solution to the supernatant and incubate at 50°C for 2.5 hours in the dark to derivatize the sialic acids.

  • Analyze the DMB-labeled sialic acids by RP-HPLC with fluorescence detection to separate and quantify Neu5Ac and Neu5Gc.

  • The eluted fractions corresponding to the labeled sialic acids can be collected and further analyzed by mass spectrometry to confirm their identity and isotopic enrichment.

Sample Preparation for Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To prepare labeled glycoproteins or released glycans for NMR analysis.

Materials:

  • Labeled cell pellet or purified glycoprotein

  • Lysis buffer

  • Appropriate chromatography columns for purification (e.g., size exclusion, affinity)

  • Deuterated water (D₂O)

  • NMR tubes

Procedure:

  • Lyse the labeled cells and purify the glycoprotein of interest using standard biochemical techniques.

  • Alternatively, release the N-glycans from the total cellular protein using PNGase F.

  • Purify the glycoprotein or the released glycans to homogeneity.

  • Lyophilize the purified sample to dryness.

  • Dissolve the sample in D₂O and transfer to an NMR tube.

  • Acquire ¹³C NMR spectra, or more advanced 2D experiments like ¹H-¹³C HSQC, to observe the signal from the ¹³C-labeled carbon. The chemical shift of the ¹³C-2 of Neu5Ac is a sensitive probe of its environment.[1][7]

Visualization of Key Concepts

Experimental Workflow

experimental_workflow cluster_labeling Metabolic Labeling cluster_analysis Analysis neu5ac This compound cells Cell Culture neu5ac->cells neu5gc N-glycolylneuraminic acid-13C neu5gc->cells harvest Cell Harvesting & Glycan/Glycoprotein Isolation cells->harvest ms Mass Spectrometry nmr NMR Spectroscopy harvest->ms Quantification & Identification harvest->nmr Structural Analysis

Caption: A generalized workflow for metabolic labeling of cells with ¹³C-sialic acids and subsequent analysis.

Neu5Gc-Mediated Signaling Pathway

The incorporation of the non-human sialic acid Neu5Gc into human cells can have significant biological consequences, including the activation of specific signaling pathways that are implicated in inflammation and cancer progression.

neu5gc_signaling cluster_wnt Wnt/β-catenin Pathway cluster_nfkb NF-κB Pathway neu5gc Dietary Neu5Gc incorporation Metabolic Incorporation into Cell Surface Glycans neu5gc->incorporation wnt Activation of Wnt Signaling incorporation->wnt nfkb Activation of NF-κB Signaling incorporation->nfkb beta_catenin β-catenin Stabilization wnt->beta_catenin proliferation Increased Cell Proliferation beta_catenin->proliferation inflammation Pro-inflammatory Cytokine Production nfkb->inflammation

Caption: Neu5Gc incorporation can activate Wnt and NF-κB signaling pathways, promoting cell proliferation and inflammation.

Conclusion

The choice between this compound and N-glycolylneuraminic acid-13C labeling depends critically on the biological question being addressed. For studies focused on the endogenous sialic acid metabolism in human systems, ¹³C₂-Neu5Ac is the tracer of choice. Conversely, ¹³C-Neu5Gc is an invaluable tool for investigating the metabolic fate and biological consequences of this non-human, dietary-derived sialic acid. Both labeling strategies, when coupled with the appropriate analytical methodologies, provide deep insights into the dynamic world of sialoglycans.

References

A Comparative Guide to N-Acetylneuraminic acid-13C-2 as a Metabolic Tracer in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Acetylneuraminic acid-13C-2 (¹³C-Neu5Ac) with other common alternatives for tracing sialic acid metabolism in biological systems. We present a comprehensive overview of its performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tracer for your research needs.

Introduction to Isotopic Effects of this compound

N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, plays a crucial role in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The terminal position of sialic acids on glycans makes them key players in health and disease. Metabolic labeling with stable isotope-labeled analogs of sialic acid precursors is a powerful technique to study the dynamics of sialylation. This compound, with a carbon-13 isotope at the second carbon position, serves as a valuable tracer to follow the incorporation and fate of sialic acid in cellular systems. Understanding its isotopic effects is crucial for the accurate interpretation of experimental results.

Performance Comparison of ¹³C-Labeled Sialic Acid Precursors

The choice of an isotopic tracer for metabolic labeling of sialic acids significantly impacts the experimental outcome. The most common precursors used are N-acetylmannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac) itself. While direct head-to-head quantitative comparisons of the metabolic labeling efficiency of ¹³C-Neu5Ac and ¹³C-ManNAc are not extensively documented in a single study, we can infer their relative performance based on the known biosynthetic pathway of sialic acids and data from related studies.

Table 1: Quantitative Comparison of Metabolic Labeling Precursors for Sialylation

FeatureN-Acetylneuraminic acid-¹³C-2 (¹³C-Neu5Ac)N-Acetylmannosamine-¹³C (¹³C-ManNAc)¹³C-Glucose
Point of Entry into Pathway Directly utilized for CMP-Neu5Ac synthesis.Enters after the rate-limiting step catalyzed by GNE.Enters upstream of the hexosamine biosynthetic pathway.
Metabolic Steps to Incorporation Fewer steps, potentially leading to more direct tracing of sialylation.Requires phosphorylation and conversion to Neu5Ac before activation.Multiple enzymatic steps before entering the sialic acid pathway.
Potential for Isotope Dilution Lower, as it is a more direct precursor.Higher, as it can be diluted by endogenous unlabeled ManNAc.Highest, due to branching into numerous metabolic pathways.
Reported Incorporation Efficiency Efficiently incorporated into sialoglycans.Widely used and shown to be efficiently incorporated.Lower efficiency for specific glycan labeling due to metabolic distribution.
Specificity for Sialic Acid Pathway High.High.Low.
Potential Isotopic Effects on Kinetics Minimal expected, as the ¹³C is not at a position typically involved in bond cleavage during transfer.Potentially minor effects on kinase or synthase activity.Isotope effects in upstream pathways (e.g., glycolysis) can influence the flux into the hexosamine pathway.[1][2]
Commercial Availability Readily available.Readily available.Readily available.

Experimental Protocols

Metabolic Labeling of Cultured Cells with ¹³C-Neu5Ac

This protocol describes a general procedure for the metabolic labeling of mammalian cells in culture with this compound to study its incorporation into cellular glycans.

1. Cell Culture and Labeling:

  • Culture mammalian cells (e.g., CHO, HEK293) to 70-80% confluency in a standard growth medium.

  • Prepare the labeling medium by supplementing the base medium (e.g., DMEM) with serum (if required) and the desired final concentration of ¹³C-Neu5Ac (typically in the range of 50-200 µM).

  • Aspirate the standard growth medium from the cells and wash the cell monolayer twice with sterile phosphate-buffered saline (PBS).

  • Add the pre-warmed labeling medium to the cells and incubate for the desired period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

2. Cell Harvesting and Glycoprotein Extraction:

  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the soluble glycoproteins.

3. N-Glycan Release and Purification:

  • Denature the glycoprotein extract by heating at 95°C for 5 minutes.

  • Add PNGase F to the denatured protein solution and incubate at 37°C for 12-18 hours to release N-linked glycans.

  • Purify the released N-glycans using a solid-phase extraction (SPE) cartridge (e.g., C18 or graphitized carbon).

4. LC-MS/MS Analysis of ¹³C-Labeled N-Glycans:

  • Chromatography: Separate the purified N-glycans using a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry: Analyze the eluted glycans using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode.

  • Data Analysis: Identify and quantify the ¹³C-labeled glycan species by observing the mass shift corresponding to the number of incorporated ¹³C-Neu5Ac residues. The mass of a glycan will increase by 1.00335 Da for each incorporated ¹³C-Neu5Ac compared to its unlabeled counterpart.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

sialic_acid_biosynthesis Glucose ¹³C-Glucose GNE GNE Glucose->GNE ManNAc ¹³C-ManNAc ManNAc6P ManNAc-6-P ManNAc->ManNAc6P Neu5Ac N-Acetylneuraminic acid-¹³C-2 (¹³C-Neu5Ac) CytosolicNeu5Ac Cytosolic ¹³C-Neu5Ac Neu5Ac->CytosolicNeu5Ac Salvage Pathway GNE->ManNAc6P Neu5Ac9P Neu5Ac-9-P ManNAc6P->Neu5Ac9P Neu5Ac9P->CytosolicNeu5Ac CMPNeu5Ac CMP-¹³C-Neu5Ac CytosolicNeu5Ac->CMPNeu5Ac Golgi Golgi Apparatus CMPNeu5Ac->Golgi Glycoprotein Sialylated Glycoprotein Golgi->Glycoprotein

Figure 1. Metabolic pathway for sialic acid biosynthesis showing the entry points for different isotopic tracers.

experimental_workflow start Cell Culture labeling Metabolic Labeling with ¹³C-Neu5Ac start->labeling harvest Cell Harvesting labeling->harvest lysis Cell Lysis & Protein Extraction harvest->lysis release N-Glycan Release (PNGase F) lysis->release purify Glycan Purification (SPE) release->purify lcms LC-MS/MS Analysis purify->lcms data Data Analysis (Quantification of ¹³C Incorporation) lcms->data end Results data->end siglec_signaling cluster_cell1 Cell 1 cluster_cell2 Cell 2 SialylatedGlycoprotein Sialylated Glycoprotein (with ¹³C-Neu5Ac) Siglec Siglec Receptor SialylatedGlycoprotein->Siglec Binding ITIM ITIM/ITAM Siglec->ITIM Activation SHP SHP-1/2 ITIM->SHP Recruitment Signaling Downstream Signaling (e.g., Inhibition/Activation) SHP->Signaling

References

A Comparative Guide to Internal Standards for N-Acetylneuraminic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Acetylneuraminic acid (Neu5Ac), a crucial sialic acid involved in numerous biological processes, is paramount in various fields of research and drug development. The use of a stable isotope-labeled internal standard is essential for achieving reliable and reproducible results in mass spectrometry-based analyses by correcting for variability in sample preparation and instrument response. This guide provides an objective comparison of N-Acetylneuraminic acid-13C-2 against other commonly used internal standards, supported by experimental data and detailed methodologies.

Data Presentation: Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of N-Acetylneuraminic acid quantification. This section summarizes the performance of various isotopically labeled Neu5Ac internal standards based on data from multiple studies.

Internal StandardAnalyteMatrixMethodLinearity (r²)LLOQIntra-assay Precision (%)Inter-assay Precision (%)Citation
¹³C₃-N-Acetylneuraminic acid Free and Total Sialic AcidUrineLC-MS/MS0.99981.0 µmol/L (Free) 5.0 µmol/L (Total)4.6 (Free) 6.5 (Total)6.6 (Free) 3.6 (Total)[1]
¹³C₃-N-Acetylneuraminic acid N-Acetylneuraminic acidFood SamplesLC-MS/MSNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
¹³C₃-N-Acetylneuraminic acid N-Acetylneuraminic acidUrineLC-MS/MS>0.99 (implied)Not SpecifiedNot SpecifiedNot Specified[3][4]
d₃-N-Acetylneuraminic acid N-Acetylneuraminic acidHuman PlasmaGC-MSLinear over 10³ rangeA few hundred picogramsNot SpecifiedNot Specified[5]
d₃-N-Acetylneuraminic acid N-Acetylneuraminic acidHuman PlasmaLC-MS/MS>0.99825.0 ng/mLNot SpecifiedNot Specified[6]
¹³C,d₃-N-Acetylneuraminic acid N-Acetylneuraminic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]

Note: The performance of an internal standard can be method and matrix-dependent. The data presented here is for comparative purposes. LLOQ (Lower Limit of Quantification).

Key Considerations for Internal Standard Selection

  • Isotopic Purity and Stability: ¹³C-labeled standards are generally considered the gold standard due to their high isotopic stability and minimal risk of isotopic exchange, which can sometimes be a concern with deuterium-labeled standards, especially at exchangeable positions.[8]

  • Chromatographic Co-elution: An ideal internal standard should co-elute with the analyte to ensure equivalent ionization efficiency and compensation for matrix effects. Both ¹³C and deuterium-labeled standards generally exhibit good co-elution with native Neu5Ac.

  • Mass Difference: A sufficient mass difference between the analyte and the internal standard is necessary to prevent isotopic crosstalk. The +3 Da shift for both ¹³C₃- and d₃-Neu5Ac is typically adequate for modern mass spectrometers.

  • Commercial Availability and Cost: While ¹³C-labeled standards may offer theoretical advantages in terms of stability, deuterated standards are often more readily available and cost-effective.[8]

Based on the available data, both ¹³C₃-N-Acetylneuraminic acid and d₃-N-Acetylneuraminic acid have been successfully used to develop robust and sensitive analytical methods. The choice between them may depend on the specific requirements of the assay, including the complexity of the matrix and the desired level of accuracy.

Experimental Protocols

This section provides a generalized experimental protocol for the quantification of N-Acetylneuraminic acid using a stable isotope-labeled internal standard, based on common practices found in the literature.

Sample Preparation (Hydrolysis of Glycoconjugates)

To measure total Neu5Ac, a hydrolysis step is required to release it from glycoproteins and glycolipids.

  • Acid Hydrolysis: Samples can be treated with a weak acid, such as 1.1 M acetic acid, and heated at elevated temperatures (e.g., 67.5 °C) for a defined period (e.g., 30-360 minutes) to release sialic acids.[9] Alternatively, sulfuric acid can be used with heating at 80 °C for 1 hour.[9]

  • Enzymatic Hydrolysis: Neuraminidase can be used for a more specific release of sialic acids.[1] This method can be advantageous as it is performed under milder conditions, reducing the risk of analyte degradation.

Internal Standard Spiking and Protein Precipitation
  • Add a known concentration of the internal standard (e.g., ¹³C₃-Neu5Ac or d₃-Neu5Ac) to the sample.

  • For plasma or serum samples, perform protein precipitation by adding a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.[6]

Derivatization (Optional)

Derivatization can improve chromatographic retention and ionization efficiency.

  • A common derivatization agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid functionality of sialic acids to form a fluorescent and highly ionizable derivative.[10]

  • Another option is derivatization with 3,4-diaminotoluene (DAT), which also provides a stable product with a high mass spectrometry response.[11]

LC-MS/MS Analysis
  • Chromatography: Separation is typically achieved using a reversed-phase C18 column or a hydrophilic interaction chromatography (HILIC) column.[6][12]

  • Mass Spectrometry: The analysis is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1]

    • MRM Transitions:

      • N-Acetylneuraminic acid (Neu5Ac): m/z 308.2 -> 87.0[1]

      • ¹³C₃-N-Acetylneuraminic acid: m/z 311.2 -> 90.0[1]

Quantification

The concentration of Neu5Ac in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Neu5Ac and a constant concentration of the internal standard.

Mandatory Visualizations

Sialic_Acid_Metabolic_Pathway UDP_GlcNAc UDP-GlcNAc ManNAc ManNAc UDP_GlcNAc->ManNAc GNE ManNAc_6P ManNAc-6-P ManNAc->ManNAc_6P ManNAc kinase Neu5Ac_9P Neu5Ac-9-P ManNAc_6P->Neu5Ac_9P NANS Neu5Ac Neu5Ac Neu5Ac_9P->Neu5Ac NANP CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac CMAS Sialyltransferase Sialyltransferase CMP_Neu5Ac->Sialyltransferase Glycoprotein Glycoprotein Glycoprotein->Sialyltransferase Sialyltransferase->Glycoprotein Sialylated Glycoprotein

Caption: Simplified Sialic Acid Biosynthesis and Glycoprotein Sialylation Pathway.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Urine) Hydrolysis Hydrolysis (Acidic or Enzymatic) Sample->Hydrolysis Spiking Internal Standard Spiking (e.g., Neu5Ac-13C-2) Hydrolysis->Spiking Preparation Sample Preparation (e.g., Protein Precipitation) Spiking->Preparation Derivatization Derivatization (Optional) (e.g., DMB labeling) Preparation->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Analysis (Peak Area Ratio vs. Calibration Curve) LC_MS->Data_Analysis Quantification Quantification of Neu5Ac Data_Analysis->Quantification

References

Differentiating N-acetylneuraminic acid Linkage Isomers: A Comparative Guide to Labeling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of glycans is paramount. The terminal monosaccharide, N-acetylneuraminic acid (Neu5Ac), a prominent sialic acid, plays critical roles in cellular recognition, signaling, and disease pathogenesis. The nature of its linkage to the underlying glycan chain—most commonly α(2,3), α(2,6), or α(2,8)—profoundly influences these biological functions. Consequently, robust analytical methods to differentiate these linkage isomers are essential. This guide provides an objective comparison of labeling strategies for distinguishing Neu5Ac linkage isomers, supported by experimental data and detailed protocols.

The differentiation of sialic acid linkage isomers is a significant analytical challenge because they are isobaric, meaning they have the same mass.[1] Traditional mass spectrometry (MS) alone cannot distinguish them.[1][2] Therefore, derivatization techniques that introduce a mass change or alter the physicochemical properties of the isomers in a linkage-specific manner are crucial.[3] These methods, coupled with sensitive analytical platforms like liquid chromatography (LC), capillary electrophoresis (CE), and mass spectrometry (MS), enable the unambiguous identification and quantification of Neu5Ac linkage isomers.[4][5]

Comparison of Key Labeling Methodologies

Chemical derivatization is a widely employed strategy for the linkage-specific analysis of sialic acids.[6] These methods exploit the different reactivity of the carboxyl group of α(2,3)- and α(2,6)-linked sialic acids. The general principle involves a carbodiimide-mediated activation of the carboxyl group, which then reacts differently based on its linkage.

A prevalent technique is Sialic Acid Linkage-Specific Alkylamidation (SALSA) .[7][8] In this approach, the α(2,3)-linked sialic acid's carboxyl group is sterically hindered, promoting the formation of an intramolecular lactone. In contrast, the more accessible carboxyl group of the α(2,6)-linked sialic acid readily undergoes amidation or esterification.[9][10] A subsequent step involves the ring-opening of the lactone with an amine, resulting in the formation of an amide that is different from the one formed on the α(2,6)-linked isomer, thus introducing a differential mass tag.[9]

Another approach involves the use of linkage-specific enzymes, primarily sialidases, which can selectively cleave a specific type of sialic acid linkage. While not a "labeling" method in the traditional sense, it is a powerful tool for isomer differentiation and is often used in conjunction with labeling of the released glycans.

Lectins, proteins that bind to specific carbohydrate structures, also offer a means of differentiation. Lectins such as Maackia amurensis agglutinin (MAA) and Sambucus nigra agglutinin (SNA) exhibit preferential binding to α(2,3)- and α(2,6)-linked sialic acids, respectively.[11][12][13] This specific binding can be detected using various methods, including enzyme-linked lectin assays (ELLA), lectin microarrays, and lectin blotting.[14]

Below is a summary of the performance of different labeling strategies for the differentiation of Neu5Ac linkage isomers.

Labeling StrategyPrincipleDetection Method(s)SpecificityThroughputKey AdvantagesKey Limitations
Chemical Derivatization (e.g., SALSA) Differential reactivity of carboxyl groups leading to linkage-specific modification with mass tags.[9]MS, LC-MS, CE-MSHighModerate to HighProvides unambiguous linkage assignment through mass difference.[5] Stabilizes sialic acids for MS analysis.[3]Can involve multi-step reactions.[8] Potential for side reactions or incomplete derivatization.
Enzymatic Digestion (Linkage-Specific Sialidases) Selective cleavage of sialic acid linkages.LC-MS, CE-MSHighModerateHighly specific for targeted linkages.Requires well-characterized enzymes. Incomplete digestion can lead to ambiguous results.
Lectin-Based Probing Specific binding of lectins to α(2,3)- or α(2,6)-linked sialic acids.[12]ELLA, Lectin Blotting, Flow Cytometry, MicroarraysModerate to HighHighEnables in situ analysis on cells and tissues.[11] High-throughput screening is possible.Binding can be influenced by the underlying glycan structure. Quantification can be less precise than MS-based methods.

Experimental Protocols

Linkage-Specific Derivatization using Ethyl Esterification and Amidation

This protocol is adapted from a method that combines procainamide fluorescent labeling with sialic acid linkage-specific derivatization for analysis by reversed-phase liquid chromatography-fluorescence detection-mass spectrometry (RPLC-FD-MS).[4][15]

Materials:

  • Released N-glycans labeled with a fluorescent tag (e.g., procainamide)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-hydroxybenzotriazole (HOBt)

  • Ethanol

  • Ammonium hydroxide

  • Water

  • Solid-phase extraction (SPE) cartridges for cleanup

Procedure:

  • Esterification of α(2,6)-linked Sialic Acids:

    • Dissolve the fluorescently labeled N-glycans in an ethanol/water mixture.

    • Add a solution of EDC and HOBt in ethanol.

    • Incubate the reaction mixture to allow for the ethyl esterification of the α(2,6)-linked sialic acid's carboxyl group and lactonization of the α(2,3)-linked sialic acid.[9]

  • Amidation of α(2,3)-linked Sialic Acids:

    • Add ammonium hydroxide to the reaction mixture. This opens the lactone ring of the α(2,3)-linked sialic acid and forms a stable amide.[9]

  • Sample Cleanup:

    • Purify the derivatized glycans using SPE to remove excess reagents.

  • Analysis:

    • Analyze the sample by RPLC-FD-MS. The α(2,3)- and α(2,6)-sialylated N-glycans, which had the same mass before derivatization, can now be differentiated based on their retention time, precursor mass, and fragmentation spectra.[4]

Visualizing the Workflow

To better understand the process of linkage-specific derivatization, the following diagrams illustrate the chemical reactions and the overall experimental workflow.

G cluster_products2 a26 R-Gal-α(2,6)-Neu5Ac (Carboxyl Group Exposed) ester Ethyl Ester (Mass +28 Da) a26->ester Esterification a23 R-Gal-α(2,3)-Neu5Ac (Carboxyl Group Hindered) lactone Lactone (Intramolecular Ester) a23->lactone Lactonization reagents EDC, HOBt in Ethanol ester_stable Ethyl Ester (Stable) ester->ester_stable Stable amide Amide (Mass -1 Da vs. Lactone) lactone->amide Ring Opening reagents2 Ammonium Hydroxide

Caption: Chemical differentiation of sialic acid linkage isomers.

G cluster_data Data Analysis start Released & Fluorescently Labeled N-Glycans step1 Linkage-Specific Derivatization (Esterification/Lactonization) start->step1 step2 Amidation (Lactone Ring Opening) step1->step2 step3 SPE Cleanup step2->step3 step4 RPLC-FD-MS Analysis step3->step4 retention_time Retention Time Shift step4->retention_time Separation mass_shift Precursor Mass Difference step4->mass_shift Detection fragmentation Diagnostic Fragment Ions step4->fragmentation Identification

Caption: Experimental workflow for Neu5Ac linkage analysis.

Conclusion

The choice of method for differentiating N-acetylneuraminic acid linkage isomers depends on the specific research question, available instrumentation, and the nature of the sample. Chemical derivatization methods, particularly those based on linkage-specific amidation and esterification, coupled with mass spectrometry, provide a powerful and quantitative approach for unambiguous isomer assignment.[4][15] Lectin-based methods offer a high-throughput alternative, especially for cell and tissue analysis, although with potentially lower quantitative precision. For researchers in drug development and glycobiology, a thorough understanding of these techniques is crucial for elucidating the structure-function relationships of sialylated glycans in health and disease.

References

A Comparative Analysis of Sialic Acid Levels Across Various Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of cell surface glycosylation is paramount. Sialic acids, terminal monosaccharides on glycoproteins and glycolipids, play a critical role in cellular communication, adhesion, and immune recognition.[1] Aberrant sialylation is a well-established hallmark of cancer, contributing to tumor progression, metastasis, and immune evasion.[2][3] This guide provides a quantitative comparison of sialic acid levels in different cell lines, supported by experimental data and detailed methodologies, to aid in the selection of appropriate cell models for research and therapeutic development.

Quantitative Comparison of Sialic Acid Levels

The total sialic acid content can vary significantly between different cell lines, and even within the same cell line under different conditions. The following table summarizes quantitative data on sialic acid levels from various published studies. It is important to note that direct comparison between studies can be challenging due to variations in analytical methods and the units used for quantification.

Cell LineCell TypeSialic Acid LevelMethod of Quantification
HeLaHuman Cervical Carcinoma0.0062 mM/mg of proteinHPLC-UV[4]
HuCCT1Human Cholangiocarcinoma0.0046 mM/mg of proteinHPLC-UV[4]
ZR-75-1Human Breast Carcinoma288.8 ± 36 pmol/mg of proteinNot Specified
MCF-7Human Breast Adenocarcinoma232.2 ± 36 pmol/mg of proteinNot Specified
HeLa S3Human Cervical Carcinoma1.0 nmol/400,000 cellsRP-HPLC
HEK 293THuman Embryonic Kidney0.46 nmol/400,000 cellsRP-HPLC

Experimental Protocols

Accurate quantification of sialic acid is crucial for comparative studies. A variety of methods are available, each with its own advantages and limitations.[5] High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the sensitive and specific quantification of sialic acids.

Protocol: Quantification of Total Sialic Acid in Cultured Cells using HPLC-UV

This protocol outlines a method for the determination of total (free and protein-bound) N-acetylneuraminic acid (Neu5Ac) in cancer cell lines by reverse-phase ion-pairing HPLC with UV detection.[4][6]

I. Materials and Reagents:

  • Phosphate Buffered Saline (PBS)

  • Ethanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Triisopropanolamine (TIPA)

  • N-acetylneuraminic acid (Neu5Ac) standard

  • Milli-Q water

  • C18 HPLC column

II. Sample Preparation:

  • Cell Harvesting: Harvest cultured cells by trypsinization or scraping. Wash the cells twice with ice-cold PBS and centrifuge to obtain a cell pellet.

  • Ethanol Precipitation: Resuspend the cell pellet in 1 mL of 75% ethanol and vortex thoroughly. Incubate at 4°C for 1 hour to precipitate proteins and larger molecules.

  • Centrifugation: Centrifuge the suspension at 14,000 rpm for 15 minutes. Carefully collect the supernatant containing free sialic acids.

  • Acid Hydrolysis (for protein-bound sialic acid): Resuspend the pellet from the previous step in 1 mL of 2 M HCl. Incubate at 80°C for 2 hours to release protein-bound sialic acids.

  • Neutralization and Pooling: Cool the hydrolyzed sample and neutralize with an appropriate amount of NaOH. Pool this with the supernatant from the ethanol precipitation step.

  • Filtration: Filter the final pooled sample through a 0.22 µm syringe filter before HPLC analysis.

III. HPLC Analysis:

  • Mobile Phase Preparation: Prepare an aqueous mobile phase containing an ion-pairing agent such as triisopropanolamine, adjusted to a suitable pH.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 0.4 mL/min

    • Detection: UV at 200 nm

    • Injection Volume: 20 µL

  • Standard Curve: Prepare a series of standard solutions of Neu5Ac of known concentrations. Inject these standards to generate a calibration curve.

  • Quantification: Inject the prepared cell extracts. The concentration of Neu5Ac in the samples is determined by comparing the peak area with the standard curve. Results can be normalized to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Visualizing the Experimental Workflow and a Key Signaling Pathway

To further elucidate the experimental process and the biological context of sialic acid, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cell_pellet Cell Pellet ethanol_precip Ethanol Precipitation cell_pellet->ethanol_precip centrifuge1 Centrifugation ethanol_precip->centrifuge1 supernatant Supernatant (Free Sialic Acid) centrifuge1->supernatant pellet1 Pellet centrifuge1->pellet1 pool Pooling supernatant->pool acid_hydrolysis Acid Hydrolysis pellet1->acid_hydrolysis neutralize Neutralization acid_hydrolysis->neutralize neutralize->pool filter Filtration pool->filter hplc_injection HPLC Injection filter->hplc_injection quantification Quantification hplc_injection->quantification

Experimental workflow for sialic acid quantification.

Sialic acids are recognized by a family of receptors called Siglecs (Sialic acid-binding immunoglobulin-like lectins), which are primarily expressed on immune cells.[7][8] The interaction between sialic acids on cancer cells and Siglecs on immune cells can lead to the inhibition of anti-tumor immune responses, thus promoting immune evasion.[9]

G cluster_cancer_cell Cancer Cell cluster_immune_cell Immune Cell (e.g., T cell, NK cell) sialic_acid Sialic Acid siglec Siglec Receptor sialic_acid->siglec Binding itim ITIM siglec->itim Phosphorylation shp SHP-1/2 Phosphatase itim->shp Recruitment inhibition Inhibition of Anti-tumor Response shp->inhibition Activation

References

N-Acetylneuraminic Acid-13C-2: A Comparative Guide to its Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in humans, plays a crucial role in a multitude of biological processes, including cell recognition, cell adhesion, and immune responses. The use of isotopically labeled Neu5Ac, particularly N-Acetylneuraminic acid-13C-2, has become an invaluable tool for researchers to trace, quantify, and understand the dynamics of sialylation in health and disease. This guide provides a comparative overview of the applications of this compound, with a focus on its performance against alternative methods, supported by experimental data and detailed protocols.

Quantitative Analysis of Sialic Acids: Isotopic Labeling vs. Fluorescent Labeling

Accurate quantification of Neu5Ac is critical in various research areas, from biomarker discovery to monitoring the quality of biotherapeutics. Two primary methods for this are stable isotope dilution mass spectrometry using 13C-labeled internal standards and fluorescent labeling followed by HPLC analysis.

Performance Comparison

The following table summarizes the quantitative performance of these two methods based on data from various studies. It is important to note that direct head-to-head comparative studies are limited, and performance metrics can vary based on the specific experimental conditions, instrumentation, and sample matrix.

ParameterIsotopic Labeling (LC-MS/MS with 13C-Neu5Ac internal standard)Fluorescent Labeling (e.g., DDB followed by RP-HPLC)
Principle Co-elution of the analyte and a known concentration of its heavy isotope-labeled counterpart allows for accurate quantification by mass spectrometry, correcting for matrix effects and variations in sample preparation and instrument response.[1]Chemical derivatization of sialic acids with a fluorescent tag, followed by separation and quantification using high-performance liquid chromatography with fluorescence detection.[2]
Lower Limit of Quantitation (LLOQ) 25.0 ng/mL[3][4]20 pg (on column)[2]
Limit of Detection (LOD) Not explicitly stated in the provided results, but LLOQ is a practical lower limit.7 pg (on column)[2]
Accuracy (% Recovery) 100 ± 5.6%[3]Not explicitly stated in the provided results.
Precision (CV) Intraday: <5.2%, Interday: <2.9%[3]Not explicitly stated in the provided results.
Linearity (Correlation Coefficient) >0.997[3]Not explicitly stated in the provided results.
Advantages High accuracy and precision due to correction by the internal standard.[1] High specificity of mass spectrometric detection.[4]High sensitivity.[2] Does not require a mass spectrometer.
Disadvantages Requires access to a mass spectrometer.Susceptible to variations in labeling efficiency and potential interference from other compounds. The stability of some fluorescent tags can be a concern.

Experimental Protocols

Quantitative Analysis of N-Acetylneuraminic Acid using 13C-labeled Internal Standard by LC-MS/MS

This protocol is a synthesized representation based on methodologies described in the literature for the quantification of Neu5Ac in biological samples.[3][4]

1. Sample Preparation:

  • Human leukocyte pellets are lysed and extracted in a methanol-water mixture.[3]
  • For plasma samples, proteins are precipitated, and the supernatant is used for analysis.[4]

2. Internal Standard Spiking:

  • A known concentration of N-Acetylneuraminic acid-13C internal standard is added to the extracted sample.

3. Chromatographic Separation:

  • Column: A hydrophilic interaction chromatography (HILIC) column is typically used to retain the polar Neu5Ac.[3][4]
  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is used for elution.
  • Flow Rate: A typical flow rate is around 0.5 mL/min.

4. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode.
  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
  • Transitions Monitored: Specific precursor-to-product ion transitions for both unlabeled Neu5Ac and the 13C-labeled internal standard are monitored.

5. Quantification:

  • The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of Neu5Ac in the sample against a calibration curve.

Metabolic Labeling with this compound

Metabolic labeling with stable isotopes is a powerful technique to trace the incorporation and turnover of molecules in cellular pathways.[5] this compound can be used to study the biosynthesis and dynamics of sialoglycans.

Experimental Workflow for Metabolic Labeling

The following diagram illustrates a general workflow for a metabolic labeling experiment using a 13C-labeled sugar, which can be adapted for this compound.

MetabolicLabelingWorkflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Cell Culture (Standard Medium) B 2. Medium Exchange (Introduce 13C-2-Neu5Ac Medium) A->B C 3. Incubation (Allow for metabolic incorporation) B->C D 4. Cell Harvesting C->D E 5. Lysis & Protein Extraction D->E F 6. Protein Digestion (e.g., Trypsin) E->F G 7. Enrichment of Glycopeptides (Optional) F->G H 8. LC-MS/MS Analysis G->H I 9. Data Analysis (Quantify 13C incorporation) H->I

A general workflow for metabolic labeling experiments.
Detailed Protocol for Metabolic Labeling and Proteomic Analysis

This protocol provides a general framework for metabolic labeling of cells with an isotopically labeled monosaccharide for subsequent proteomic analysis, adapted from established methods.[6][7]

1. Cell Culture and Labeling:

  • Culture cells in standard growth medium to the desired confluency.
  • Aspirate the standard medium and wash the cells with sterile PBS.
  • Replace the standard medium with a specially formulated medium containing this compound at a predetermined concentration.
  • Incubate the cells for a sufficient period to allow for the incorporation of the labeled sialic acid into glycoproteins. This time will vary depending on the cell type and the turnover rate of the glycoproteins of interest.

2. Cell Harvesting:

  • Aspirate the labeling medium and wash the cells with ice-cold PBS.
  • Harvest the cells by scraping or trypsinization and collect them by centrifugation.
  • The cell pellet can be stored at -80°C for later processing.[6]

3. Sample Preparation for Mass Spectrometry:

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
  • Protein Quantification: Determine the protein concentration of the lysate.
  • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.[6]
  • Protein Digestion: Digest the proteins into peptides using a sequence-specific protease such as trypsin.[6]

4. Enrichment of Sialoglycopeptides (Optional):

  • To increase the detection sensitivity of sialylated peptides, an enrichment step using techniques like lectin affinity chromatography or titanium dioxide chromatography can be performed.

5. LC-MS/MS Analysis:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • The mass spectrometer is configured to detect the mass shift corresponding to the incorporation of the 13C isotope.

6. Data Analysis:

  • Specialized software is used to identify the sialoglycopeptides and quantify the relative abundance of the 13C-labeled and unlabeled forms, providing insights into the dynamics of sialylation.

Sialylation Pathway and Isotope Incorporation

The following diagram illustrates the metabolic pathway for the incorporation of N-Acetylneuraminic acid into sialoglycans and where the 13C label would be traced.

SialylationPathway Neu5Ac_13C This compound (extracellular) CMP_Neu5Ac_13C CMP-N-Acetylneuraminic acid-13C-2 Neu5Ac_13C->CMP_Neu5Ac_13C CMP-Sialic acid synthetase Sialyltransferase Sialyltransferase CMP_Neu5Ac_13C->Sialyltransferase Sialoglycoprotein_13C Sialoglycoprotein (with 13C-2-Neu5Ac) Sialyltransferase->Sialoglycoprotein_13C Glycoprotein Acceptor Glycoprotein (on Galactose residue) Glycoprotein->Sialyltransferase

Incorporation of 13C-2-Neu5Ac into glycoproteins.

Conclusion

This compound is a versatile and powerful tool for researchers in glycobiology and drug development. Its application as an internal standard in quantitative mass spectrometry provides high accuracy and precision for the measurement of sialic acid levels. Furthermore, its use in metabolic labeling experiments allows for the detailed investigation of sialoglycan dynamics and metabolism. While alternative methods like fluorescent labeling offer high sensitivity, the robustness and reliability of stable isotope labeling, particularly for quantitative applications, make this compound an indispensable reagent in the modern researcher's toolkit. The choice of method will ultimately depend on the specific research question, available instrumentation, and the required level of quantitative accuracy.

References

Safety Operating Guide

Proper Disposal of N-Acetylneuraminic Acid-13C-2: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of N-Acetylneuraminic acid-13C-2, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with standard laboratory practices.

Immediate Safety Considerations

N-Acetylneuraminic acid, the parent compound of this compound, is classified as causing serious eye irritation.[1][2][3] The carbon-13 isotope is stable and non-radioactive, posing no radiological risk.[4][5][6] Therefore, the primary safety concerns are dictated by the chemical properties of the molecule itself, and the same safety precautions for the unlabeled version should be followed.[4]

Personal Protective Equipment (PPE) during handling and disposal:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]

  • Hand Protection: Wear compatible chemical-resistant gloves.[1][2][7]

  • Body Protection: A lab coat is recommended to prevent skin exposure.[2][4]

In case of a spill, avoid creating dust. Cover the spill with an appropriate absorbent material, scoop the mixture into a designated waste container, and decontaminate the area.[4] Dispose of all contaminated materials as chemical waste according to institutional and local regulations.[4]

Chemical and Safety Data Summary

The following table summarizes key quantitative and safety data for N-Acetylneuraminic acid.

PropertyValue/InformationSource
Chemical Formula C₁₁H₁₉NO₉[1]
CAS Number 131-48-6[1][8]
GHS Hazard Statement H319: Causes serious eye irritation[1]
GHS Precautionary Statements P264: Wash skin thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1][2]
pH of Solution No information available[9]
Solubility Water soluble[10]
Stability Stable under normal conditions[3]
Incompatible Materials Strong oxidizing agents[9]

Step-by-Step Disposal Protocol

The disposal of this compound, being a non-hazardous but eye-irritating compound, requires careful consideration of institutional and local regulations.

Step 1: Waste Characterization

  • Confirm that the waste contains only this compound and non-hazardous solvents (e.g., water, buffer solutions).

  • If mixed with other chemicals, the entire mixture must be evaluated for hazardous properties. Do not mix waste containing 13C-labeled compounds with general laboratory waste.[4]

Step 2: Containerization and Labeling

  • Use a dedicated, leak-proof, and chemically compatible container for the waste.[4][11] The container must have a securely fitting lid.[11]

  • Label the container clearly as "Non-Hazardous Waste: this compound" and include the approximate concentration and quantity. Provide the accumulation start date and the name of the generating department or individual.[12]

Step 3: On-site Neutralization (If Applicable)

  • For aqueous solutions, ensure the pH is between 5.5 and 9.5 before considering drain disposal.[13] If necessary, neutralize with a suitable acid or base. This should only be done for small quantities (e.g., less than 25 ml of concentrated solutions after dilution) and with appropriate precautions to manage heat and vapor generation.[10]

Step 4: Disposal Route Determination

  • Consult Institutional Policy: The primary step is to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal.[10][14]

  • Sanitary Sewer Disposal: For small quantities of water-soluble, non-hazardous materials with a neutral pH, drain disposal may be permissible.[10][13] This must be done with copious amounts of water. However, many institutions prohibit the drain disposal of any chemical waste, so verification is mandatory.

  • Chemical Waste Contractor: If drain disposal is not permitted, or for solid waste and larger quantities, the waste must be disposed of through your institution's licensed chemical waste contractor.[4][12] Submit a waste pickup request as per your institution's procedure.[11]

  • Incineration: One Safety Data Sheet suggests dissolving the material in a combustible solvent and burning it in a chemical incinerator.[1] This should only be performed by a licensed waste disposal facility.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste waste_form Is the waste solid or liquid? start->waste_form solid_waste Solid Waste: Containerize and Label waste_form->solid_waste Solid liquid_waste Liquid Waste: Aqueous or Solvent-based? waste_form->liquid_waste Liquid chemical_waste Dispose via licensed chemical waste contractor solid_waste->chemical_waste solvent_waste Solvent-Based: Containerize and Label liquid_waste->solvent_waste Solvent aqueous_waste Aqueous Solution: Check pH liquid_waste->aqueous_waste Aqueous solvent_waste->chemical_waste ph_check Is pH between 5.5 and 9.5? aqueous_waste->ph_check neutralize Neutralize to pH 5.5-9.5 ph_check->neutralize No consult_ehs Consult Institutional EHS Policy for Non-Hazardous Waste ph_check->consult_ehs Yes neutralize->consult_ehs drain_disposal_allowed Is drain disposal of this chemical permitted? consult_ehs->drain_disposal_allowed drain_disposal Dispose down sanitary sewer with copious amounts of water drain_disposal_allowed->drain_disposal Yes drain_disposal_allowed->chemical_waste No end End of Disposal Process drain_disposal->end chemical_waste->end

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Acetylneuraminic Acid-13C-2

Author: BenchChem Technical Support Team. Date: December 2025

Voorhees, NJ – For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-Acetylneuraminic acid-13C-2, a stable, non-radioactive, isotopically labeled compound. Adherence to these procedures is critical for personnel safety and maintaining a compliant research environment.

N-Acetylneuraminic acid, the parent compound, is classified as a substance that causes serious eye irritation.[1][2][3][4] While toxicological properties have not been thoroughly investigated, it is prudent to treat it as potentially hazardous.[2][5] The operational and disposal plans outlined below are based on the known properties of the unlabeled compound and best practices for handling stable isotopically labeled chemicals.

Personal Protective Equipment (PPE) & Engineering Controls

A baseline of protective measures is essential to minimize exposure when handling this compound, which is typically supplied as a crystalline solid or powder.[5][6]

PPE/Control CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1][6][7]To protect against eye irritation from dust or splashes.[1][3][4][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][7][9]To prevent direct skin contact.[1]
Body Protection A standard laboratory coat.[7][9]To protect clothing and skin from potential spills.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated.[7]To avoid inhalation of the powder.[1][5]
Engineering Controls Mechanical exhaust may be required. A safety shower and eye wash station should be readily available.[1]To ensure adequate ventilation and provide immediate first aid capabilities.

Operational Plan: Step-by-Step Handling Protocol

Following a structured protocol ensures consistent and safe handling of this compound from receipt to disposal.

1. Preparation and Area Setup:

  • Designate a specific area for handling the compound.

  • Ensure the work area is clean and uncluttered.

  • Verify that a safety shower and eyewash station are accessible and operational.

  • Assemble all necessary equipment (e.g., spatulas, weighing paper, solvent, vortexer) before handling the compound.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear safety glasses or goggles.

  • Put on nitrile gloves, checking for any tears or defects.

3. Handling the Compound:

  • This compound is a crystalline solid.[5] Handle it carefully to avoid generating dust.

  • If weighing the powder, do so in a fume hood or a well-ventilated area.

  • For creating a stock solution, N-Acetylneuraminic acid is soluble in solvents like DMSO and dimethylformamide.[5] It is also soluble in aqueous buffers such as PBS (pH 7.2) at approximately 10 mg/ml.[5]

  • When dissolving, add the solvent slowly to the solid to prevent splashing.

  • Close the container tightly when not in use.[1][6]

4. Post-Handling Procedures:

  • Clean all equipment and the work area thoroughly after use.

  • Remove gloves and dispose of them in the appropriate chemical waste container.

  • Wash hands thoroughly with soap and water after handling the compound.[1][4][5]

  • Remove lab coat and safety glasses.

Disposal Plan: Waste Management

Proper disposal is crucial for environmental protection and regulatory compliance. Since Carbon-13 is a stable, non-radioactive isotope, this compound does not require special precautions for radioactivity.[10][11][12] The disposal procedures are the same as those for the unlabeled compound.[10][11]

1. Waste Characterization and Segregation:

  • The primary waste will be this compound and materials contaminated with it (e.g., pipette tips, gloves, weighing paper).

  • This waste should be treated as standard chemical waste.[10][11] It does not need to be segregated from other non-hazardous chemical waste streams unless required by institutional policy.

2. Containerization and Labeling:

  • Place solid waste into a designated, leak-proof, and sealable container for chemical waste.

  • For liquid waste (e.g., solutions in solvents), use a compatible, sealed container.

  • Clearly label the waste container with its contents, including the full chemical name: "this compound Waste".[11] If in a solution, list the solvent(s) and approximate concentrations.

3. Storage and Final Disposal:

  • Store sealed waste containers in a designated, secure area for chemical waste.

  • The final disposal method should be through a licensed professional waste disposal service.[7][11]

  • Alternatively, the material can be dissolved in a combustible solvent and burned in a chemical incinerator.[1][7]

  • Do not pour the chemical waste down the drain.[4][9]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling of this compound.

G Workflow for Safe Handling of this compound prep 1. Preparation (Clean Area, Assemble Equipment) ppe 2. Don PPE (Lab Coat, Gloves, Goggles) prep->ppe Proceed handle 3. Handling Compound (Weighing, Dissolving) ppe->handle Proceed post 4. Post-Handling (Clean Area, Doff PPE) handle->post Experiment Complete waste_seg 5. Waste Segregation (Identify as Chemical Waste) post->waste_seg Generate Waste waste_cont 6. Waste Containerization (Label and Seal) waste_seg->waste_cont Proceed dispose 7. Final Disposal (Licensed Vendor) waste_cont->dispose Store for Pickup

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。